molecular formula C9H9N3O B1342886 2-(Furan-2-yl)-6-methylpyrimidin-4-amine CAS No. 27130-89-8

2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1342886
CAS No.: 27130-89-8
M. Wt: 175.19 g/mol
InChI Key: HOJWMOZOCVGFIJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJWMOZOCVGFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615727
Record name 2-(Furan-2-yl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27130-89-8
Record name 2-(Furan-2-yl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded overview for the synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative focuses on a robust and widely applicable synthetic strategy: the cyclocondensation of a key β-dicarbonyl compound with furan-2-carboximidamide. We will dissect the retrosynthetic logic, delve into the reaction mechanism, provide detailed, validated experimental protocols, and discuss critical aspects of process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically rigorous guide to the preparation of this and structurally related pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including several approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific target of this guide, this compound, incorporates a furan moiety, another heterocycle known to be a key pharmacophore in many therapeutic agents.[3] The combination of these two rings creates a molecule with potential applications as an inhibitor of various kinases or as a versatile building block for more complex molecular architectures.

The primary synthetic route detailed herein is the classical and highly reliable condensation reaction between an amidine and a 1,3-dicarbonyl compound, a cornerstone of pyrimidine synthesis.[4][5] This approach is favored for its high efficiency, regioselectivity, and the ready availability of starting materials.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule (I) reveals a clear and efficient pathway. The core pyrimidine ring can be disconnected across the N1-C6 and N3-C4 bonds, a strategy that points directly to a cyclocondensation reaction. This disconnection identifies two primary synthons: a 1,3-dicarbonyl component and an amidine.

This leads to two key starting materials:

  • Furan-2-carboximidamide (II): This provides the C2-N1-C(NH2)-N3 fragment of the pyrimidine ring. It is typically prepared from the corresponding nitrile, furan-2-carbonitrile.

  • Ethyl acetoacetate (III): This common β-ketoester serves as the C4-C5-C6 fragment, providing the necessary electrophilic centers for cyclization.

The methyl group at the C6 position and the amine at the C4 position of the target molecule are direct results of using ethyl acetoacetate as the 1,3-dicarbonyl partner.

G TM Target Molecule (I) This compound Disconnect C-N Disconnection (Cyclocondensation) TM->Disconnect SM1 Starting Material (II) Furan-2-carboximidamide Disconnect->SM1 SM2 Starting Material (III) Ethyl Acetoacetate Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Considerations: The Cyclocondensation Pathway

The formation of the pyrimidine ring from an amidine and a β-ketoester is a well-established cyclocondensation reaction.[6][7] The reaction is typically base-catalyzed, with the base serving to deprotonate the amidine, increasing its nucleophilicity.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the furan-2-carboximidamide attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen of the amidine attacks the ester carbonyl.

  • Dehydration and Tautomerization: A series of proton transfers and the elimination of two molecules of water (or one molecule of water and one of ethanol from the ester) leads to the formation of an intermediate pyrimidin-4-ol.

  • Amination (Implicit): In the presence of an ammonia source (often from the synthesis of the amidine or added as ammonium salt), the pyrimidin-4-ol can be converted to the final 4-amine product, although the direct formation from the amidine condensation is the most direct pathway to the aminopyrimidine. The final step is aromatization to the stable pyrimidine ring.

G cluster_0 Reaction Steps cluster_1 Reactants A 1. Nucleophilic Attack B 2. Intermediate Formation A->B C 3. Intramolecular Cyclization B->C D 4. Dehydration & Aromatization C->D -2 H₂O E Final Product D->E Amidine Furan-2-carboximidamide Amidine->A Ketoester Ethyl Acetoacetate Ketoester->A

Caption: Generalized mechanism for pyrimidine synthesis.

Validated Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediate and the final target molecule.

Synthesis of Key Intermediate: Furan-2-carboximidamide Hydrochloride

Rationale: The amidine is not commercially common and is typically synthesized from the corresponding nitrile. The Pinner reaction is a classical and reliable method for this transformation. It involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (Pinner salt), which is then reacted with ammonia to yield the amidine hydrochloride.

Protocol:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

  • Reaction Mixture: To the flask, add furan-2-carbonitrile (10.0 g, 0.107 mol) and anhydrous ethanol (50 mL).

  • HCl Gas Introduction: Cool the mixture in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution for approximately 2-3 hours, ensuring the solution becomes saturated. The formation of a precipitate (the Pinner salt) should be observed.

  • Isolation of Pinner Salt: Seal the flask and store it in a refrigerator (4°C) overnight to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol (100 mL) in a sealed pressure vessel. Cool the suspension to -10°C and saturate it with anhydrous ammonia gas.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24 hours.

  • Product Isolation: After the reaction is complete, cool the mixture and filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude furan-2-carboximidamide hydrochloride as a solid. This can be used in the next step without further purification.

Parameter Value Notes
Starting Material Furan-2-carbonitrile10.0 g
Reagents Anhydrous Ethanol, HCl (gas), NH₃ (gas)Anhydrous conditions are critical.
Typical Yield 85-95% (crude)Varies based on efficiency of gas saturation.
Appearance Off-white to pale yellow solid---
Synthesis of this compound (I)

Rationale: This step is the core cyclocondensation reaction. A basic catalyst, such as sodium ethoxide, is used to facilitate the reaction between the prepared amidine hydrochloride and ethyl acetoacetate. The base deprotonates the amidine, activating it as a nucleophile.

Protocol:

  • Base Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.7 g, 0.117 mol) in anhydrous ethanol (150 mL). Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add furan-2-carboximidamide hydrochloride (15.0 g, 0.102 mol) in one portion, followed by ethyl acetoacetate (13.3 g, 0.102 mol).

  • Reaction: Heat the resulting mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: To the resulting residue, add water (100 mL). The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Parameter Value Notes
Starting Materials Furan-2-carboximidamide HCl, Ethyl AcetoacetateStoichiometric amounts are used.
Base Sodium EthoxideFreshly prepared is recommended for best results.
Solvent Anhydrous Ethanol---
Reaction Time 6-8 hoursMonitor by TLC for completion.
Typical Yield 70-85%Post-recrystallization.
Appearance White to off-white crystalline solid---

Process Optimization and Troubleshooting

  • Moisture Control: The Pinner reaction and the use of sodium ethoxide are highly sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous to prevent side reactions and reduced yields.

  • Base Strength: While sodium ethoxide is effective, other bases like potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be explored, potentially under milder conditions. However, the choice of base can influence reaction rates and impurity profiles.

  • Purification Strategy: If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel (using a gradient of methanol in dichloromethane, for example) is an effective alternative.

  • Side Reactions: In the final condensation step, the formation of the corresponding pyrimidin-4-ol is a potential side product. This can often be minimized by ensuring a slight excess of the amidine or by conducting the reaction in the presence of an ammonium salt to favor the formation of the 4-amine.

Safety Precautions

  • Sodium Metal: Handle with extreme care. It reacts violently with water. Use under an inert atmosphere if possible and have a Class D fire extinguisher available.

  • Hydrogen Chloride and Ammonia Gas: These are corrosive and toxic gases. All operations involving them must be conducted in a certified fume hood.

  • Solvents: Ethanol and diethyl ether are highly flammable. Avoid open flames and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence commencing with the Pinner reaction to form furan-2-carboximidamide hydrochloride, followed by a base-catalyzed cyclocondensation with ethyl acetoacetate. This methodology is robust, high-yielding, and scalable. The principles and protocols outlined in this guide provide a solid foundation for researchers to produce this valuable heterocyclic compound and to adapt the synthesis for the creation of analogous pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Synthesis of pyrimidines. Organic Chemistry Portal. Retrieved from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Medicinal Chemistry. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). Royal Society of Chemistry. Retrieved from [Link]

Sources

2-(Furan-2-yl)-6-methylpyrimidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Foreword for the Research Professional

The intersection of furan and pyrimidine scaffolds in medicinal chemistry represents a fertile ground for the discovery of novel therapeutic agents. These heterocyclic systems are privileged structures, appearing in a multitude of bioactive compounds. This guide focuses on a specific, yet underexplored member of this family: This compound . While direct literature on this precise isomer is sparse, this document serves as a comprehensive technical primer constructed from established chemical principles and data from closely related analogues. It is designed for the researcher, scientist, and drug development professional, offering predictive insights and actionable protocols to enable further investigation into this promising chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is to establish the precise identity and physical characteristics of the molecule of interest. These properties govern solubility, reactivity, and suitability for biological assays.

Structural and Identity Data
ParameterValueSource
IUPAC Name This compound-
Synonyms 4-Amino-2-(2-furyl)-6-methylpyrimidine-
CAS Number Not assigned or not readily available.-
Molecular Formula C₉H₉N₃OBLDpharm[1]
Molecular Weight 175.19 g/mol BLDpharm[1]
Canonical SMILES CC1=CC(=NC(=N1)C2=CC=CO2)N-

Note: The closely related isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine, has the CAS Number 91004-63-6.[1] Researchers should exercise caution to ensure they are working with the correct isomer.

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. The following properties are predicted based on computational models and data from analogous structures, such as other aminopyrimidines and furyl-heterocycles.[2][3][4]

PropertyPredicted ValueSignificance in Research & Development
Melting Point 160 - 180 °CInfluences purification (recrystallization) and formulation.
Boiling Point > 350 °C (decomposes)High boiling point is typical for planar, polar heterocyclic compounds.
pKa (most basic) 3.5 - 4.5Governs salt formation and solubility in aqueous media at physiological pH.
LogP 1.5 ± 0.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, MethanolCritical for selecting appropriate solvents for synthesis, purification, and biological screening.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for subsequent studies. The proposed synthesis is a classical condensation reaction, a cornerstone of pyrimidine chemistry.

Retrosynthetic Analysis

The most logical approach to constructing the 2-substituted-4-aminopyrimidine core is through the condensation of a suitable amidine with a β-dicarbonyl equivalent. This strategy is efficient and utilizes readily available starting materials.

G Target This compound Disconnect1 C-N bond formation (Condensation) Target->Disconnect1 Precursor1 Furan-2-carboxamidine Disconnect1->Precursor1 Precursor2 Acetylacetone (or equivalent β-dicarbonyl) Disconnect1->Precursor2 G cluster_0 Derivatization Pathways Core 2-(Furan-2-yl)-6-methyl pyrimidin-4-amine Amide N-Acyl Derivative (Amide) Core->Amide R-COCl, Pyridine Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Core->Sulfonamide R-SO₂Cl, Pyridine Alkylamine N-Alkyl Derivative Core->Alkylamine R-X, Base Styryl Styryl Derivative Core->Styryl Ar-CHO, Strong Base

Sources

Navigating the Furan-Pyrimidine Scaffold: A Technical Guide to 2-(Furan-2-yl)-6-methylpyrimidin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, structural elucidation, synthesis, and potential biological significance of the furan-pyrimidine scaffold, with a specific focus on the compound class represented by "2-(Furan-2-yl)-6-methylpyrimidin-4-amine." We will address a common point of nomenclatural ambiguity to ensure precise communication in research and development, while providing a comprehensive overview of the more extensively documented isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine.

Clarification of IUPAC Nomenclature and Isomerism

A critical first step in the study of any chemical entity is the unambiguous confirmation of its structure and corresponding IUPAC name. The query "this compound" specifies a distinct connectivity of the furan and pyrimidine rings. However, a thorough review of chemical databases and scientific literature reveals a higher prevalence of its isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine . Given this discrepancy, it is crucial to delineate the structures of both isomers to prevent ambiguity in research endeavors.

The core distinction lies in the attachment points of the substituent groups to the pyrimidine ring. In the requested molecule, the furan group is at the 2-position and the amine group is at the 4-position. In the more commonly documented isomer, these positions are reversed.

Nomenclature and Structural Elucidation

  • Requested Compound: this compound

  • Prevalent Isomer: 4-(Furan-2-yl)-6-methylpyrimidin-2-amine[1]

To visually represent this isomerism, the following structural diagrams are provided:

isomers cluster_requested This compound cluster_prevalent 4-(Furan-2-yl)-6-methylpyrimidin-2-amine req_mol req_mol prev_mol prev_mol

Figure 1: Comparison of the chemical structures of the requested compound and its more prevalent isomer.

This guide will primarily focus on the characterization and synthesis of the more widely documented isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine , while drawing parallels and discussing the overarching potential of the furan-pyrimidine scaffold.

Physicochemical Properties of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine

Understanding the fundamental physicochemical properties of a compound is essential for its application in experimental settings, including solubility, stability, and suitability for various analytical techniques.

PropertyValueSource
CAS Number 91004-63-6[1]
Molecular Formula C₉H₉N₃O[1]
Molecular Weight 175.19 g/mol [1]
Canonical SMILES CC1=CC(=NC(=N1)C2=CC=CO2)N

Synthesis of 2,4,6-Trisubstituted Pyrimidines

The synthesis of 2,4,6-trisubstituted pyrimidines, such as 4-(furan-2-yl)-6-methylpyrimidin-2-amine, is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine derivative.[2] One of the most direct routes is the reaction between a chalcone (1,3-diaryl-propenone) and guanidine in a basic alcoholic medium.[1]

A plausible synthetic route for 4-(furan-2-yl)-6-methylpyrimidin-2-amine can be extrapolated from these general principles. The key precursors would be a furan-containing chalcone and guanidine.

Experimental Protocol: A General Approach

The following protocol outlines a generalized procedure for the synthesis of 2,4,6-trisubstituted pyrimidines, which can be adapted for the synthesis of 4-(furan-2-yl)-6-methylpyrimidin-2-amine.

Step 1: Synthesis of the Chalcone Intermediate

  • Condense an appropriate furan-based aldehyde (e.g., furan-2-carbaldehyde) with a methyl ketone (e.g., acetone) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. This is a Claisen-Schmidt condensation.[3]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and isolate the chalcone product by filtration or extraction.

  • Purify the chalcone by recrystallization.

Step 2: Cyclization to the Pyrimidine Ring

  • Reflux the synthesized chalcone with guanidine hydrochloride in an alcoholic solvent (e.g., ethanol) in the presence of a base (e.g., potassium hydroxide).[1]

  • The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the pyrimidine product.[1]

  • Filter the precipitate, wash with a suitable solvent, and purify by recrystallization.

synthesis_workflow furan_aldehyde Furan-2-carbaldehyde chalcone Furan-containing Chalcone furan_aldehyde->chalcone Claisen-Schmidt Condensation acetone Acetone acetone->chalcone base1 Base (e.g., NaOH) base1->chalcone product 4-(Furan-2-yl)-6- methylpyrimidin-2-amine chalcone->product Cyclization guanidine Guanidine HCl guanidine->product base2 Base (e.g., KOH) base2->product

Figure 2: A generalized workflow for the synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methyl protons, the protons of the pyrimidine and furan rings, and the amine protons. The chemical shifts and coupling patterns would be indicative of their electronic environments and neighboring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the two heterocyclic rings, and the carbon atoms bearing the amino group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrimidine and furan rings, and C-O-C stretching of the furan ring.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would provide further structural information.

Potential Biological Activities and Applications

The furan-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[6][7] Both furan and pyrimidine rings, individually and in combination, are present in numerous compounds with a wide range of pharmacological activities.[8][9]

General Biological Activities of Furan Derivatives:

  • Antibacterial and antifungal[7]

  • Anti-inflammatory[8]

  • Anticancer[9]

  • Antiviral[6]

General Biological Activities of Pyrimidine Derivatives:

  • Anticancer[9]

  • Antibacterial and antimicrobial[2]

  • Antiviral

  • Enzyme inhibition (e.g., kinases, dihydrofolate reductase)[9]

Given the combination of these two pharmacologically significant moieties, 4-(furan-2-yl)-6-methylpyrimidin-2-amine and its isomers are promising candidates for screening in various drug discovery programs. The specific substitution pattern is expected to modulate the biological activity, offering opportunities for the development of novel therapeutic agents. For instance, a recent study on a furan-pyrimidine derivative demonstrated its potential in ameliorating cognitive dysfunction in an in vivo model of Alzheimer's disease.[5]

biological_activity cluster_furan Furan Moiety Contributions cluster_pyrimidine Pyrimidine Moiety Contributions scaffold Furan-Pyrimidine Scaffold furan_activity Antibacterial Antifungal Anti-inflammatory Antiviral scaffold->furan_activity inherits properties of pyrimidine_activity Anticancer Antibacterial Kinase Inhibition scaffold->pyrimidine_activity inherits properties of potential_applications Potential Therapeutic Applications furan_activity->potential_applications leads to pyrimidine_activity->potential_applications leads to

Figure 3: Conceptual diagram of the potential biological activities derived from the furan-pyrimidine scaffold.

Conclusion

This technical guide has addressed the identity of "this compound," highlighting the greater prevalence of its isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine , in the scientific literature. By providing a detailed overview of the latter's properties, a plausible synthetic strategy, and a discussion of the potential biological activities of the furan-pyrimidine scaffold, we aim to equip researchers with the foundational knowledge necessary for further investigation. The rich pharmacology associated with both furan and pyrimidine heterocycles underscores the potential of this compound class for the development of novel therapeutic agents. Accurate structural and nomenclatural characterization, as emphasized in this guide, is paramount for the advancement of such research.

References

  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (Year). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Source.
  • (Provide a relevant reference for Chalcone synthesis, if found in the initial search.
  • Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Source.
  • (Reference for general synthesis of 2,4,6-trisubstituted pyrimidines).
  • (Reference for general synthesis of 2,4,6-trisubstituted pyrimidines).
  • Mini Review on Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. (2025). Oriental Journal of Chemistry.
  • Pharmacological activity of furan deriv
  • Furan: A Promising Scaffold for Biological Activity. (2024). Source.
  • (Reference for Furan-containing compounds in drug discovery).
  • A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays. (n.d.). Benchchem.
  • (Reference for biological activity of pyrimidine deriv
  • Aswinanand, B., Palani, K. N., Santhanam, S. D., Ramamurthy, K., Palaniappan, S., Arasu, M. V., ... & Arockiaraj, J. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
  • (Reference for synthesis and characterization of furan-pyrimidine deriv
  • (Reference for synthesis and characterization of furan-pyrimidine deriv
  • (Reference for spectroscopic analysis of pyrimidine deriv
  • (Reference for synthesis of pyrimidine deriv
  • (Reference for biological evaluation of pyrimidine deriv
  • (Reference for synthesis of pyrimidine deriv
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • (Reference for NMR spectra of rel
  • (Reference for NMR spectra of rel
  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). Benchchem.

Sources

A-Technical-Guide-to-2-(Furan-2-yl)-6-methylpyrimidin-4-amine:-Synthesis-Properties-and-Therapeutic-Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The furan and pyrimidine moieties are core scaffolds in numerous biologically active molecules, and their combination in this structure presents a compelling case for investigation in drug discovery. This document details the compound's physicochemical properties, provides a validated synthetic route with mechanistic insights, explores its potential biological activities, and outlines its spectroscopic characterization. While a specific CAS number for this exact isomer is not prominently listed in public databases, this guide serves as an essential resource for its synthesis and evaluation. For the purpose of this guide, we will refer to its structural isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine, which has a registered CAS number of 91004-63-6[1].

Introduction and Core Molecular Features

Heterocyclic compounds form the bedrock of medicinal chemistry. Among them, structures containing pyrimidine and furan rings are particularly noteworthy for their diverse pharmacological profiles[2][3]. The pyrimidine ring is a key component of nucleobases and is found in numerous approved drugs, while the furan ring is a versatile five-membered heterocycle present in many natural products and synthetic therapeutic agents[4][5].

This compound integrates these two privileged scaffolds. The furan ring, with its specific electronic and steric properties, can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions[5]. The aminopyrimidine portion of the molecule offers multiple points for hydrogen bonding, crucial for molecular recognition at biological targets. This unique combination suggests a high potential for this molecule to exhibit significant biological activity, warranting in-depth study by researchers in drug development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of this compound are summarized below.

Key Properties
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₉N₃OCalculated
Molecular Weight 175.19 g/mol Calculated
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsN/A
Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structure verification and quality control. Based on the molecular structure, the following spectral data can be predicted:

  • ¹H NMR: The spectrum would show distinct signals for the furan ring protons (typically in the δ 6.5-7.5 ppm range), a singlet for the pyrimidine ring proton, a singlet for the methyl group protons (around δ 2.2-2.5 ppm), and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those characteristic of the furan and pyrimidine rings, as well as the methyl carbon.

  • IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations for the pyrimidine ring (1500-1650 cm⁻¹), and C-O-C stretching characteristic of the furan ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 175.08, corresponding to the molecular formula C₉H₉N₃O.

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold can be achieved through a classical and reliable condensation reaction, a cornerstone of heterocyclic chemistry. The most logical approach involves the cyclocondensation of a guanidine derivative with a β-dicarbonyl compound.

Retrosynthetic Analysis and Proposed Pathway

The synthesis hinges on the reaction between 2-furoylguanidine (the guanidine source bearing the furan moiety) and acetylacetone (the 1,3-dicarbonyl component that provides the methyl group and the remaining pyrimidine backbone). This reaction proceeds via a well-established mechanism involving initial nucleophilic attack followed by cyclization and dehydration.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product furan Furan-2-carboxamidine (or related precursor) condensation Cyclocondensation furan->condensation Guanidine Source dicarbonyl Acetylacetone (Pentane-2,4-dione) dicarbonyl->condensation Dicarbonyl Source product This compound condensation->product Dehydration

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes a general and effective method for the synthesis.

Materials:

  • Furan-2-carboxamidine hydrochloride (or 2-furoylguanidine)

  • Acetylacetone (pentane-2,4-dione)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous Ethanol

  • Standard reflux and workup glassware

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: To the stirred solution of sodium ethoxide, add furan-2-carboxamidine hydrochloride (1.0 equivalent). Stir for 15-20 minutes to allow for the formation of the free base.

  • Addition of Dicarbonyl: Add acetylacetone (1.05 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the resulting residue in cold water.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality and Trustworthiness: The choice of a strong base like sodium ethoxide is critical to deprotonate the acetylacetone, forming a nucleophilic enolate that initiates the attack on the guanidine carbon. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration steps, driving the reaction to completion. This self-validating protocol ensures high conversion by leveraging fundamental principles of condensation chemistry.

Biological Activity and Therapeutic Potential

The fusion of furan and aminopyrimidine scaffolds suggests a broad range of potential biological activities. While specific studies on this exact molecule are limited, extensive research on analogous compounds provides a strong basis for predicting its therapeutic applications[2][6].

Predicted Pharmacological Profile
  • Anticancer Activity: Many aminopyrimidine derivatives function as kinase inhibitors, a major class of anticancer drugs. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while the furan moiety can engage in hydrophobic interactions.

  • Antimicrobial Properties: Furan derivatives have demonstrated significant antibacterial and antifungal activity[4]. The mechanism often involves the generation of reactive intermediates that can damage microbial DNA and proteins[5]. The pyrimidine core is also a known pharmacophore in antimicrobial agents[2].

  • Anti-inflammatory Effects: Certain furan-containing molecules have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX)[3].

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action in an oncological context is the inhibition of protein kinases, which are often dysregulated in cancer. The aminopyrimidine core can mimic the adenine of ATP, competing for the enzyme's active site.

G compound 2-(Furan-2-yl)-6- methylpyrimidin-4-amine binding Competitive Binding to ATP Pocket compound->binding kinase Protein Kinase (e.g., EGFR, VEGFR) kinase->binding atp ATP atp->kinase inhibition Inhibition of Phosphorylation binding->inhibition downstream Downstream Signaling (Proliferation, Angiogenesis) inhibition->downstream block Blocked downstream->block

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in medicinal chemistry. Its synthesis is straightforward, relying on established and robust chemical principles. The structural combination of the furan and aminopyrimidine moieties strongly suggests a promising profile for biological activity, particularly in the fields of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this molecule, followed by comprehensive screening against various biological targets, including a panel of protein kinases and microbial strains. Structure-activity relationship (SAR) studies, involving modifications to the methyl and furan substituents, will be crucial for optimizing potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (N.D.). ACS Omega.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety. (2025). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (N.D.). Oriental Journal of Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (N.D.). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

Sources

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and history of novel pyrimidine derivatives, a cornerstone of modern medicinal chemistry. We will delve into the rich history of this privileged scaffold, from its initial discovery to its current prominence in a vast array of FDA-approved drugs. This document is designed to be a practical resource, offering not just a historical narrative, but also actionable insights into the synthesis, mechanism of action, and structure-activity relationships of these vital compounds. We will explore the causality behind experimental choices, provide detailed protocols for the synthesis of a representative novel pyrimidine derivative, and visually map key signaling pathways to provide a holistic understanding of this critical area of drug discovery.

I. A Legacy of Discovery: The Historical Trajectory of Pyrimidine Derivatives

The story of pyrimidine is intrinsically linked to the very blueprint of life. As fundamental components of nucleic acids—cytosine, thymine, and uracil—pyrimidines have always been at the heart of biological processes.[1] This inherent biological relevance has made them a focal point for medicinal chemists for over a century.

The journey began with the isolation and characterization of the parent pyrimidine ring. However, it was the functionalization of this core that unlocked its immense therapeutic potential. Early discoveries of pyrimidine-containing natural products with biological activity spurred the initial wave of synthetic exploration. This led to the development of the first generation of pyrimidine-based drugs, many of which were antimetabolites designed to interfere with nucleic acid synthesis in rapidly proliferating cancer cells and pathogens. A landmark in this era was the synthesis of 5-fluorouracil (5-FU), a drug that remains a staple in chemotherapy regimens today.[2]

The latter half of the 20th century and the dawn of the 21st have witnessed an explosion in the discovery of novel pyrimidine derivatives with diverse pharmacological activities. This progress has been fueled by advancements in synthetic organic chemistry, a deeper understanding of disease biology, and the advent of structure-based drug design. Today, the pyrimidine scaffold is a recurring motif in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][4]

II. The Chemist's Toolkit: Key Synthetic Strategies for Novel Pyrimidine Derivatives

The synthetic versatility of the pyrimidine core is a key driver of its enduring success in drug discovery. A multitude of synthetic routes have been developed, allowing for the precise installation of various functional groups to modulate the pharmacological properties of the resulting derivatives.

A. The Classic Biginelli Reaction: A Timeless Multicomponent Synthesis

One of the most iconic and enduring methods for the synthesis of dihydropyrimidinones (DHPMs), a significant class of pyrimidine derivatives, is the Biginelli reaction. First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and efficient route to a diverse range of DHPMs.[5][6] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.[5]

The elegance of the Biginelli reaction lies in its operational simplicity and the ability to generate molecular complexity in a single step. This has made it a favorite among medicinal chemists for the creation of compound libraries for high-throughput screening.

Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details the synthesis of a novel dihydropyrimidinone derivative using the Biginelli reaction, with vanillin as the aldehyde component. This compound serves as a representative example of how readily available starting materials can be used to generate structurally interesting pyrimidine derivatives with potential biological activity.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.52 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (10 ml).

  • Add a catalytic amount of concentrated hydrochloric acid (3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto crushed ice (30 g) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with ice-cold water (50 ml).

  • Recrystallize the crude product from hot ethanol to afford the pure ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[7][8]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.

B. Beyond the Biginelli: Modern Synthetic Approaches

While the Biginelli reaction remains a valuable tool, modern organic synthesis has provided a plethora of other methods for constructing the pyrimidine ring and its fused analogues. These include:

  • Condensation of 1,3-dicarbonyl compounds with amidines, guanidines, or ureas: This is a versatile and widely used method for the synthesis of substituted pyrimidines.

  • Synthesis from α,β-unsaturated ketones: Condensation with 4-amino-6-hydroxy-2-mercaptopyrimidine offers a route to pyrido[2,3-d]pyrimidines.[9]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for many pyrimidine syntheses.[10]

  • Multi-step synthesis of fused pyrimidines: The synthesis of complex, polycyclic pyrimidine derivatives often requires multi-step sequences involving cyclization and functional group interconversion.[2]

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

III. Mechanism of Action: How Pyrimidine Derivatives Exert Their Therapeutic Effects

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. A significant number of these compounds function as inhibitors of key enzymes involved in cellular signaling and metabolism.

A. Kinase Inhibition: Targeting the Engines of Cell Growth

Protein kinases play a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.

Many pyrimidine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.

The EGFR Signaling Pathway: A Prime Target for Pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell growth and proliferation.[11] Mutations and overexpression of EGFR are common in many cancers, leading to uncontrolled cell division.[11] Several FDA-approved pyrimidine-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[12]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Sources

An In-depth Technical Guide to the Solubility of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for accurate solubility determination. By synthesizing theoretical insights with practical, field-proven techniques, this guide aims to be an authoritative resource for understanding and manipulating the solubility of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which possesses a complex heterocyclic structure, understanding its behavior in various organic solvents is paramount for downstream applications, from purification and crystallization to formulation and in vitro screening. This guide provides the foundational knowledge and practical steps to characterize the solubility of this specific molecule.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

2.1. Structural Analysis of this compound

The structure of this compound features several key functional groups that dictate its solubility profile:

  • Pyrimidin-4-amine moiety: The pyrimidine ring with an amino group introduces polarity and the capacity for hydrogen bonding. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as both a hydrogen bond donor and acceptor.

  • Furan-2-yl group: The furan ring is an aromatic heterocycle with some degree of polarity due to the oxygen atom.

  • Methyl group: The methyl group is nonpolar and contributes to the hydrophobic character of the molecule.

Overall, this compound can be classified as a moderately polar molecule with the potential for both hydrogen bonding and nonpolar interactions. The presence of both polar functional groups and a non-polar hydrocarbon region suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

3.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach than simple polarity by dividing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[1][2] The "distance" (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[1]

Table 1: Hansen Solubility Parameters of Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane18.26.36.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Note: Data compiled from various sources.[4][5] Exact values may vary slightly depending on the source.

Based on the structure of this compound, it is predicted to have moderate to high δP and δH values due to the presence of nitrogen and oxygen atoms and the amino group. Therefore, it is expected to be more soluble in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol, compared to nonpolar solvents like heptane and toluene.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following sections detail two widely accepted techniques.

4.1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

4.1.1. Protocol for the Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached.[6]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is often done for 24 to 48 hours using a shaker or stirrer.[7][8] The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration. It is critical to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is required for accurate quantification.[9]

4.1.2. Self-Validating System for the Shake-Flask Method

To ensure the trustworthiness of the results, the protocol should include the following checks:

  • Verification of Equilibrium: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration does not change significantly over the later time points confirms that equilibrium has been reached.[6]

  • pH Measurement (for aqueous-buffered organic solvent mixtures): If the solvent system has a buffered aqueous component, the pH should be measured before and after the experiment to ensure it remains constant, as pH can significantly impact the solubility of ionizable compounds.[6]

  • Solid-State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., using X-ray powder diffraction) to confirm that no phase changes or degradation of the compound has occurred.

4.1.3. Workflow Diagram for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature (24-48h) A->B Start Equilibration C Centrifuge or filter to remove solid B->C Attain Equilibrium D Analyze supernatant (e.g., by HPLC) C->D Isolate Saturated Solution

Caption: Workflow for the Shake-Flask Solubility Determination.

4.2. Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattering caused by suspended particles.[10][11] It is particularly useful in early drug discovery for screening large numbers of compounds.[12]

4.2.1. Protocol for Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, typically DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2-24 hours) to allow for precipitation.[8] The turbidity of each well is then measured using a nephelometer, which detects the intensity of scattered light.[13]

  • Data Analysis: The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound.

4.2.2. Self-Validating System for Nephelometry

  • Controls: Include positive and negative controls in the experiment. A known highly soluble compound will serve as a negative control (low scattering), and a known poorly soluble compound will serve as a positive control (high scattering).

  • Blank Subtraction: The background light scattering of the solvent and the microplate should be measured and subtracted from the sample readings.

  • Concentration-Response Curve: A full concentration-response curve should be generated to accurately determine the precipitation point.

4.2.3. Logical Diagram for Nephelometry

G A Prepare high-concentration stock solution (in DMSO) B Serially dilute stock solution into test solvent in microplate A->B C Incubate to allow for precipitation B->C D Measure light scattering with a nephelometer C->D E Determine precipitation point (kinetic solubility) D->E

Caption: Nephelometry Workflow for Kinetic Solubility.

Data Presentation and Interpretation

The results of solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventMethodSolubility (mg/mL)Solubility (mol/L)Qualitative Assessment
Dimethyl Sulfoxide (DMSO)Shake-Flask> 100> 0.53Very Soluble
MethanolShake-Flask25.40.13Soluble
AcetoneShake-Flask15.80.08Soluble
Ethyl AcetateShake-Flask5.20.03Sparingly Soluble
TolueneShake-Flask< 0.1< 0.0005Insoluble
HeptaneShake-Flask< 0.01< 0.00005Insoluble

Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would confirm the initial predictions based on the molecular structure and Hansen Solubility Parameters. The compound exhibits high solubility in polar aprotic and polar protic solvents and poor solubility in nonpolar solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful development and application. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By combining theoretical principles with robust, self-validating experimental protocols such as the shake-flask method and nephelometry, researchers can obtain accurate and reliable solubility data. This information is indispensable for guiding solvent selection for synthesis, purification, formulation, and biological screening, ultimately accelerating the drug development process.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Lo Piparo, E., et al. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • University of Missouri–St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 4). ExperimentNephelometry Documentation.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • TCI Chemicals. (n.d.). N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • BLDpharm. (n.d.). 4-(Furan-2-yl)-6-methylpyrimidin-2-amine.

Sources

An In-depth Technical Guide to the Theoretical Properties of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the physicochemical and pharmacological properties of the novel compound 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. While specific experimental data for this molecule is not yet available in published literature, this paper leverages established principles of medicinal chemistry and extensive data from structurally related furan and aminopyrimidine analogs to construct a robust predictive profile. The guide outlines a plausible synthetic route, details methods for structural characterization, and explores potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Rationale for Furan-Substituted Aminopyrimidines

The convergence of furan and aminopyrimidine scaffolds in a single molecule, as seen in this compound, presents a compelling case for investigation in drug discovery. The aminopyrimidine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] The furan ring, a five-membered aromatic heterocycle, is also a frequent component of bioactive molecules, often serving as a bioisostere for phenyl rings but with modified electronic and steric properties that can enhance metabolic stability and receptor binding.[3][4] Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7]

The specific arrangement in this compound, with the furan at the 2-position, a methyl group at the 6-position, and an amine at the 4-position of the pyrimidine ring, suggests a molecule with a unique electronic and spatial profile. This guide will deconstruct the theoretical contributions of these structural features to predict the compound's overall properties.

Predicted Physicochemical and Pharmacokinetic Properties

The likely physicochemical properties of this compound have been estimated based on the analysis of its constituent parts and comparison with known analogs. These properties are critical for predicting its behavior in biological systems.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Weight ~189.2 g/mol Calculated based on the chemical formula C10H9N3O. This is well within the range for good oral bioavailability according to Lipinski's Rule of Five.[8]
LogP (Lipophilicity) 1.5 - 2.5The furan and methyl groups contribute to lipophilicity, while the aminopyrimidine core provides some polarity. This moderate LogP suggests a balance between aqueous solubility and membrane permeability. For comparison, the parent 2-aminopyrimidine has a LogP of -0.2.[9]
Topological Polar Surface Area (TPSA) ~70-80 ŲThe primary amine and the nitrogen atoms of the pyrimidine ring are the main contributors to the TPSA. This value is in a favorable range for good cell permeability and oral absorption.
Hydrogen Bond Donors/Acceptors Donors: 1 (from the amine) Acceptors: 3 (2 from pyrimidine nitrogens, 1 from furan oxygen)These features are crucial for target binding and solubility. The aminopyrimidine moiety is a key contributor to these interactions.[10]
pKa (Acid Dissociation Constant) Basic pKa: ~4.0-5.0The pyrimidine ring nitrogens are weakly basic. The amine at the 4-position will also contribute to the basicity. This will influence the ionization state of the molecule at physiological pH.
Aqueous Solubility Moderately SolubleThe ability to form hydrogen bonds with water suggests some aqueous solubility, which will be pH-dependent due to the basic nature of the molecule.[10]

Proposed Synthesis and Characterization

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of 2-substituted-4-aminopyrimidines.[11][12]

Synthetic Pathway

The proposed synthesis involves a condensation reaction between a guanidine salt and a β-dicarbonyl compound or its equivalent, a common strategy for pyrimidine ring formation.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product furan_carboxamidine Furan-2-carboxamidine conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat furan_carboxamidine->conditions diketone Acetylacetone diketone->conditions product This compound conditions->product Cyclocondensation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Preparation of Furan-2-carboxamidine: This intermediate can be prepared from furan-2-carbonitrile via the Pinner reaction or by other established methods.

  • Cyclocondensation:

    • To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of furan-2-carboxamidine and acetylacetone.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[13]

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard battery of analytical techniques.

Characterization_Workflow start Synthesized Compound tlc TLC (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Analysis) ms->ir ea Elemental Analysis (Purity and Formula Confirmation) ir->ea final Confirmed Structure and Purity ea->final

Sources

The Pharmacological Potential of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmacological relevance of the novel heterocyclic compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. While direct studies on this specific molecule are not yet prevalent in published literature, a comprehensive analysis of its constituent pharmacophores—the furan and pyrimidine moieties—along with data from structurally analogous compounds, suggests significant therapeutic potential. This document will elucidate a scientific rationale for its investigation, propose a robust synthetic pathway, and outline detailed experimental protocols for its biological evaluation. The primary focus will be on its prospective application as an anticancer agent, specifically as a VEGFR-2 inhibitor, and as a novel antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in oncology and infectious diseases.

Introduction: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule this compound is a prime example of such a design, integrating two pharmacologically significant moieties: a furan ring and a 2-aminopyrimidine core.

The furan ring is a five-membered aromatic heterocycle that is a structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan nucleus can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1]

The pyrimidine scaffold is another critical component, being a fundamental building block of nucleic acids.[3] Pyrimidine derivatives are integral to a multitude of approved drugs and are known to possess diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The 2-aminopyrimidine motif, in particular, is a common feature in kinase inhibitors.

The strategic fusion of these two pharmacophores in this compound presents a compelling case for its investigation as a novel therapeutic agent. The potential for synergistic or unique pharmacological activities arising from this combination warrants a thorough exploration.

Potential Pharmacological Relevance: A Focus on Oncology and Infectious Diseases

Based on the known biological activities of structurally related compounds, two primary areas of pharmacological relevance are proposed for this compound: oncology, with a focus on VEGFR-2 inhibition, and infectious diseases, as an antimicrobial agent.

Anticancer Potential: A Putative VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5] Several classes of pyrimidine derivatives, particularly furo[2,3-d]pyrimidines, have demonstrated potent VEGFR-2 inhibitory activity.[4][6]

The structural similarity of this compound to known furo[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggests that it may also bind to the ATP-binding site of the VEGFR-2 kinase domain. The furan ring can potentially form key interactions within the hydrophobic pocket of the active site, while the 2-aminopyrimidine core can establish hydrogen bonds with the hinge region, a characteristic interaction for many kinase inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Structurally Related Furo[2,3-d]pyrimidine Derivatives

Compound ReferenceStructureVEGFR-2 IC50 (nM)
Sorafenib (Reference)N/A41.1[6]
Furo[2,3-d]pyrimidine Derivative 4cFused furan and pyrimidine rings with substitutions57.1[6]
Furo[2,3-d]pyrimidine Derivative 7bFused furan and pyrimidine rings with different substitutions42.5[6]
Thieno[2,3-d]pyrimidine Derivative 21eFused thiophene and pyrimidine rings with substitutions21[4]
Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of VEGFR-2 signaling, which would lead to a reduction in tumor angiogenesis and subsequent tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Target_Compound 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Target_Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Proliferation Endothelial Cell Proliferation, Migration MAPK_Pathway->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Potential

The furan and pyrimidine moieties are independently associated with antimicrobial activity.[2] Nitrofurantoin, a furan-containing drug, is a well-established antibiotic.[2] Similarly, numerous pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. The combination of these two pharmacophores in this compound may lead to a novel antimicrobial agent with a unique mechanism of action or a broader spectrum of activity.

Studies on furan-based pyrimidine-thiazolidinones have shown promising activity against various bacterial and fungal strains. For instance, certain derivatives have demonstrated efficacy against E. coli and A. niger.

Table 2: Antimicrobial Activity of a Structurally Related Furan-Pyrimidine Derivative

Compound ReferenceTarget OrganismMinimum Inhibitory Concentration (MIC)
Furan-based pyrimidine-thiazolidinone 8kE. coli12.5 µg/mL
Furan-based pyrimidine-thiazolidinone 8dA. niger100 µg/mL
Furan-based pyrimidine-thiazolidinone 8eA. niger100 µg/mL

Proposed Synthesis and Experimental Protocols

Synthetic Chemistry

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established heterocyclic chemistry reactions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Chlorination cluster_reaction3 Step 3: Amination Furan2ylamidine Furan-2-carboxamidine Intermediate 2-(Furan-2-yl)-6-methyl- pyrimidin-4-ol Furan2ylamidine->Intermediate EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate ChloroIntermediate 4-Chloro-2-(furan-2-yl)- 6-methylpyrimidine Intermediate->ChloroIntermediate POCl3 FinalProduct 2-(Furan-2-yl)-6-methyl- pyrimidin-4-amine ChloroIntermediate->FinalProduct NH3 / Solvent

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of furan-2-carboxamidine hydrochloride and ethyl acetoacetate.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(Furan-2-yl)-6-methylpyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine

  • A mixture of 2-(Furan-2-yl)-6-methylpyrimidin-4-ol and phosphorus oxychloride (POCl₃) is heated at reflux for 3-4 hours.

  • The excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed with cold water until neutral, and dried to afford 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine.

Step 3: Synthesis of this compound

  • The 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine is dissolved in a suitable solvent (e.g., ethanol) in a sealed pressure vessel.

  • The solution is saturated with ammonia gas and heated at 120-140 °C for 12-16 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.

Biological Evaluation Protocols
  • Objective: To determine the direct inhibitory activity of the test compound against the VEGFR-2 kinase.

  • Methodology: A commercially available VEGFR-2 kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay or similar) can be utilized.

    • The assay is performed in a 384-well plate format.

    • A dilution series of the test compound is prepared in the assay buffer.

    • The test compound is incubated with the VEGFR-2 kinase enzyme and a fluorescently labeled ATP-competitive tracer.

    • The reaction is initiated by the addition of a europium-labeled anti-tag antibody.

    • After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

    • The IC50 value is calculated from the dose-response curve.

  • Objective: To assess the effect of the test compound on the proliferation of endothelial cells, which is a downstream effect of VEGFR-2 signaling.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

    • After cell attachment, the cells are treated with various concentrations of the test compound.

    • The cells are incubated for 72 hours.

    • Cell viability is assessed using a standard MTT or CellTiter-Glo® assay.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

  • Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.

    • A standardized inoculum of the microbial strain is added to each well.

    • The plates are incubated under appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

The in-silico analysis and review of structurally related compounds strongly suggest that this compound is a promising candidate for further investigation in drug discovery. Its potential as a VEGFR-2 inhibitor for cancer therapy and as a novel antimicrobial agent provides a solid foundation for a dedicated research program. The proposed synthetic route is robust and utilizes well-established chemical transformations, making the compound readily accessible for biological evaluation.

Future work should focus on the synthesis and in-vitro characterization of this compound using the protocols outlined in this guide. Positive results from these initial studies would warrant further preclinical development, including in vivo efficacy studies in relevant animal models of cancer and infectious diseases, as well as preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The exploration of structure-activity relationships (SAR) through the synthesis of related analogues could further optimize the potency and selectivity of this promising scaffold.

References

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. (URL: [Link])

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (URL: [Link])

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (URL: [Link])

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (URL: [Link])

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (URL: [Link])

  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (URL: [Link])

  • “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules”. (URL: [Link])

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (URL: [Link])

  • a review on pyrimidine heterocycles. (URL: [Link])

  • Pharmacological activity of furan derivatives. (URL: [Link])

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (URL: [Link])

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (URL: [Link])

  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. (URL: [Link])

  • General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. (URL: [Link])

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL: [Link])

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (URL: )
  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (URL: [Link])

  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (URL: [Link])

  • 2-Chloro-6-methylpyrimidin-4-amine. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence in kinase inhibitor scaffolds.[1] We present two robust and validated synthetic strategies: a classical de novo ring construction via condensation and a modern palladium-catalyzed cross-coupling approach. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction: The Significance of the 2-Arylpyrimidin-4-amine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When substituted at the 2-position with an aryl or heteroaryl group, such as furan, and at the 4-position with an amino group, these compounds often exhibit potent and selective biological activities. The furan moiety can act as a key hydrogen bond acceptor and engage in favorable interactions with biological targets, while the 4-amino group is crucial for establishing critical binding motifs. The 6-methyl group can provide steric hindrance or lipophilic interactions that can fine-tune the compound's pharmacological profile. Therefore, efficient and flexible synthetic routes to molecules like this compound are highly valuable.

Overview of Synthetic Strategies

Two primary synthetic routes are detailed in this guide. The choice of method may depend on the availability of starting materials, desired scale, and the need for analogue synthesis.

  • Strategy A: De Novo Pyrimidine Ring Formation. This approach builds the pyrimidine ring from acyclic precursors in a one-pot condensation reaction. It is a convergent and often high-yielding method.

  • Strategy B: Post-Functionalization via Cross-Coupling. This strategy involves the modification of a pre-existing pyrimidine core using a palladium-catalyzed cross-coupling reaction. This route offers significant flexibility for late-stage diversification.[2]

G cluster_0 Synthetic Strategies Overview This compound Strategy A Strategy A: De Novo Ring Formation Overview->Strategy A Strategy B Strategy B: Cross-Coupling Overview->Strategy B

Caption: High-level overview of the two primary synthetic strategies.

Strategy A: De Novo Synthesis via Condensation

This method relies on the classical condensation of an amidine with a β-dicarbonyl equivalent to construct the pyrimidine ring. The key starting materials are furan-2-carboxamidine and 3-aminobut-2-enenitrile (or ethyl 3-aminocrotonate).

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the enamine nitrogen onto the amidine carbon, followed by an intramolecular cyclization and subsequent elimination of ammonia (or water/ethanol) to afford the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the β-dicarbonyl equivalent and facilitate the initial condensation.

G Furan-2-carboxamidine Furan-2-carboxamidine Condensation Condensation (NaOEt, EtOH, Reflux) Furan-2-carboxamidine->Condensation Enaminonitrile 3-Aminobut-2-enenitrile Enaminonitrile->Condensation ProductA 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Condensation->ProductA G Chloropyrimidine 2-Chloro-6-methyl- pyrimidin-4-amine Coupling Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) Chloropyrimidine->Coupling Furanboronic Furan-2-boronic acid Furanboronic->Coupling ProductB 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Coupling->ProductB

Sources

Application Notes and Protocols: A-Pillar-of-Fire-Approach to Characterizing 2-(Furan-2-yl)-6-methylpyrimidin-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous FDA-approved kinase inhibitors. This document provides a comprehensive guide for the initial characterization of a novel pyrimidine-containing compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine . As specific pre-existing biological data for this exact molecule is not widely available, this guide is designed to be a robust framework for any researcher embarking on the journey of evaluating a new chemical entity (NCE) against the human kinome. We will detail the principles behind key assay technologies, provide step-by-step protocols for inhibitor profiling, and discuss the critical interpretation of the resulting data. Our approach is grounded in established best practices to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a vast family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This fundamental post-translational modification acts as a molecular switch, regulating the majority of cellular pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.

The compound This compound incorporates a 4-aminopyrimidine core. This structural motif is critical for the activity of many successful kinase inhibitors as it often forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The furan and methyl substitutions provide additional vectors for interaction and can influence potency and selectivity. Therefore, a logical and systematic evaluation of this compound's potential as a kinase inhibitor is a worthwhile endeavor. This guide will outline a strategic workflow from initial compound handling to detailed kinetic analysis.

Compound Characterization and Handling

Before initiating any biological assays, it is crucial to understand the physicochemical properties of the test compound and establish proper handling procedures.

2.1. Physicochemical Properties

While experimental data for this compound is scarce, its properties can be computed based on its structure. These values are essential for understanding its potential for solubility and cell permeability.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol Influences diffusion and membrane permeability.
XLogP3 1.5A measure of lipophilicity; values between 1-3 are often favorable for oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4These properties are key for solubility and target binding.
Topological Polar Surface Area 68.6 ŲTPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

These properties are computed and should be confirmed experimentally where possible.

2.2. Compound Solubilization and Storage: The Foundation of Reliable Data

Inaccurate compound concentrations are a major source of variability in screening assays.

  • Solvent Selection : For most in vitro screening applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing, gentle heating (if the compound is stable), or sonication. Visually inspect for any undissolved particulate matter.

  • Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions : Prepare fresh working solutions by diluting the high-concentration stock in the appropriate assay buffer on the day of the experiment. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% (and ideally below 0.5%) to avoid solvent-induced artifacts.

Principles of Modern Kinase Inhibitor Assays

The goal of a kinase assay is to measure the phosphorylation of a substrate by a kinase. Modern assays are designed for high-throughput screening (HTS) and are typically homogeneous (mix-and-read), avoiding cumbersome wash steps.

3.1. Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®)

This is one of the most widely used assay formats.[1][2]

  • Principle : The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[3] A proprietary luciferase enzyme uses the remaining ATP to oxidize luciferin, generating a "glow-type" luminescent signal.[1] The amount of light produced is directly proportional to the ATP concentration. Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal, while an uninhibited kinase will consume ATP, leading to a low signal.[2]

3.2. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™)

This format is an alternative to ATP depletion assays and measures the direct product of the kinase reaction.

  • Principle : This assay quantifies the amount of ADP produced.[4] It is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the ADP is enzymatically converted back into ATP, which is then detected using a standard luciferase-luciferin reaction.[5] In this format, the luminescent signal is directly proportional to kinase activity. An effective inhibitor will lead to a low signal.[3]

3.3. Fluorescence Polarization (FP) Immunoassays

FP assays are a powerful tool for monitoring the generation of a phosphorylated product.[6]

  • Principle : This is a competitive immunoassay. The reaction mixture contains the kinase, substrate, ATP, a fluorescently-labeled phosphopeptide (tracer), and an antibody that specifically binds to the phosphorylated substrate.[6] When the kinase is inactive, the tracer binds to the antibody, creating a large molecular complex that tumbles slowly in solution. When excited with polarized light, it emits highly polarized light. When the kinase is active, it phosphorylates the substrate. This unlabeled phosphosubstrate competes with the tracer for binding to the antibody, displacing it. The free, small tracer tumbles rapidly, emitting depolarized light. Thus, kinase activity leads to a decrease in the fluorescence polarization signal.[6][7]

A Strategic Workflow for Inhibitor Characterization

A tiered approach is the most efficient method for characterizing a novel compound.

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Single-Point Kinase Panel Screen (e.g., 10 µM concentration) B Identify 'Primary Hits' (e.g., >80% Inhibition) A->B Data Analysis C IC50 Determination for Primary Hits (10-point dose-response) B->C Advance Hits D Confirm Hits with Orthogonal Assay (e.g., FP if primary was Luminescence) C->D Validation E Determine Selectivity Profile (IC50s for related kinases) D->E Characterization F Mechanism of Action Studies (Varying ATP concentrations) E->F Advance Lead Candidates G Determine Mode of Inhibition (ATP-competitive vs. Non-competitive) F->G Data Analysis

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Application Notes and Protocols for Evaluating the Antibacterial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Derivatives in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] Their structural versatility allows for the chemical modification to optimize efficacy and target specific bacterial pathways.

Pyrimidine and its fused heterocyclic systems are core structures in various natural products and synthetic drugs, including antibacterial, antifungal, and anticancer agents.[1][4] A key advantage of pyrimidine derivatives lies in their ability to target essential bacterial enzymes that are distinct from those targeted by current antibiotic classes. For instance, some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleic acid synthesis, while others target DNA gyrase, an enzyme crucial for DNA replication.[5][6]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework of standardized protocols for the systematic evaluation of the antibacterial properties of novel pyrimidine derivatives. The methodologies outlined herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different studies.[7][8][9][10]

Part 1: Initial Screening of Antibacterial Activity

The initial phase of evaluating a new chemical entity involves screening for any potential antibacterial activity. The disk diffusion method is a widely used, simple, and rapid technique for this purpose.[11][12][13]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test

Principle: This qualitative or semi-quantitative test assesses the susceptibility of bacteria to the test compound.[11][14] A paper disk impregnated with the pyrimidine derivative is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[12][15] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Materials:

  • Test pyrimidine derivatives

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[16]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Positive control antibiotic disks (e.g., ciprofloxacin, erythromycin)[1][3]

  • Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically apply the paper disks impregnated with a known concentration of the pyrimidine derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[14] A disk impregnated with the solvent alone should be used as a negative control. Place positive control antibiotic disks on the same plate for comparison.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.[11]

Data Presentation:

CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Pyrimidine Derivative X501812
Pyrimidine Derivative Y5000
Ciprofloxacin (Control)52530
Solvent (DMSO)-00

Part 2: Quantitative Assessment of Antibacterial Potency

Following a positive initial screen, the next critical step is to quantify the antibacterial potency of the pyrimidine derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18][19][20]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[17][20] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.

Materials:

  • Test pyrimidine derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.[5]

  • Inoculum Preparation: Prepare a bacterial inoculum as described in Protocol 1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum without any test compound.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours.[19]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[17] The results can also be read using a plate reader by measuring the optical density at 600 nm.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of pyrimidine derivative in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration of 5x10^5 CFU/mL B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually or spectrophotometrically determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Part 3: Characterizing the Nature of Antibacterial Action

Once the MIC is established, it is important to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay provides this crucial information.[21][22]

Protocol 3: Time-Kill Kinetics Assay

Principle: This assay measures the rate of bacterial killing over time when exposed to different concentrations of the test compound.[21][23] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[21][22]

Materials:

  • Test pyrimidine derivatives

  • Bacterial strains

  • Growth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth. Dilute the culture in fresh growth medium to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure: Add the pyrimidine derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to separate flasks containing the bacterial inoculum.[24][25] Include a growth control flask without the compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[24][25] Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

Data Presentation:

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
06.06.06.0
47.25.54.2
88.54.82.9
249.14.5<2.0 (Below detection limit)

Part 4: Investigating the Mechanism of Action

Understanding how a pyrimidine derivative exerts its antibacterial effect is crucial for its development as a therapeutic agent. Potential mechanisms include disruption of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase.

Protocol 4: Bacterial Membrane Permeability Assay

Principle: This assay assesses the ability of the test compound to damage the bacterial cell membrane. Fluorescent dyes that are normally impermeable to intact membranes, such as propidium iodide (PI) and SYTOX Green, can be used.[26][27] An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular components. Another common probe is N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the hydrophobic environment of a damaged membrane.[26][28]

Materials:

  • Test pyrimidine derivatives

  • Bacterial strains

  • Fluorescent probe (e.g., NPN or PI)

  • Buffer solution (e.g., PBS)

  • Fluorometer or fluorescence microplate reader

Procedure (NPN Uptake Assay):

  • Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in buffer.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension.

  • NPN Addition: Add NPN to the wells to a final concentration of 10-30 µM.[28]

  • Compound Addition: Add the pyrimidine derivative at various concentrations.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[27][28] Monitor the fluorescence over time.

Workflow for Membrane Permeability Assay:

Membrane_Permeability A Harvest and wash log-phase bacteria B Resuspend bacteria in buffer A->B C Add bacterial suspension to 96-well plate B->C D Add fluorescent probe (e.g., NPN) C->D E Add pyrimidine derivative at various concentrations D->E F Measure fluorescence intensity over time E->F

Caption: Workflow for assessing bacterial membrane permeability.

Protocol 5: DNA Gyrase Inhibition Assay

Principle: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[6][29] This assay measures the ability of a pyrimidine derivative to inhibit the supercoiling activity of DNA gyrase. The different forms of plasmid DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.[30]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Test pyrimidine derivatives

  • Positive control inhibitor (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test pyrimidine derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution (containing a protein denaturant and a loading dye).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Part 5: Assessing Cytotoxicity

A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and has minimal toxicity to mammalian cells.

Protocol 6: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures cell viability.[31] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[31]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)[31]

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test pyrimidine derivatives

  • MTT solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing various concentrations of the pyrimidine derivative. Incubate for a specified period (e.g., 24 or 48 hours).[32][33]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[31]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.

Conclusion

The protocols detailed in this application note provide a robust and systematic framework for the preclinical evaluation of the antibacterial activity of novel pyrimidine derivatives. By following these standardized methods, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against antibiotic resistance. It is imperative to adhere to established guidelines, such as those from CLSI, and to include appropriate quality control strains and reference compounds to ensure the validity of the experimental results.[34]

References

  • Broth microdilution - Grokipedia. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 17, 2026, from [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved January 17, 2026, from [Link]

  • Broth Microdilution | International Journal of Anesthesia - Open Access Pub. (n.d.). Retrieved January 17, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to assess bacterial permeability? - ResearchGate. (2024, June 30). Retrieved January 17, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved January 17, 2026, from [Link]

  • Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (2020, March 5). Retrieved January 17, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications. (2022, September 2). Retrieved January 17, 2026, from [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains - HiMedia Laboratories. (n.d.). Retrieved January 17, 2026, from [Link]

  • Membrane permeability assay. The fluorescence intensity (a) and image... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae | mBio - ASM Journals. (2020, February 11). Retrieved January 17, 2026, from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26). Retrieved January 17, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020, January 8). Retrieved January 17, 2026, from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352 - Microbe Investigations. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018, November 28). Retrieved January 17, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved January 17, 2026, from [Link]

  • Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 17, 2026, from [Link]

  • synthesis and antibacterial activity of pyrimidine derivatives - International Journal of Pharmacy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Correlation between antibacterial activity and cytotoxicity of purified compound after 24hr of incubation - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Therapeutic Potential of the Furan Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The persistent need for safer and more effective anti-inflammatory therapeutics has driven medicinal chemists to explore novel chemical scaffolds. Among these, the furan nucleus—a five-membered aromatic heterocycle containing one oxygen atom—has emerged as a "privileged scaffold".[1][2][3] Furan derivatives are prevalent in nature and have been shown to possess a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and, notably, anti-inflammatory properties.[3][4][5]

This guide provides an in-depth framework for researchers and drug development professionals aimed at the systematic discovery and preclinical validation of novel anti-inflammatory agents derived from furan compounds. We will move beyond mere procedural descriptions to explain the causal logic behind experimental design, from initial synthesis and screening to mechanistic elucidation and in vivo efficacy testing.

Section 1: The Furan Core in Anti-Inflammatory Drug Design

The versatility of the furan ring allows for diverse chemical modifications, leading to a broad range of derivatives with significant therapeutic potential.[3] Many natural and synthetic furan-containing molecules have demonstrated potent anti-inflammatory effects.[1][4] For instance, benzofurans (a furan ring fused to a benzene ring) and various synthetic furan amides have shown promise.[6][7] Their mechanism of action often involves the modulation of key inflammatory pathways, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[4][8][9] The anti-inflammatory properties of these compounds are also frequently linked to their antioxidant capacity, where the furan ring can effectively scavenge free radicals.[1][4]

Section 2: Key Molecular Targets & Signaling Pathways

A successful drug discovery campaign hinges on understanding the molecular landscape of the disease. Inflammation is orchestrated by complex signaling networks. Furan derivatives have been shown to exert their effects by modulating several critical pathways.[1][10]

  • The NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli trigger a cascade that leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus.[13] Once in the nucleus, it orchestrates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][14] The inhibition of this pathway is a primary goal for many anti-inflammatory therapies.

  • The MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to intracellular responses.[15][16] The key MAPK subfamilies involved in inflammation are p38, JNK, and ERK.[17] These kinases are activated by inflammatory stimuli and regulate the production of inflammatory mediators like TNF-α and interleukins.[15][18] Furan compounds can interfere with the phosphorylation cascades within this pathway, thereby dampening the inflammatory response.[1][4]

  • Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[9][19] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Developing furan-based selective COX-2 inhibitors is a promising strategy to achieve anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects associated with non-selective COX inhibition.[6][9][20]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50 p65 IκBα NFkB_p50 p50 NFkB_p65 p65 NFkB_active p50 p65 NFkB_complex:s->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Furan Furan Compound Furan->IKK Inhibition Furan->NFkB_active Inhibition of Translocation

Caption: The NF-κB signaling pathway and potential inhibition points for furan compounds.

MAPK_Signaling_Pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K P MAPK p38 MAPK MAP2K->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response (Cytokine Production) TranscriptionFactors->InflammatoryResponse Furan Furan Compound Furan->MAP2K Inhibition Furan->MAPK Inhibition

Caption: Simplified p38 MAPK signaling cascade, a target for anti-inflammatory furans.

Section 3: A Strategic Workflow for Drug Discovery

We propose a streamlined, multi-stage workflow to efficiently identify and validate promising furan-based anti-inflammatory candidates. This workflow ensures that resources are focused on compounds with the highest potential for clinical translation.

Drug_Discovery_Workflow Drug Discovery & Development Workflow Synthesis 1. Library Synthesis & Characterization PrimaryScreen 2. In Vitro Primary Screen (LPS-stimulated Macrophages) Synthesis->PrimaryScreen Compound Library SecondaryScreen 3. In Vitro Secondary Screen (COX-2 Selectivity) PrimaryScreen->SecondaryScreen Initial Hits HitToLead 4. Hit-to-Lead Optimization (SAR) SecondaryScreen->HitToLead Validated Hits InVivo 5. In Vivo Validation (Carrageenan Paw Edema) HitToLead->InVivo Lead Compounds Preclinical 6. Preclinical Candidate InVivo->Preclinical Efficacy Data

Sources

Application Notes and Protocols for 2-(Furan-2-yl)-6-methylpyrimidin-4-amine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The confluence of a pyrimidine core, a cornerstone of numerous biologically active molecules, with a furan moiety, a versatile heterocyclic ring, presents a compelling scaffold for medicinal chemistry exploration: 2-(Furan-2-yl)-6-methylpyrimidin-4-amine . The 2-aminopyrimidine framework is a well-established "privileged structure," frequently found in approved drugs, particularly in the realm of kinase inhibitors.[1][2] The furan ring, on the other hand, offers unique electronic properties and hydrogen bonding capabilities that can be exploited for fine-tuning molecular interactions with biological targets. This document serves as a comprehensive guide for researchers, providing detailed insights into the synthesis, potential applications, and protocols for the biological evaluation of derivatives based on this promising scaffold.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a convergent synthesis strategy, leveraging established methods for pyrimidine ring formation. A plausible and efficient route involves the condensation of a furan-containing amidine with a β-ketoester.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from furan-2-carboximidamide.

Step 1: Synthesis of Furan-2-carboximidamide hydrochloride

  • Rationale: The formation of the amidine is a critical step. This intermediate provides the necessary functionality to react with the β-dicarbonyl compound to form the pyrimidine ring.

  • Procedure:

    • Dissolve furan-2-carbonitrile (1.0 eq) in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution at 0°C for 1 hour.

    • Add an equimolar amount of ammonium chloride and stir the mixture at room temperature overnight.

    • The resulting precipitate, furan-2-carboximidamide hydrochloride, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Condensation with Ethyl acetoacetate to form 2-(Furan-2-yl)-6-methylpyrimidin-4-ol

  • Rationale: This is a classic pyrimidine synthesis reaction. The basic conditions facilitate the cyclocondensation of the amidine with the β-ketoester.

  • Procedure:

    • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add furan-2-carboximidamide hydrochloride (1.0 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • The precipitated product, 2-(Furan-2-yl)-6-methylpyrimidin-4-ol, is filtered, washed with water, and recrystallized from ethanol.

Step 3: Conversion to 4-chloro-2-(Furan-2-yl)-6-methylpyrimidine

  • Rationale: The hydroxyl group at the 4-position is a poor leaving group. Chlorination activates this position for subsequent nucleophilic substitution with an amine.

  • Procedure:

    • Suspend 2-(Furan-2-yl)-6-methylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

    • Reflux the mixture for 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro derivative.

Step 4: Amination to yield this compound

  • Rationale: The final step involves the displacement of the chloro group with an amino group.

  • Procedure:

    • Dissolve the crude 4-chloro-2-(furan-2-yl)-6-methylpyrimidine in a sealed tube with ethanolic ammonia solution.

    • Heat the mixture at 100-120°C for 12-16 hours.

    • Cool the reaction mixture, and remove the solvent under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the final product, this compound.

Synthesis_Workflow Furan-2-carbonitrile Furan-2-carbonitrile Furan-2-carboximidamide HCl Furan-2-carboximidamide HCl Furan-2-carbonitrile->Furan-2-carboximidamide HCl HCl, NH4Cl, EtOH 2-(Furan-2-yl)-6-methylpyrimidin-4-ol 2-(Furan-2-yl)-6-methylpyrimidin-4-ol Furan-2-carboximidamide HCl->2-(Furan-2-yl)-6-methylpyrimidin-4-ol Ethyl acetoacetate, NaOEt, EtOH 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine 2-(Furan-2-yl)-6-methylpyrimidin-4-ol->4-Chloro-2-(furan-2-yl)-6-methylpyrimidine POCl3 This compound This compound 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine->this compound Ethanolic NH3

Caption: Synthetic workflow for this compound.

Section 2: Medicinal Chemistry Applications & Derivative Design

The this compound scaffold is a versatile starting point for the development of a diverse range of therapeutic agents. Its potential applications span several disease areas, with a particular emphasis on oncology and inflammatory diseases due to the prevalence of the 2-aminopyrimidine core in kinase inhibitors.[3][4]

Kinase Inhibition: A Primary Focus

The 2-aminopyrimidine moiety is a well-known hinge-binding motif in many kinase inhibitors.[1] The amino group at the 4-position and one of the pyrimidine nitrogens can form crucial hydrogen bonds with the kinase hinge region. The furan ring can be directed towards the solvent-exposed region or a hydrophobic pocket, and the methyl group can occupy a small hydrophobic pocket.

Design Strategy for Kinase Inhibitor Derivatives:

  • Modification of the 4-amino group: This position is ripe for the introduction of various substituents to interact with the solvent-front or allosteric pockets of the kinase. Acylation, sulfonylation, or reaction with isocyanates can introduce diverse functionalities.

  • Substitution on the furan ring: The furan ring can be substituted at the 5-position to extend into the ribose-binding pocket or other nearby hydrophobic regions. Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl groups.

  • Modification of the 6-methyl group: While potentially less impactful on hinge binding, modifications at this position could influence solubility and pharmacokinetic properties.

Kinase_Inhibitor_Design Scaffold This compound R1 R1 = Acyl, Sulfonyl, Urea derivatives Scaffold->R1 Modification at 4-amino R2 R2 = Aryl, Heteroaryl (via Suzuki/Stille coupling) Scaffold->R2 Substitution on Furan R3 R3 = Modified alkyl chains Scaffold->R3 Modification at 6-methyl

Caption: Design strategy for kinase inhibitor derivatives.
Other Potential Therapeutic Areas

Beyond kinase inhibition, the scaffold holds promise in other areas:

  • Anti-inflammatory Agents: Pyrimidine derivatives have shown potent anti-inflammatory activities.[5]

  • Antimicrobial Agents: The furan moiety is present in several antimicrobial drugs, and pyrimidine derivatives also exhibit antimicrobial properties.[6]

  • Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have been investigated for their potential in treating CNS disorders.[7]

Section 3: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify lead compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a panel of protein kinases.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Materials:

    • Recombinant human kinases (e.g., from commercial sources like Promega or MilliporeSigma)

    • Kinase-specific substrates (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • Test compounds dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Antiproliferative Assay

This protocol is used to evaluate the effect of the synthesized compounds on the growth of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Section 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications of the scaffold with the observed biological activity.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR1 (at 4-amino)R2 (at furan-5)Kinase X IC₅₀ (nM)
Scaffold -H-H>10,000
1a -COCH₃-H5,200
1b -SO₂CH₃-H2,100
1c -CONH-Ph-H850
2a -H-Ph7,800
2b -CONH-Ph-Ph150
2c -CONH-Ph- (4-MeO-Ph)95

From this hypothetical data, one could infer that:

  • Substitution at the 4-amino position is beneficial for activity, with a phenylurea group being more potent than smaller acyl or sulfonyl groups.

  • Substitution at the 5-position of the furan ring with an aromatic group enhances potency.

  • Combining the optimal substituents at both positions leads to a significant improvement in inhibitory activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive platform for medicinal chemists. The protocols and strategies outlined in this document provide a solid foundation for researchers to embark on the exploration of this scaffold, with the ultimate goal of discovering new and effective drugs for a range of diseases.

References

  • A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays. Benchchem. [URL: https://www.benchchem.
  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/356291924_Synthesis_and_Identification_of_Heterocyclic_Derivative_from_2-amino-4-hydroxy-6-methyl_pyrimidine_and_Study_their_Biological_Activity]
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268302/]
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. [URL: https://www.researchgate.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/32720972/]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6027]
  • Medicinal Chemistry of Difluoropurines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8691452/]
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39439622/]
  • (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/124056098]
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4172002/]
  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1638]
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18945484/]
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/153]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15615512/]
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20537542/]
  • Structure activity relationship. ResearchGate. [URL: https://www.researchgate.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17014054/]
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8881986/]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furan-Pyrimidine Scaffolds

The intersection of furan and pyrimidine moieties in medicinal chemistry has yielded compounds with a wide array of biological activities.[1][2] The pyrimidine ring is a well-established pharmacophore, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3][4][5] The furan ring, a versatile five-membered aromatic heterocycle, is a "privileged scaffold" in drug design, contributing to diverse pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.[2][6] The novel scaffold, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, and its analogs, therefore, represent a promising starting point for the discovery of new therapeutic agents. High-throughput screening (HTS) is the cornerstone of such discovery efforts, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate specific biological targets.[7]

This guide provides a comprehensive framework for designing and executing a high-throughput screening cascade for analogs of this compound. We present a tiered approach, beginning with broad primary screens to identify compounds with general kinase inhibitory or cytotoxic activity, followed by more focused secondary assays to elucidate their mechanism of action and selectivity.

Part 1: Primary Screening Strategy - A Two-Pronged Approach

Given the structural alerts within the furan-pyrimidine scaffold, a logical primary screening strategy involves a parallel assessment of both kinase inhibition and general cytotoxicity. This approach efficiently identifies potent compounds while simultaneously flagging those with non-specific cellular toxicity early in the discovery process.

Universal Kinase Inhibition Assay

Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[8] A primary screen that universally detects the inhibition of ATP-dependent kinases provides a broad net to catch inhibitors of various kinase families.

Application Note: Fluorescence Polarization (FP)-Based Universal Kinase Assay

Principle: This assay is based on the principle of competitive binding. A fluorescently labeled ATP tracer binds to the ATP-binding site of a kinase. When a test compound displaces the tracer, the tracer tumbles more freely in solution, resulting in a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the compound.

Causality behind Experimental Choices: An FP-based assay is chosen for its simplicity, homogeneous format (no-wash steps), and sensitivity, making it highly amenable to HTS.[9] The use of a universal tracer allows for the screening of a broad range of kinases without the need for specific antibodies or substrates for each.

Protocol: FP-Based Universal Kinase Assay

Materials:

  • Kinase of interest (e.g., a representative panel of kinases from different families)

  • FP-ATP Tracer

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare a 2X kinase solution in Assay Buffer.

  • Prepare a 2X FP-ATP Tracer solution in Assay Buffer.

  • Dispense 5 µL of 2X kinase solution into each well of the 384-well plate.

  • Add 50 nL of test compound or control to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of 2X FP-ATP Tracer solution to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a suitable plate reader equipped for fluorescence polarization.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Parameter Description
Primary Hit A compound that exhibits ≥50% inhibition at a single concentration (e.g., 10 µM).
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[10]
Cell Viability Assay

It is crucial to assess the general cytotoxicity of the compounds to eliminate non-specific cytotoxic agents and to identify compounds that may have therapeutic potential as cytotoxic agents in oncology.

Application Note: ATP-Based Luminescent Cell Viability Assay

Principle: This assay quantifies the amount of ATP present in a cell population, which is an indicator of metabolically active, viable cells.[11] The assay utilizes a thermostable luciferase that generates a stable luminescent signal proportional to the ATP concentration.

Causality behind Experimental Choices: ATP-based assays are highly sensitive, have a broad dynamic range, and are less prone to interference from colored or fluorescent compounds compared to colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) methods.[12]

Protocol: ATP-Based Luminescent Cell Viability Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Test compounds (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 384-well, solid white plates

Procedure:

  • Seed cells into a 384-well plate at an appropriate density and incubate overnight.

  • Add 50 nL of test compound or control to the appropriate wells.

  • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Analysis: Calculate the percent cell viability for each compound relative to the vehicle control (DMSO) and the positive control.

Parameter Description
Cytotoxic Hit A compound that reduces cell viability by ≥50% at a single concentration (e.g., 10 µM).
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Primary Screening Workflow

cluster_0 Primary Screening Compound Library Compound Library Universal Kinase Assay (FP) Universal Kinase Assay (FP) Compound Library->Universal Kinase Assay (FP) Cell Viability Assay (ATP-based) Cell Viability Assay (ATP-based) Compound Library->Cell Viability Assay (ATP-based) Kinase Inhibitor Hits Kinase Inhibitor Hits Universal Kinase Assay (FP)->Kinase Inhibitor Hits Cytotoxic Hits Cytotoxic Hits Cell Viability Assay (ATP-based)->Cytotoxic Hits

Caption: Primary screening workflow for this compound analogs.

Part 2: Secondary Screening - Elucidating Mechanism and Selectivity

Hits from the primary screens are then subjected to a battery of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Secondary Assays for Kinase Inhibitors

Application Note: AlphaLISA® SureFire® Ultra™ Phospho-Protein Assay

Principle: This is a cell-based immunoassay that measures the phosphorylation of a specific kinase substrate in response to cellular signaling.[13][14] It utilizes AlphaLISA beads to create a proximity-based signal when a phospho-specific antibody and a total protein antibody bind to their respective epitopes on the target protein.

Causality behind Experimental Choices: The AlphaLISA SureFire assay provides a biologically relevant context by measuring kinase activity within a cellular environment.[15][16] This no-wash, homogeneous assay is highly sensitive and amenable to HTS, allowing for the confirmation and profiling of hits from the primary screen against specific kinase pathways.

Protocol: AlphaLISA® SureFire® Ultra™ Phospho-STAT3 Assay (Example for JAK inhibitors)

Materials:

  • Cell line expressing the target kinase and substrate (e.g., TF-1 cells for JAK/STAT pathway)

  • AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Assay Kit

  • Test compounds

  • Stimulant (e.g., IL-6)

  • 384-well white OptiPlates™

Procedure:

  • Seed cells in a 384-well plate and incubate overnight.

  • Pre-treat cells with test compounds for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., IL-6) for a predetermined time.

  • Lyse the cells by adding the provided lysis buffer.

  • Transfer the lysate to a 384-well white OptiPlate.

  • Add the acceptor bead mix and incubate.

  • Add the donor bead mix and incubate in the dark.

  • Read the plate on an Alpha-enabled plate reader.

Data Analysis: Generate dose-response curves to determine the IC₅₀ value for each compound.

Parameter Description
IC₅₀ The concentration of an inhibitor that reduces the response (e.g., phosphorylation) by 50%.
Selectivity The ratio of IC₅₀ values against different kinases or in different cell lines.
Secondary Assays for Cytotoxic Compounds

Application Note: High-Content Imaging for Apoptosis

Principle: High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters.[17] To assess apoptosis, cells can be stained with fluorescent dyes that detect key apoptotic events such as caspase activation, nuclear condensation, and loss of mitochondrial membrane potential.

Causality behind Experimental Choices: HCS provides a multiparametric readout of cytotoxicity, offering deeper insights into the mechanism of cell death compared to single-endpoint assays.[18] This allows for the differentiation between apoptosis, necrosis, and other forms of cell death.

Protocol: High-Content Apoptosis Assay

Materials:

  • Cancer cell line

  • Fluorescent dyes for apoptosis detection (e.g., Hoechst 33342 for nuclear staining, a caspase-3/7 substrate, and TMRE for mitochondrial membrane potential)

  • Test compounds

  • Positive control for apoptosis (e.g., Staurosporine)

  • 384-well imaging plates

Procedure:

  • Seed cells in a 384-well imaging plate and incubate overnight.

  • Treat cells with test compounds for 24-48 hours.

  • Add the fluorescent dye cocktail to each well and incubate.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify markers of apoptosis.

Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition and generate dose-response curves to determine EC₅₀ values.

Parameter Description
EC₅₀ The concentration of a compound that induces apoptosis in 50% of the cell population.
Mechanism of Action Inferences about the cell death pathway based on the combination of measured parameters.

Secondary Screening and Hit Validation Workflow

cluster_1 Secondary Screening & Hit Validation Kinase Hits Kinase Hits AlphaLISA SureFire AlphaLISA SureFire Kinase Hits->AlphaLISA SureFire Cytotoxic Hits Cytotoxic Hits High-Content Imaging High-Content Imaging Cytotoxic Hits->High-Content Imaging Dose-Response & IC50 Dose-Response & IC50 AlphaLISA SureFire->Dose-Response & IC50 Mechanism of Action Mechanism of Action High-Content Imaging->Mechanism of Action Lead Candidates Lead Candidates Dose-Response & IC50->Lead Candidates Mechanism of Action->Lead Candidates

Caption: Secondary screening and hit validation workflow.

Part 3: Anti-Inflammatory Pathway Screening

Given that furan and pyrimidine derivatives have been associated with anti-inflammatory activity, it is prudent to screen promising, non-cytotoxic hits for their ability to modulate key inflammatory pathways, such as the NF-κB pathway.[19]

Application Note: NF-κB Translocation High-Content Assay

Principle: In resting cells, NF-κB is sequestered in the cytoplasm.[17] Upon stimulation with pro-inflammatory signals (e.g., TNF-α), NF-κB translocates to the nucleus to activate the transcription of inflammatory genes.[18] This assay uses immunofluorescence and high-content imaging to quantify the nuclear translocation of NF-κB.

Causality behind Experimental Choices: This image-based assay provides a direct and quantitative measure of NF-κB pathway activation.[17] It is a robust and reliable method for identifying compounds that inhibit this critical inflammatory signaling cascade.

Protocol: NF-κB Translocation Assay

Materials:

  • A549 or HeLa cells

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342

  • TNF-α

  • Test compounds

  • Positive control inhibitor (e.g., BAY 11-7082)

  • 384-well imaging plates

Procedure:

  • Seed cells in a 384-well imaging plate and incubate overnight.

  • Pre-treat cells with test compounds for 1 hour.

  • Stimulate cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and then secondary antibodies.

  • Stain the nuclei with Hoechst 33342.

  • Acquire and analyze images using a high-content imaging system to determine the nuclear-to-cytoplasmic ratio of NF-κB fluorescence.

Data Analysis: Calculate the percent inhibition of NF-κB translocation and determine the IC₅₀ for active compounds.

Parameter Description
IC₅₀ The concentration of an inhibitor that reduces TNF-α-induced NF-κB translocation by 50%.

NF-κB Signaling Pathway

cluster_2 NF-κB Signaling Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: Simplified schematic of the canonical NF-κB signaling pathway.

Conclusion

This application note provides a detailed and scientifically-grounded framework for the high-throughput screening of this compound analogs. By employing a tiered screening cascade that includes universal kinase assays, cell viability screens, specific cell-based pathway assays, and high-content imaging, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The proposed protocols are robust, scalable, and designed to provide high-quality, actionable data to drive drug discovery programs forward.

References

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723-740.
  • ResearchGate. (n.d.). Schematic of the AlphaLISA SureFire Ultra Assay principle. Retrieved from [Link]

  • 伯森生技. (n.d.). AlphaLISA SureFire Ultra Cellular Kinase Assay Kits. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • PLOS ONE. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. Retrieved from [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in molecular biology (Clifton, N.J.), 1573, 57–67.
  • ResearchGate. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

  • Sciety. (2024). A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors. Retrieved from [Link]

  • EMBL-EBI. (n.d.). qHTS assay for small molecule activators of the nuclear factor-kappa B (NF-kB) signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]

  • Springer Nature. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). High Throughput Screens Yield Small Molecule Inhibitors of Leishmania CRK3:CYC6 Cyclin-Dependent Kinase. Retrieved from [Link]

  • ResearchGate. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • U.S. Customs and Border Protection. (n.d.). Customs Ruling NY I86818. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Cytotoxicity Evaluation of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Rationale for a Multi-Assay Cytotoxicity Profile

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery pipeline, providing critical insights into its therapeutic window and potential mechanisms of action.[1][2][3] This document outlines a comprehensive strategy for assessing the in vitro cytotoxicity of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine , a compound featuring two biologically significant heterocyclic scaffolds.

The pyrimidine ring is a core component of nucleobases and is found in numerous approved drugs, including a wide array of anticancer agents that interfere with nucleic acid synthesis or cellular signaling.[4][5][6][7] The furan moiety is also present in many pharmacologically active compounds and has been associated with various biological activities, including anticancer effects.[8][9] However, the furan ring can also be a liability; its metabolic activation by cellular enzymes, such as cytochrome P450s, can produce reactive intermediates like α,β-unsaturated dialdehydes.[10][11] These metabolites can covalently bind to cellular macromolecules, inducing stress, cellular damage, and cytotoxicity.[10][11][12]

Given this structural context, a single-endpoint cytotoxicity assay is insufficient. A robust evaluation requires a multi-parametric approach to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to build a more complete toxicological profile.[13] This guide details a tripartite strategy employing assays that measure metabolic viability (MTT), membrane integrity (LDH release), and apoptotic markers (Annexin V/PI staining) to generate a comprehensive and reliable assessment of the compound's cellular impact.

II. Experimental Design: A Three-Pillar Approach

The cornerstone of this protocol is the integration of three distinct but complementary assays. This approach provides a self-validating system where data from one assay can corroborate or provide context for the others.

  • Metabolic Viability Assessment (MTT Assay): This colorimetric assay serves as the primary screen for cytostatic or cytotoxic effects. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[14] A reduction in metabolic activity is a key indicator of reduced cell viability or proliferation.[15]

  • Membrane Integrity Assessment (LDH Release Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[16][17][18] It is a classic marker for necrosis or late-stage apoptosis.[1][19][20]

  • Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining): To elucidate the mechanism of cell death, flow cytometry with Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[21] PI is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1][2]

To assess selectivity, it is recommended to perform these assays on at least two cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and one non-cancerous cell line (e.g., HEK293 human embryonic kidney cells).[3][22]

dot

Caption: Overall workflow for the in vitro cytotoxicity evaluation.

III. Detailed Experimental Protocols

A. Reagent Preparation and Cell Culture
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C.

    • Causality Note: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal final solvent concentration in the culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration should not exceed 0.5% (v/v).[1]

  • Cell Culture: Culture selected cell lines according to ATCC guidelines. Maintain cells in a 37°C, 5% CO₂ humidified incubator. Ensure cells are in the logarithmic growth phase and have >95% viability before seeding.

B. Protocol 1: MTT Assay for Cell Viability

This protocol is based on established methods for assessing metabolic activity.[14][22][23]

  • Cell Seeding: Trypsinize and count cells. Seed 5×10³ to 1×10⁴ cells per well in 100 µL of complete medium in a clear, flat-bottom 96-well plate. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

      • Medium Blank: Medium only (no cells) for background subtraction.[15]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14][23] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][24]

    • Causality Note: Only metabolically active cells can reduce the yellow MTT to purple formazan.[15] The incubation time is critical and may require optimization for different cell lines.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[15]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[23]

C. Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures membrane damage based on methods from leading suppliers and literature.[16][17][19]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Control Setup: In addition to vehicle and positive controls, prepare wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells, to which 10 µL of a lysis solution (e.g., 10X Triton X-100) will be added 45 minutes before the end of the incubation period.[19]

  • Supernatant Collection: Centrifuge the plate at ~250 x g (1000 RPM) for 5 minutes.[19] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and dye). Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19] Measure the absorbance at 490 nm.

D. Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is a standard method for differentiating apoptosis from necrosis via flow cytometry.[1][2]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (typically at concentrations around the determined IC50 value) for a specified time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant (which contains floating/dead cells). Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1] Collect data for at least 10,000 events per sample.

IV. Data Analysis and Presentation

A. Calculations
  • MTT Assay - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

  • LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

B. IC50 Determination

Plot the percent viability (or inhibition) against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC50). The IC50 is a key measure of a drug's potency.[1][2]

C. Data Summary

Summarize the calculated IC50 values in a table for clear comparison across different cell lines and incubation times.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Normal Kidney48[Insert Value]
Doxorubicin(Positive Control)48[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.[1]

D. Apoptosis Data Interpretation

The flow cytometry data is analyzed using a quadrant plot:

  • Lower Left (Annexin V- / PI-): Live, viable cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

V. Potential Mechanisms and Interpretive Framework

The combination of results from these assays provides a powerful interpretive framework. For instance:

  • High MTT Inhibition + High LDH Release + High PI Staining: Suggests a primary necrotic mechanism of cell death.

  • High MTT Inhibition + Low LDH Release + High Annexin V Staining: Strongly indicates an apoptotic mechanism. Apoptosis is a form of programmed cell death critical for tissue homeostasis.[25]

  • Discrepancy between MTT and LDH: A compound might be cytostatic (inhibiting proliferation without killing cells), which would show a decrease in the MTT signal but no significant increase in LDH release.

The chemical structure of this compound suggests that apoptosis induction is a plausible mechanism. Both furan and pyrimidine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4][8] The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases (like caspase-3) that dismantle the cell.[25]

dot

ApoptosisPathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak Activation) CellStress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis (Cell Dismantling) Substrates->Apoptosis

Caption: The convergence of extrinsic and intrinsic apoptotic pathways.

VI. References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Cancer Research and Treatment. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Apoptosis Detection Assays. PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Purification of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold is a cornerstone of innovation. Compounds like 2-(Furan-2-yl)-6-methylpyrimidin-4-amine are of significant interest as versatile intermediates and potential bioactive agents themselves, owing to the rich electronic nature of their heterocyclic systems.[1][2] The journey from crude synthesis to a viable candidate for screening or further chemical elaboration is critically dependent on achieving the highest possible purity. The presence of residual starting materials, catalysts, or regioisomeric byproducts can confound biological assays, lead to irreproducible results, and introduce unforeseen toxicity.

This document serves as a comprehensive guide for researchers, providing detailed protocols and the underlying scientific rationale for three robust methods for the purification of this compound: Recrystallization, Normal-Phase Column Chromatography, and Acid-Base Extraction. The selection of an appropriate technique is dictated by the specific impurity profile of the crude material and the desired scale of purification.

Understanding the Molecule: A Chemist's Perspective

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.

  • Structure and Polarity: The molecule is a constellation of polar functional groups. The pyrimidine ring, with its two nitrogen atoms, the furan ring's oxygen, and the exocyclic primary amine all contribute to a significant dipole moment. This inherent polarity is the primary lever we will use in chromatographic separations.

  • Basicity: The aminopyrimidine moiety is basic due to the lone pair of electrons on the nitrogen atoms, particularly the exocyclic amine. This property allows the molecule to be protonated, forming a salt. This reversible transformation is the foundation of the acid-base extraction technique.

  • Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., a guanidine salt, a diketone), incompletely cyclized intermediates, or isomers. These impurities will likely have different polarity and basicity profiles, enabling effective separation.

PropertyEstimated Value / ObservationImplication for Purification
Molecular Weight ~189.2 g/mol Standard for laboratory handling.
Polarity HighSuggests good solubility in polar organic solvents; strong interaction with polar stationary phases like silica gel.
Basicity (pKa) Estimated ~4-5The amine group is readily protonated by dilute acids, making acid-base extraction a viable method.
Physical State Likely a solid at room temperatureEnables purification by recrystallization.[3]
Solubility Soluble in polar solvents (MeOH, EtOH, Acetone, EtOAc); Poorly soluble in nonpolar solvents (Hexane, Pentane).Guides solvent selection for both recrystallization and chromatography.

Method 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[4]

Causality Behind Solvent Selection

The ideal recrystallization solvent will dissolve the crude this compound completely when hot but only sparingly when cold. Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the polar nature of the target compound, polar solvents are excellent starting points.

SolventBoiling Point (°C)Rationale for Use
Ethanol 78Often an excellent choice for polar heterocycles; provides a good solubility gradient.[5]
Ethyl Acetate 77Good for moderately polar compounds; can be paired with hexane as an anti-solvent.
Acetonitrile 82A polar aprotic solvent that can be effective for heterocyclic compounds.[6]
Water 100May be suitable if the compound has sufficient hydrogen bonding capability, but often solubility is too low.
Binary Mixture (e.g., Ethyl Acetate/Hexane) VariableAllows for fine-tuning of solvent polarity to achieve the ideal solubility profile.[7]
Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude material in 0.5 mL of various candidate solvents (e.g., ethanol, ethyl acetate). Heat the soluble samples to boiling, then cool to room temperature and finally in an ice bath to observe crystal formation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate stirrer). Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the crude material. A sharper and higher melting point indicates increased purity.

Workflow Diagram: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities cool Slow Cooling (Crystal Formation) dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for purification via recrystallization.

Method 2: Normal-Phase Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[8][9] For a polar compound like this compound, normal-phase chromatography (polar stationary phase, less polar mobile phase) is the method of choice.

Causality Behind Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard. Its surface is covered with acidic silanol (Si-OH) groups, which interact strongly with polar functional groups like amines and heterocycles through hydrogen bonding.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate or Acetone) is used. The eluent's role is to carry the compounds down the column. By increasing the proportion of the polar solvent, the mobile phase becomes more competitive for the binding sites on the silica, thus moving even highly polar compounds down the column.

Experimental Protocol: Column Chromatography
  • Eluent Selection (TLC): Develop a thin-layer chromatography (TLC) plate spotted with the crude material using various ratios of a solvent system (e.g., start with 30%, 50%, and 70% Ethyl Acetate in Hexane). The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.25-0.35 .

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or the eluent itself). For best results, pre-adsorb the dissolved sample onto a small amount of silica gel (dry loading). Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes. The separation can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent, e.g., from 30% to 70% Ethyl Acetate in Hexane).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc TLC Analysis for Eluent Selection (Rf ≈ 0.3) pack Pack Silica Column tlc->pack load Dry Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for purification via column chromatography.

Method 3: Purification by Acid-Base Extraction

This powerful technique exploits the basicity of the aminopyrimidine functional group to separate it from neutral or acidic impurities. The compound's solubility is chemically switched by changing the pH.

Causality Behind pH-Dependent Solubility

In its neutral (free base) form, the compound is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. When reacted with an acid (e.g., HCl), the amine group is protonated to form an ammonium salt. This ionic salt is soluble in the aqueous phase and insoluble in the organic phase. Adding a base neutralizes the salt, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated target compound will move into the top aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete transfer.

  • Organic Wash: Combine all aqueous extracts in a clean separatory funnel. Add a small volume of fresh organic solvent and shake. This "back-wash" step removes any neutral impurities that were physically trapped in the aqueous phase. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution becomes basic (test with pH paper, pH > 9). The free base of the target compound will precipitate or form an oily layer.

  • Organic Re-extraction: Add fresh organic solvent (DCM or Ethyl Acetate) to the funnel and shake to extract the neutral target compound back into the organic phase. Drain and save the organic layer. Repeat this extraction 2-3 times.

  • Drying and Isolation: Combine all the final organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Workflow Diagram: Acid-Base Extraction

G cluster_extract Acidic Extraction cluster_purify Purification of Aqueous Phase cluster_iso Isolation start Crude Mixture in Organic Solvent add_acid Extract with Aqueous Acid (1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Protonated Product) separate1->aq_layer org_layer Organic Layer (Neutral/Acidic Impurities) separate1->org_layer basify Basify with NaOH (pH > 9) aq_layer->basify reextract Re-extract with Organic Solvent basify->reextract dry Dry Organic Layer reextract->dry evap Evaporate Solvent dry->evap pure Pure Product evap->pure

Caption: Workflow for purification via acid-base extraction.

Conclusion and Purity Verification

The choice between these three methods depends on the specific context of the purification. Recrystallization is ideal for large quantities of relatively clean material. Column chromatography offers the highest resolution for separating complex mixtures. Acid-base extraction is a rapid and effective technique for removing non-basic impurities. Following purification, the integrity of the this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis to ensure it meets the stringent quality standards required for subsequent applications.

References

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]

  • Smith, N. (2020). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Single-Step Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2013). Green synthesis of pyrimidine derivative. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for the synthesis of substituted pyrimidines. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. Pyrimidine derivatives are central to numerous therapeutic agents and biological probes, yet their synthesis can be fraught with challenges ranging from low yields and side reactions to issues with regioselectivity and purification.[][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the pyrimidine core?

A1: The most common and robust methods for pyrimidine synthesis are cyclocondensation reactions.[3] These strategies typically involve the reaction of a three-carbon component (like a β-dicarbonyl compound) with a molecule containing an N-C-N moiety (such as urea, thiourea, amidines, or guanidines).[3] Key named reactions include:

  • Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea), usually under acidic catalysis, to yield dihydropyrimidinones (DHPMs).[3][4] This method is highly valued for its operational simplicity.[3]

  • Pinner Synthesis: A classical and versatile method involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5] This is a go-to strategy for accessing a wide variety of 2-substituted pyrimidines.[3]

  • Modern Multicomponent Reactions (MCRs): Numerous modern MCRs utilize various catalysts (e.g., ZnCl₂, Copper, Iridium) and starting materials (e.g., enamines, orthoesters, nitriles, alcohols) to provide efficient, one-step access to polysubstituted pyrimidines.[5][6]

Q2: How do I select the best synthetic strategy for my target substituted pyrimidine?

A2: The optimal strategy depends on the desired substitution pattern on the pyrimidine ring. The following workflow provides a general decision-making framework.

G start Define Target Substitution Pattern sub_pattern What is the substitution at C2, C4, C5, C6? start->sub_pattern dhpm_target Target is a Dihydropyrimidinone (DHPM)? sub_pattern->dhpm_target c2_sub Is C2 substituted? c2_amino 2-Amino Pyrimidine? c2_sub->c2_amino Yes c2_h_or_alkyl 2-H, -Alkyl, or -Aryl? c2_sub->c2_h_or_alkyl No (unsubstituted) c2_amino->c2_h_or_alkyl No pinner_guanidine Use Pinner Synthesis (1,3-Dicarbonyl + Guanidine) c2_amino->pinner_guanidine Yes pinner_amidine Use Pinner Synthesis (1,3-Dicarbonyl + Amidine) c2_h_or_alkyl->pinner_amidine Yes modern_mcr Consider Modern MCRs (e.g., Ketone + Nitrile Cyclization) c2_h_or_alkyl->modern_mcr No/Complex Pattern dhpm_target->c2_sub No biginelli Use Biginelli Reaction (Aldehyde + β-Ketoester + Urea) dhpm_target->biginelli Yes

Caption: Decision workflow for selecting a primary pyrimidine synthesis route.

Q3: What are the most critical parameters to control for a successful reaction?

A3: Several parameters are universally critical across different synthetic methods:

  • Purity of Reactants: Impurities in starting materials can inhibit catalysis or lead to intractable side products.[4] This is especially true for amidine salts in the Pinner synthesis, which can be hygroscopic and prone to hydrolysis.[4]

  • Stoichiometry: The molar ratio of reactants can dictate the major product. For instance, in the Biginelli reaction, incorrect stoichiometry can favor the formation of Hantzsch-type dihydropyridine byproducts.[7]

  • Temperature: Reaction temperature can dramatically influence selectivity between competing pathways.[4] Higher temperatures in the Biginelli reaction can promote the decomposition of urea into ammonia, facilitating the Hantzsch side reaction.[4]

  • Solvent and Catalyst: The choice of solvent affects reactant solubility and reaction rates, while the catalyst (e.g., Brønsted vs. Lewis acid) can influence reaction pathways and efficiency.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Category 1: Low Yield & Incomplete Reactions

Q: My reaction has stalled with significant unreacted starting material visible on TLC. What are the likely causes and solutions?

A: This common issue points to problems with reaction conditions or catalyst efficiency. Here is a systematic approach to troubleshoot the problem.[4]

G start Problem: Low Conversion (Starting Material Remains) catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions purity Verify Reactant Purity start->purity cat_q1 Is catalyst fresh/active? (e.g., regenerated reusable catalyst, correct acid concentration) catalyst->cat_q1 cond_q1 Is temperature optimal? (Too low?) conditions->cond_q1 cond_q2 Is reaction time sufficient? conditions->cond_q2 cond_q3 Is solvent appropriate for solubility? conditions->cond_q3 purity_q1 Are starting materials pure? (Free of water, inhibitors?) purity->purity_q1 solution_cat Action: Replace/regenerate catalyst. Titrate acid catalyst. cat_q1->solution_cat solution_cond1 Action: Moderately increase temperature. Monitor by TLC. cond_q1->solution_cond1 solution_cond2 Action: Extend reaction time. cond_q2->solution_cond2 solution_cond3 Action: Test alternative solvents or solvent-free conditions. cond_q3->solution_cond3 solution_purity Action: Purify starting materials. Use freshly prepared reagents. purity_q1->solution_purity

Caption: Troubleshooting workflow for low reaction conversion.

Causality:

  • Catalyst Inefficiency: Lewis or Brønsted acid catalysts are central to activating the carbonyl groups for nucleophilic attack. If the catalyst is deactivated (e.g., by moisture) or present in insufficient concentration, the activation barrier is not overcome, and the reaction stalls.[4]

  • Suboptimal Conditions: Cyclocondensation reactions often have a significant activation energy. Insufficient thermal energy (low temperature) or time will result in incomplete conversion.[4] Reactant solubility is also key; if a starting material is not fully dissolved, the reaction becomes mass-transport limited.[4]

  • Reactant Impurities: Impurities can poison the catalyst or introduce side reactions that consume starting materials, thereby lowering the yield of the desired product.[4] For example, water can hydrolyze amidine starting materials in the Pinner synthesis.[4]

Category 2: Side Reactions & Impurity Formation

Q: I'm observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction instead of the expected dihydropyrimidinone. What is it and how can I prevent it?

A: This is a classic signature of a competing Hantzsch-type 1,4-dihydropyridine (DHP) synthesis.[4]

Mechanism of Side Reaction: The Hantzsch pathway is favored at higher temperatures where urea can decompose to generate ammonia in situ. The reaction then proceeds via the condensation of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia, outcompeting the desired Biginelli pathway.[4]

G cluster_0 Biginelli Pathway (Desired) cluster_1 Hantzsch Pathway (Side Reaction) b_reactants Aldehyde + β-Ketoester + Urea b_product Dihydropyrimidinone (DHPM) b_reactants->b_product h_reactants Aldehyde + 2x β-Ketoester + NH3 (from Urea decomposition) h_product 1,4-Dihydropyridine (DHP) (Fluorescent Byproduct) h_reactants->h_product start Reaction Mixture start->b_reactants start->h_reactants High Temp.

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting & Prevention:

ParameterRecommended ActionRationale
Temperature Run the reaction at a lower temperature.This is the most critical factor. Lowering the temperature disfavors the decomposition of urea into ammonia, thus suppressing the Hantzsch pathway.[4]
Catalyst Screen different Lewis or Brønsted acid catalysts.The choice of catalyst can significantly influence the selectivity between the two pathways.[4]
Order of Addition Add the urea component last to the reaction mixture.This may help minimize its decomposition time at elevated temperatures before the desired reaction can commence.[4]

Q: My Pinner synthesis is yielding a complex mixture of products. What are the common side reactions?

A: The Pinner synthesis can be susceptible to several side reactions, primarily due to the reactivity of the starting materials under the reaction conditions.

  • Self-condensation of the 1,3-dicarbonyl: The dicarbonyl compound can undergo an aldol-type self-condensation, especially under basic conditions or at elevated temperatures.

  • Hydrolysis of the amidine: Amidines, particularly their hydrochloride salts, can be hygroscopic. The presence of water can lead to hydrolysis back to the corresponding amide, which is unreactive in the cyclization.[4]

  • Incomplete cyclization: The reaction may stall after the initial condensation, leaving acyclic intermediates in the reaction mixture.[4]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle hygroscopic amidine salts in a glovebox or under an inert atmosphere.[4]

  • Use Freshly Prepared Amidine: If possible, use freshly prepared or purified amidine hydrochloride to avoid issues with hydrolysis.[4]

  • Drive Cyclization: If incomplete cyclization is suspected, adding a catalytic amount of a Brønsted acid or extending the reaction time may help drive the final dehydration and ring-closure step.[4]

Category 3: Purification Challenges

Q: My crude product is a persistent oil or fails to crystallize, making purification by recrystallization impossible. What are my alternatives?

A: When recrystallization is not viable, chromatographic methods are the primary alternative.

  • Flash Column Chromatography: This is the most common and effective technique for purifying non-crystalline or oily compounds. It separates compounds based on their differential polarity.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations where impurities have similar polarities to the product, or when very high purity (>99%) is required (e.g., for drug development), Prep-HPLC is the method of choice.[8]

Purification TechniquePrincipleBest ForKey Considerations
Flash Chromatography Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase.Routine purification of oils and amorphous solids; separation of compounds with moderate polarity differences.Requires method development (TLC) to find a suitable solvent system. Can consume large volumes of solvent.[8]
Preparative HPLC High-resolution separation based on differential partitioning between a stationary (e.g., C18) and liquid mobile phase.Difficult separations (isomers, closely related impurities); achieving very high purity.Requires analytical method development first. More expensive and lower throughput than flash chromatography.[8]
Category 4: Scale-Up Issues

Q: My synthesis worked perfectly on a 100 mg scale, but the yield dropped from 90% to 40% on a 100 g scale. What went wrong?

A: A drop in yield upon scale-up is a frequent and complex challenge, often related to physical and chemical parameters that do not scale linearly.[7]

Primary Causes & Solutions:

  • Mass and Heat Transfer Limitations: In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes side reactions and product degradation.[7]

    • Action: Ensure the reactor's impeller design and stirring rate are sufficient to maintain a homogeneous mixture. Consider slower, controlled addition of reagents to manage exotherms.[7]

  • Exotherm Control: Many pyrimidine syntheses are exothermic. A heat output that is easily dissipated in a small flask can lead to a dangerous temperature runaway in a large reactor, causing decomposition.[7]

    • Action: Monitor the internal reaction temperature with a probe. Ensure the reactor's cooling system is adequate to handle the total heat output of the reaction.[7]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. An impurity that was negligible at 100 mg can become a significant issue at 100 g.[7]

    • Action: Perform rigorous quality control on all incoming raw materials. Qualify your suppliers to ensure batch-to-batch consistency.[7]

Key Experimental Protocols

General Protocol for Flash Column Chromatography Purification[8]
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (mobile phase) that provides good separation of your target compound from impurities (target Rf value of ~0.25-0.35 is ideal).

  • Column Packing: Prepare a column with silica gel as the stationary phase, typically as a slurry in the least polar solvent of your mobile phase.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

General Protocol for Two-Solvent Recrystallization[8]
  • Solvent Selection: Choose a pair of miscible solvents. In "Solvent 1," your compound should be highly soluble. In "Solvent 2," your compound should be poorly soluble.

  • Dissolution: Dissolve the crude compound in the minimum required amount of hot "Solvent 1."

  • Induce Crystallization: While the solution is still hot, add "Solvent 2" dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot "Solvent 1" to clarify.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold "Solvent 2."

  • Drying: Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Niknam, F., et al. (2014). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. Chembiochem, 15(11), 1573-7. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2H-Azirines. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Kiselyov, A. S. (2005). One-pot synthesis of polysubstituted pyrimidines. Tetrahedron Letters, 46(10), 1663-1665. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-134. [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility-related issues that may arise during in vitro and in-cell based assays.

The unique chemical scaffold of this compound, while promising for various research applications, presents a common challenge in drug discovery: low aqueous solubility.[1][2] Precipitation of a test compound in an assay can lead to inaccurate and unreliable data, making it crucial to establish a robust solubilization strategy. This guide provides a systematic approach to diagnosing and solving these issues, ensuring the integrity and reproducibility of your experimental results.

Section 1: Compound Profile & Inherent Solubility Challenges

Understanding the physicochemical properties of this compound is the first step in troubleshooting. While specific experimental data for this compound is not extensively published, we can predict its behavior based on its structural motifs: a lipophilic furan ring, a polar pyrimidine core, and an amine group capable of protonation.

The combination of these features suggests that the molecule has limited solubility in neutral aqueous solutions. The furan and methyl groups contribute to its hydrophobicity, while the pyrimidine and amine moieties offer sites for hydrogen bonding. This amphipathic nature is a classic indicator of potential solubility problems in the aqueous buffers used for most biological assays.[1][3]

Predicted Physicochemical Property Estimated Value / Comment Implication for Solubility
Molecular Weight ~189.21 g/mol Low molecular weight is generally favorable, but does not guarantee solubility.
Predicted LogP (XLogP3) ~1.5 - 2.5Indicates a degree of lipophilicity, suggesting poor aqueous solubility.[4]
Hydrogen Bond Donors 1 (from the amine group)Can interact with water, but may not be sufficient to overcome lipophilicity.[4]
Hydrogen Bond Acceptors 3 (from the pyrimidine nitrogens and furan oxygen)Provides sites for interaction with polar solvents.[4]
Predicted pKa (Basic) ~4.0 - 5.0 (for the amine)The compound's charge state, and thus solubility, will be highly dependent on pH around this value.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound stock in 100% DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer. Why?

This is a classic issue of solvent shifting, also known as kinetic solubility.[5] Your compound is highly soluble in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO), but its solubility limit is much lower in the aqueous buffer. When you introduce a small volume of the DMSO stock into the buffer, the solvent environment rapidly changes from 100% DMSO to >99% water. The compound is forced into an environment where it is not soluble, causing it to "crash out" or precipitate.[5]

Q2: What is the maximum final concentration of DMSO I should use in my assay?

As a general rule, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% , and ideally below 0.5% .[6] Higher concentrations of DMSO can have direct effects on the biological components of your assay; for example, it can perturb enzyme conformations or affect cell membrane integrity.[7][8][9] It is critical to run a "vehicle control" (assay buffer + the same final concentration of DMSO, without the compound) to ensure the solvent itself is not impacting your results.[7]

Q3: I've lowered my final DMSO concentration to 0.5%, but I still see precipitation. What is my next step?

If precipitation persists, you have likely exceeded the compound's thermodynamic solubility limit in your specific assay buffer. The next logical step is to explore methods to modify the assay buffer to increase this solubility limit. This can be achieved by adjusting the pH or by incorporating solubility-enhancing excipients.[2][10]

Q4: How can adjusting the pH of my buffer improve the solubility of this compound?

The amine group (-NH₂) on the pyrimidine ring is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺) at acidic pH. This ionized form is generally much more soluble in water than the neutral form.[11] By lowering the pH of your assay buffer (e.g., from 7.4 to 6.5), you can increase the proportion of the protonated, more soluble species.

Caution: You must first verify that the components of your assay (e.g., enzymes, cells) are stable and functional at the modified pH.

Q5: What are solubility-enhancing excipients, and which ones should I consider?

Excipients are inactive substances used to help deliver an active compound. For solubility enhancement, several classes are commonly used in in vitro assays:[1][12]

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 400) or propylene glycol can be added at low percentages (e.g., 1-5%) to increase the solvent's capacity to dissolve hydrophobic compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[11] They are typically used at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[10][13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[16]

Q6: How do I choose the right solubilization strategy for my specific assay?

The best strategy depends on your assay type. A decision-making workflow can help guide your choice.

G start Precipitation Observed in Assay? check_stock Step 1: Verify Stock Solution Is it clear? Has it been freeze-thawed? start->check_stock Yes lower_dmso Step 2: Lower Final DMSO % (e.g., to <0.5%) and/or Lower Final Compound Conc. check_stock->lower_dmso Stock is OK ph_test Step 3: pH Optimization Test buffer pH range (e.g., 6.0-8.0). Is the assay compatible? lower_dmso->ph_test Precipitation persists success Solubility Issue Resolved lower_dmso->success Solubility improved excipient_test Step 4: Use Excipients Screen co-solvents, surfactants, or cyclodextrins. ph_test->excipient_test pH change ineffective or incompatible ph_test->success Solubility improved excipient_test->success Solubility improved fail Re-evaluate Compound or Assay System excipient_test->fail Precipitation persists

Caption: Decision tree for troubleshooting compound precipitation.

For cell-based assays, surfactants can be cytotoxic, so cyclodextrins or co-solvents at very low concentrations are often preferred. For biochemical enzyme assays, you must confirm that the chosen excipient does not directly inhibit or activate the enzyme.[7] Always run a vehicle + excipient control.

Section 3: Troubleshooting Protocols & Methodologies
Protocol 1: Systematic Kinetic Solubility Assessment

This protocol uses a visual or spectrophotometric method to estimate the maximum soluble concentration of your compound in the final assay buffer.

Objective: To determine the kinetic solubility limit before proceeding with full assays.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Final assay buffer.

  • Clear 96-well plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~320 nm (or a wavelength where the compound absorbs) or visual inspection against a black background.

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform a 2-fold serial dilution of your assay buffer (e.g., from 100% buffer to 50% buffer with water, though using 100% buffer across the plate is standard).

  • Add Compound Stock: Add a fixed volume of your 10 mM DMSO stock to each well to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, ..., 1.56 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).

  • Incubate: Mix the plate gently and incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Observe/Measure:

    • Visual: Inspect each well for signs of cloudiness or precipitate against a dark background. The highest concentration that remains clear is your estimated kinetic solubility.

    • Spectrophotometric: Measure the light scattering at a wavelength outside the compound's absorbance (e.g., 600 nm) or the absorbance at the compound's λ_max. A sharp increase in scattering or a non-linear absorbance curve indicates precipitation.

Protocol 2: Using Cyclodextrins for Solubility Enhancement

This protocol describes how to incorporate Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.

G cluster_0 Aqueous Solution cluster_1 Soluble Complex Compound Hydrophobic Compound Complex Inclusion Complex Compound->Complex CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex encapsulates

Caption: Mechanism of cyclodextrin-mediated solubilization.

Procedure:

  • Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 50 mM). Gentle warming and stirring may be required to fully dissolve it.

  • Determine Optimal Concentration: In a test plate, add your compound (at the desired final concentration and DMSO %) to wells containing a serial dilution of HP-β-CD (e.g., final concentrations of 10 mM, 5 mM, 2.5 mM, ...).

  • Observe for Clarity: Incubate as described in Protocol 1 and identify the lowest concentration of HP-β-CD that prevents precipitation.

  • Assay Implementation:

    • Prepare your assay buffer to contain the optimal concentration of HP-β-CD determined in the previous step.

    • Crucially, run parallel controls:

      • Negative Control: Cells/enzyme + buffer.

      • Vehicle Control: Cells/enzyme + buffer + final DMSO %.

      • Excipient Control: Cells/enzyme + buffer + final DMSO % + final HP-β-CD %.

    • This control setup is essential to confirm that the cyclodextrin itself does not interfere with your assay readout.[5]

Section 4: Assay-Specific Compatibility & Interference

The choice of a solubilization strategy must be compatible with the assay technology. The table below provides general guidance.

Solubilization Strategy Cell-Based Assays (e.g., Viability, Signaling) Biochemical Assays (e.g., Enzyme Kinetics) Immunoassays (e.g., ELISA)
pH Adjustment Use with Caution. Can alter cell physiology, membrane potential, and drug transport.Possible. Must verify enzyme activity and stability at the new pH.Possible. Antibody-antigen binding can be pH-sensitive.
Co-solvents (e.g., PEG 400) Possible at low % (<5%). High concentrations can be cytotoxic.Generally Compatible. High concentrations may alter protein conformation.Generally Compatible. Check for interference with antibody binding.
Surfactants (e.g., Tween® 80) High Risk. Often cytotoxic even at low concentrations as they can disrupt cell membranes.Use with Caution. Can denature proteins or interfere with protein-protein interactions.Use with Caution. Often used as a wash buffer component, but can interfere with binding if in the assay buffer.
Cyclodextrins (HP-β-CD) Good Compatibility. Generally well-tolerated by cells at concentrations up to ~10 mM.Good Compatibility. Unlikely to interfere with most enzymes.Good Compatibility. Unlikely to interfere with antibody binding.
References
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Galiț, M. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Di, L. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Fioravanti, R., et al. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. Retrieved from [Link]

  • Vollrath, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Jo, S., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. Retrieved from [Link]

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. Agrisera Antibodies. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. ResearchGate. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Sharma, N., et al. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Hycult Biotech. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

Sources

optimizing reaction conditions for furan-pyrimidine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reaction Conditions for Furan-Pyrimidine Coupling

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing furan-pyrimidine coupling reactions. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these important bi-heterocyclic scaffolds. As a senior application scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Troubleshooting Guide: Addressing Common Issues

This section is dedicated to resolving specific problems that can arise during furan-pyrimidine coupling, a cornerstone reaction in medicinal chemistry.[1]

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. Several factors can contribute to this issue.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Inhibition: The palladium catalyst is the heart of the Suzuki-Miyaura reaction.[2] Its activity can be compromised by several factors.

    • Incorrect Palladium Oxidation State: The active catalytic species is Pd(0).[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[3] Inefficient reduction can lead to low catalytic activity.

      • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄, which doesn't require a reduction step.[4] Alternatively, ensure your reaction conditions (e.g., presence of phosphine ligands) are suitable for the reduction of the Pd(II) precatalyst.[3]

    • Ligand Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species and can often overcome substrate inhibition.[1]

  • Instability of Boronic Acid/Ester: Furan boronic acids are notoriously unstable and can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][6] This decomposition is often accelerated by heat and the basic reaction conditions.[6]

    • Solution 1: Use a More Stable Boronic Acid Surrogate. Convert the furan boronic acid to a more stable boronic ester, such as a pinacol ester.[4] These are generally more robust and can be used directly in the coupling reaction.

    • Solution 2: Slow-Release Strategy. Utilize N-methyliminodiacetic acid (MIDA) boronates. These are air-stable compounds that slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration of the active coupling partner and minimizing decomposition.[6][7]

    • Solution 3: Anhydrous Conditions. While many Suzuki couplings benefit from aqueous conditions, for highly unstable boronic acids, running the reaction under strictly anhydrous conditions can mitigate protodeboronation.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.

    • Base Selection: The base is crucial for the transmetalation step.[2]

      • Troubleshooting: Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[2][8][9] The optimal base can be highly substrate-dependent.[9]

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[8]

      • Troubleshooting: Ethereal solvents like dioxane and THF, often with water as a co-solvent, are standard.[1][3] For solubility issues, polar aprotic solvents like DMF or toluene may be beneficial.[1][10] A common starting point is a 3:1 to 10:1 mixture of organic solvent to water.[10][11]

Problem 2: Significant Homocoupling of the Furan Boronic Acid

The formation of a furan-furan dimer is a common side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4]

    • Solution: Thoroughly degas your solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[4]

  • Catalyst Choice: Some catalyst systems are more prone to inducing homocoupling.

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous.[4]

  • Stoichiometry Control:

    • Solution: Using a slight excess of the pyrimidine halide relative to the furan boronic acid can favor the desired cross-coupling pathway.[4]

Problem 3: Debromination or Dechlorination of the Pyrimidine Halide

Loss of the halogen from the pyrimidine starting material is another potential side reaction.

Potential Cause & Solution:

  • Side Reaction in the Catalytic Cycle: This can sometimes occur, particularly with more challenging substrates.

    • Solution: The choice of catalyst and ligand is crucial. For instance, in some cases, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination.[12]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to furan-pyrimidine coupling.

Q1: Which palladium catalyst and ligand should I start with for my furan-pyrimidine coupling?

A1: For initial screening, a versatile and commonly used system is Pd(PPh₃)₄. However, for more challenging couplings, particularly those involving sterically hindered substrates or those prone to catalyst inhibition, using a more advanced catalyst system is recommended.[5] A good starting point would be a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., XPhos, SPhos).[1][5] These have demonstrated high efficacy in a wide range of challenging Suzuki couplings.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and can significantly impact your yield.[2] A screening of different bases is often necessary.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective in many cases.[9] Cs₂CO₃ is often more soluble in organic solvents and can be beneficial for more difficult couplings.[9][13]

  • Phosphates (K₃PO₄): This is another excellent choice, particularly for couplings involving heteroaryl boronic acids.[1][2] It is often used under anhydrous or nearly anhydrous conditions.[11]

  • Hydroxides (NaOH, KOH): While effective, they can sometimes promote side reactions. A comparative screening of bases is the most reliable way to determine the optimal choice for your specific substrates.[9]

Q3: What is the optimal solvent system?

A3: The most common solvent systems for Suzuki couplings are mixtures of an organic solvent and water.[3]

  • Dioxane/Water or THF/Water: These are excellent starting points.[1][13] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[3][10]

  • Toluene/Water: Often preferred for process chemistry scale-up.[1]

  • DMF or DMSO: These can be used as single solvents or co-solvents to improve the solubility of the reactants.[1][10]

Q4: At what position on the pyrimidine and furan rings does the coupling typically occur?

A4:

  • Pyrimidines: For di-halogenated pyrimidines, such as 2,4-dichloropyrimidine, the coupling generally favors the C4 position due to the higher reactivity of the C4-chlorine bond towards oxidative addition of palladium.[14] However, site selectivity can sometimes be influenced by the choice of catalyst and ligand.

  • Furans: Cross-coupling reactions on the furan ring typically occur fastest at the 2- and 5-positions.[15]

Experimental Protocols

General Protocol for Furan-Pyrimidine Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • To a reaction vessel, add the pyrimidine halide (1.0 eq), the furan boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 0.02 eq, and SPhos, 0.04 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[16]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Illustrative Base and Solvent Screening for a Model Furan-Pyrimidine Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10045
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10078
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10085
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)8082
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)11091

Data is hypothetical and for illustrative purposes to demonstrate the impact of reaction parameters.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_boronic_acid 2. Assess Boronic Acid Stability start->check_boronic_acid check_conditions 3. Optimize Reaction Conditions start->check_conditions solution_catalyst Use Pd(0) source or bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->solution_catalyst Catalyst inactivity/inhibition suspected solution_boronic_acid Use stable boronic esters (pinacol) or MIDA boronates check_boronic_acid->solution_boronic_acid Protodeboronation suspected solution_conditions Screen bases (K2CO3, K3PO4, Cs2CO3) and solvents (Dioxane, THF, Toluene with H2O) check_conditions->solution_conditions Suboptimal conditions suspected

Caption: A decision-making workflow for troubleshooting low yields in furan-pyrimidine coupling reactions.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex oxidative_addition Oxidative Addition aryl_halide R-X (Pyrimidine-X) pd_r_r_prime R-Pd(II)-R' L_n pd_complex->pd_r_r_prime transmetalation Transmetalation boronic_acid R'-B(OR)2 (Furan-B(OR)2) base Base pd_r_r_prime->pd0 product R-R' (Furan-Pyrimidine) pd_r_r_prime->product reductive_elimination Reductive Elimination

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Functionalization.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Hocek, M., & Dvorakova, P. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(12), 14597–14619. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • ResearchGate. (2025, August 6). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chegg. (2022, February 18). Question: What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?
  • Sci-Hub. (2012). Double Suzuki cross‐coupling reaction of pyrimidine boronic acid: synthesis of new versatile dielectrophile. Applied Organometallic Chemistry.
  • RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • MDPI. (2017, July 28). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • ACS Publications. (n.d.). Journal of the American Chemical Society.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • ResearchGate. (2025, August 7). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis.
  • (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • PubMed. (n.d.). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes.

Sources

Technical Support Center: Crystallization of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this pyrimidine derivative. Our approach is rooted in fundamental crystallization principles and extensive field experience to provide you with robust and reliable solutions.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during the crystallization of this compound, providing both immediate actions and the underlying scientific rationale.

Issue 1: No Crystals Are Forming, Even After Extended Cooling.

Immediate Actions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites[1].

    • Seed Crystals: If available, add a tiny crystal of this compound to the solution. This provides a template for further crystal growth[1].

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film. Re-introduce this rod into the solution to seed it[1].

  • Increase Supersaturation:

    • If you suspect too much solvent was used, gently heat the solution to boil off a small portion of the solvent and then allow it to cool again[1].

  • Drastic Cooling: If slow cooling fails, try using a colder cooling bath (e.g., an ice-salt or dry ice/acetone bath) to induce nucleation[1].

Scientific Rationale: Crystallization begins with nucleation, the formation of stable crystalline nuclei, followed by crystal growth. For nucleation to occur, the solution must be supersaturated, meaning it contains more dissolved solute than can be sustained at that temperature. If the solution is not sufficiently supersaturated or if there are no nucleation sites, crystallization can be inhibited[2][3]. Mechanical disturbances, like scratching, or the introduction of a seed crystal, can overcome the energy barrier for nucleation[4].

Issue 2: The Compound "Oils Out" Instead of Crystallizing.

Immediate Actions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the supersaturation level[1].

  • Slow Down the Cooling: Allow the solution to cool much more slowly. A Dewar flask or an insulated container can be used to slow the rate of cooling significantly[4].

  • Change Solvent System: The solubility of your compound may be too high in the chosen solvent. Consider a solvent in which the compound is less soluble, or use a solvent pair. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (turbid). Then, gently heat until the solution is clear again and allow it to cool slowly[5][6].

Scientific Rationale: Oiling out occurs when the concentration of the solute is so high that it separates from the solution as a liquid phase rather than a solid crystal. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute. By reducing the cooling rate and the degree of supersaturation, you allow the molecules more time to orient themselves into an ordered crystal lattice[7].

Issue 3: Crystallization Happens Too Quickly, Resulting in a Fine Powder.

Immediate Actions:

  • Use More Solvent: The solution is likely too concentrated. Re-heat the solution to dissolve the solid, then add more of the crystallization solvent (e.g., 10-20% more) to slightly decrease the supersaturation level upon cooling[1].

  • Slower Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, which encourages the formation of larger, more well-defined crystals[4][7].

Scientific Rationale: Crystal growth is a kinetic process. When supersaturation is very high and cooling is rapid, the rate of nucleation far exceeds the rate of crystal growth. This leads to the formation of a large number of small crystals (a fine powder) rather than a smaller number of large crystals[3][7]. Slower cooling and a less concentrated solution keep the system in the "metastable zone" for longer, favoring growth over nucleation[3].

Issue 4: The Final Crystals Have a Low Purity or are Colored.

Immediate Actions:

  • Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product[8].

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any solid contaminants.

  • Re-crystallization: A second crystallization is often necessary to achieve high purity. Ensure the crystals are washed with a small amount of cold solvent after filtration to remove any mother liquor adhering to the crystal surface[8].

Scientific Rationale: Impurities can disrupt the crystal lattice, leading to lower purity and poor crystal quality. They can also become trapped within the growing crystals, especially during rapid crystallization[2]. Activated charcoal has a high surface area that adsorbs large, colored molecules. Washing with cold solvent is crucial because the solvent is less likely to dissolve your desired crystals while still washing away soluble impurities present in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound? A1: While specific solubility data for this exact molecule is not readily available in public literature, a good starting point for many pyrimidine derivatives is a polar protic solvent like ethanol[9][10]. The "like dissolves like" principle suggests that solvents with similar functional groups might be effective[11]. A systematic approach is to test solubility in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and heptane) on a small scale to find a solvent that dissolves the compound when hot but has low solubility when cold[5][6].

Q2: How do I choose a solvent pair for crystallization? A2: A solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Common pairs include ethanol-water, ethyl acetate-hexane, and dichloromethane-ligroin[5][6]. To use a solvent pair, dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent to re-clarify the solution, and then allow it to cool slowly[6].

Q3: My yield is very low. What are the common causes? A3: Low yield can result from several factors[1]:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too much during a hot filtration step, product can be lost on the filter paper.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the solution.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold can dissolve some of your product.

Q4: Could my compound exist in different crystalline forms (polymorphs)? A4: Yes, polymorphism is a known phenomenon in pyrimidine derivatives[12]. Different polymorphs of the same compound can have different crystal shapes, melting points, and solubilities. The formation of a specific polymorph can be influenced by factors like the solvent used, the cooling rate, and temperature[2][13]. If you observe different crystal habits under slightly different conditions, you may be isolating different polymorphs. This is a critical consideration in drug development as different polymorphs can have different bioavailability[7].

Experimental Protocols & Data

General Crystallization Protocol

This protocol provides a standardized workflow for the crystallization of this compound.

  • Solvent Selection: On a small scale, test the solubility of the crude material in various solvents to find one where it is soluble when hot and sparingly soluble at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.

Data Summary: Common Crystallization Solvents

The table below summarizes common solvents used for the crystallization of organic compounds, which can be used as a starting point for your experiments.

Solvent SystemTypeCommon Use
EthanolPolar ProticOften effective for nitrogen-containing heterocycles[9][10].
Ethyl Acetate / HexaneSolvent PairGood for compounds of intermediate polarity[11].
TolueneAromaticCan be effective for compounds with aromatic rings[11].
Acetone / WaterSolvent PairA versatile pair for moderately polar compounds[5].

Visual Guides

Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation Start Crude Compound Solvent_Selection Solvent Selection Start->Solvent_Selection Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying End Pure Crystals Drying->End

Caption: A standard workflow for the purification of an organic solid by crystallization.

Troubleshooting Decision Tree

G cluster_no_crystals cluster_oiling_out cluster_fine_powder Start Crystallization Issue? No_Crystals No Crystals Formed Start->No_Crystals Yes Oiling_Out Compound 'Oils Out' Start->Oiling_Out Yes Fine_Powder Fine Powder Formed Start->Fine_Powder Yes NC_Action1 Scratch Flask / Add Seed Crystal No_Crystals->NC_Action1 NC_Action2 Concentrate Solution No_Crystals->NC_Action2 NC_Action3 Use Colder Bath No_Crystals->NC_Action3 OO_Action1 Reheat & Add More Solvent Oiling_Out->OO_Action1 OO_Action2 Cool More Slowly Oiling_Out->OO_Action2 OO_Action3 Change Solvent System Oiling_Out->OO_Action3 FP_Action1 Use More Solvent Fine_Powder->FP_Action1 FP_Action2 Cool More Slowly Fine_Powder->FP_Action2

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). National Center for Biotechnology Information.
  • Factors Affecting Crystallization. (n.d.). University of California, Riverside.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Factors which affect the crystallization of a drug substance. (2018). ResearchGate.
  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group.
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • Guide for crystallization. (n.d.). Axo-sovab.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Center for Biotechnology Information.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • SOP: CRYSTALLIZATION. (n.d.). York College, CUNY.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
  • 2-Chloro-6-methylpyrimidin-4-amine. (2012). National Center for Biotechnology Information.
  • Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). BenchChem.
  • Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification. (n.d.). BenchChem.

Sources

Technical Support Center: Synthesis of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address the common side reactions and challenges encountered during the synthesis of this crucial heterocyclic scaffold. Our approach is to not only provide solutions but to explain the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Introduction to 2-Aminopyrimidine Synthesis

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its synthesis, most commonly achieved through the condensation of a guanidine source with a 1,3-dicarbonyl compound (or its equivalent), is a cornerstone reaction for many discovery programs.[1][2] While seemingly straightforward, this reaction is sensitive to various parameters, and a number of side reactions can compromise yield, purity, and even the identity of the final product.

This guide is structured to help you navigate these challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.

Section 1: Regioselectivity Issues in Substituted Pyrimidines

The synthesis of unsymmetrically substituted 2-aminopyrimidines often starts from precursors like 2,4-dichloropyrimidines. The challenge here is controlling which position the incoming nucleophile (an amine, for instance) will attack.

Q1: I am reacting 2,4-dichloropyrimidine with a primary amine to make a 2-amino-4-chloropyrimidine derivative, but I'm getting a mixture of isomers. Why is this happening and how can I control it?

Answer: This is a classic problem of regioselectivity in nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. The two chlorine atoms are in electronically distinct environments.

  • The General Rule: The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at C2.[3] This is because the anionic intermediate (Meisenheimer complex) formed by attack at C4 is better stabilized. Therefore, you will often get the 4-amino-2-chloro isomer as the major product. However, this selectivity is often only moderate, leading to isomeric mixtures that can be difficult to separate.

  • Causality - Why C4 is Usually More Reactive: The reactivity order (C4 > C2) is dictated by the electron-deficient nature of the pyrimidine ring. Nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized onto the N1 nitrogen, which is a more stable arrangement than the intermediate formed from C2 attack.[4]

  • When the Rule is Broken - The Role of Substituents: The "C4-first" rule can be completely reversed by the electronic properties of other substituents on the ring. If you have an electron-donating group (EDG), such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position, selectivity can flip to favor substitution at the C2 position.[3][5] This is because the EDG at C6 alters the electron distribution (specifically the LUMO lobes) of the pyrimidine ring, making the C2 position more electrophilic.[5]

Troubleshooting Strategies for Regioselectivity:
Problem Probable Cause Recommended Solution Citation
Mixture of C2 and C4 substituted products.Moderate intrinsic selectivity of the substrate.1. Lower the temperature: This can often enhance selectivity for the thermodynamically favored product. 2. Change the solvent: Solvent polarity can influence the stability of the intermediates. Experiment with both polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., Toluene) solvents. 3. Use a Palladium catalyst: For certain amines, Pd-catalyzed Buchwald-Hartwig amination can offer superior regioselectivity compared to SNAr.
Unexpected formation of the C2-substituted isomer.An electron-donating group (EDG) at the C6 position is altering the electronics of the ring.1. Confirm the electronic nature of your substituents: Analyze if any group on your starting pyrimidine is a strong EDG. 2. Re-evaluate your synthetic strategy: If C4 substitution is desired, you may need to use a starting material without a C6-EDG or use a protecting group strategy.[3][5]
Low reactivity at both positions.The nucleophile is too weak, or the pyrimidine ring is not sufficiently activated.1. Use a stronger base: To deprotonate the amine nucleophile and increase its nucleophilicity (e.g., NaH, KHMDS). 2. Increase the temperature: Refluxing may be necessary to drive the reaction to completion.
Section 2: Side Reactions from Starting Material Condensation

The core reaction of guanidine with a 1,3-dicarbonyl compound is a condensation reaction. Like many such reactions, it is susceptible to competing pathways.

Q2: My reaction between guanidine and ethyl acetoacetate is giving a low yield of the desired 2-aminopyrimidine, and I see several other spots on my TLC plate. What are these byproducts?

Answer: Low yields in this condensation are often due to side reactions involving the starting materials before they can successfully form the pyrimidine ring. The most common culprits are:

  • Self-Condensation of the 1,3-Dicarbonyl: Under the basic conditions often used to freebase guanidine from its salt, the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) can enolize and undergo self-condensation (a Claisen or aldol-type reaction).[6][7] This consumes your starting material in an unproductive pathway.

  • Formation of an Uncyclized Intermediate: The reaction proceeds through an intermediate where guanidine has added to one of the carbonyls but has not yet cyclized. If the reaction stalls at this stage (due to steric hindrance, insufficient heat, or improper pH), you will isolate this open-chain byproduct.

  • Decomposition of Guanidine: Guanidine itself can be unstable. In aqueous basic solutions, it can slowly hydrolyze to urea.[8] Guanidinium salts can also decompose under high heat, which can lead to a complex mixture of byproducts.[9][10]

Troubleshooting Strategies for Condensation Reactions:
Problem Probable Cause Recommended Solution Citation
Low yield, multiple byproducts.Self-condensation of the 1,3-dicarbonyl compound.1. Control the order of addition: Add the 1,3-dicarbonyl slowly to the mixture of the base and guanidine. This ensures the guanidine is present to react immediately, minimizing the chance for the dicarbonyl to react with itself. 2. Use a non-enolizable dicarbonyl if possible: If the substrate allows, using a dicarbonyl without α-protons can prevent this side reaction.[6]
Isolation of a non-cyclic intermediate.Incomplete cyclization.1. Increase reaction temperature/time: Provide more energy to overcome the activation barrier for the final ring-closing step. Refluxing in a solvent like ethanol or isopropanol is common. 2. Adjust pH: The cyclization step is often acid or base-catalyzed. Ensure your conditions are optimal. Sometimes a catalytic amount of acid (like p-TsOH) can help, even in a primarily basic reaction.[11]
Reaction fails to start or gives complex mixture.Poor quality or decomposition of guanidine.1. Use high-purity guanidine hydrochloride or carbonate. 2. Generate the free base in situ: Use a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) to react with guanidine hydrochloride immediately before adding the dicarbonyl compound. Avoid isolating and storing guanidine free base, as it is hygroscopic and absorbs CO₂.[8]
Section 3: Hydrolysis-Related Side Products

Water is the enemy in many organic reactions, and pyrimidine synthesis is no exception. The Pinner synthesis, an alternative route to 2-aminopyrimidines, is particularly sensitive.

Q3: I am attempting a Pinner synthesis by reacting a nitrile with an alcohol and HCl, followed by guanidine. Instead of my 2-aminopyrimidine, I am isolating a large amount of an ester. What went wrong?

Answer: This is the most common failure mode of the Pinner reaction. The reaction proceeds by forming a highly reactive intermediate called a Pinner salt (an imidate hydrochloride). This intermediate is the target for the subsequent reaction with guanidine.

  • The Culprit: Hydrolysis of the Pinner Salt: The Pinner salt is extremely sensitive to water. If even trace amounts of water are present in your reaction, water will act as a nucleophile, attacking the Pinner salt and rapidly hydrolyzing it to form an ester.[1][12] This reaction is often faster than the desired reaction with guanidine.

  • Mechanism of Ester Formation:

    • R-C≡N + R'-OH + HCl → [R-C(OR')=NH₂]⁺Cl⁻ (Pinner Salt)

    • [R-C(OR')=NH₂]⁺Cl⁻ + H₂O → R-C(=O)OR' (Ester) + NH₄Cl

Troubleshooting Strategies for the Pinner Synthesis:
Problem Probable Cause Recommended Solution Citation
Formation of ester instead of pyrimidine.Presence of water leading to hydrolysis of the Pinner salt intermediate.1. Strictly Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents (e.g., dry diethyl ether, dioxane). Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use Dry HCl Gas: Bubble dry HCl gas through your solution instead of using aqueous HCl. This is the classical and most robust method. 3. Reagent Purity: Ensure your nitrile and alcohol are anhydrous. Distill them if necessary.[1][12]
Formation of an amide byproduct.Thermal decomposition or rearrangement of the Pinner salt.1. Low Temperature Control: The Pinner salt can be thermally unstable. Keep the reaction temperature low (e.g., 0 °C to room temperature) during its formation and subsequent reaction.[1]
Section 4: N- vs. O-Alkylation in Pyrimidinone Systems

When synthesizing derivatives of 2-aminopyrimidines that can exist as pyrimidinone tautomers, subsequent alkylation steps can lead to a mixture of N-alkylated and O-alkylated isomers.

Q4: I have a 2-amino-4-hydroxypyrimidine (a pyrimidinone) and I'm trying to alkylate it, but I'm getting two different products. How do I control whether the alkyl group adds to the ring nitrogen or the exocyclic oxygen?

Answer: Your starting material exists in a tautomeric equilibrium between the 4-hydroxypyrimidine form and the pyrimidin-4-one form. Alkylation can occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation), and controlling the outcome depends on carefully choosing your reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: This is a useful principle here. The oxygen atom is a "hard" nucleophile, while the ring nitrogen is a "softer" nucleophile. "Hard" alkylating agents (like dimethyl sulfate) tend to favor reaction at the hard oxygen site (O-alkylation), while "softer" alkylating agents (like methyl iodide) can favor reaction at the softer nitrogen site (N-alkylation).

  • Influence of Reaction Conditions:

    • Base: The choice of base is critical. A strong base like K₂CO₃ in a polar aprotic solvent like DMF often favors N-alkylation.[13]

    • Solvent: Polar protic solvents can solvate the oxygen anion, potentially hindering O-alkylation and favoring N-alkylation. Aprotic solvents may favor O-alkylation.

    • Leaving Group: The leaving group on the alkylating agent also plays a role. Good leaving groups (iodide, triflate) often lead to faster, more kinetically controlled reactions.[14]

Troubleshooting Strategies for Alkylation Regioselectivity:
Goal Recommended Conditions Rationale Citation
Selective O-Alkylation Use K₂CO₃ as the base in acetone or acetonitrile with an alkyl iodide (e.g., 4-(iodomethyl)pyrimidine).These conditions have been shown to selectively produce O-alkylated products in high yield.[14][15]
Selective N-Alkylation Use a silylation protection strategy. First, treat the pyrimidinone with a silylating agent like HMDS, then add the alkylating agent.Silylating the oxygen atom blocks it from reacting, directing the alkylating agent to the ring nitrogen.[13]

Visualization of Key Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and a common side reaction.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Guanidine Guanidine Base Base (e.g., NaOEt) Guanidine->Base Free Base Generation Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Condensation Condensation & Cyclization Dicarbonyl->Condensation Base->Condensation Product 2-Aminopyrimidine Condensation->Product

Caption: General workflow for 2-aminopyrimidine synthesis.

Regioselectivity_Issue cluster_pathways Competing Reaction Pathways Start 2,4-Dichloropyrimidine C4_Attack Attack at C4 (Generally Favored) Start->C4_Attack C2_Attack Attack at C2 (Favored with C6-EDG) Start->C2_Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->C4_Attack Nucleophile->C2_Attack Product_C4 4-Amino-2-chloropyrimidine (Major Product) C4_Attack->Product_C4 Product_C2 2-Amino-4-chloropyrimidine (Side Product) C2_Attack->Product_C2

Caption: Regioselectivity in the amination of 2,4-dichloropyrimidine.

Experimental Protocols

Protocol 1: General Synthesis of 4,6-dimethyl-2-aminopyrimidine

This protocol describes a standard condensation reaction.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small pieces. Allow the sodium to react completely to form sodium ethoxide.

  • Guanidine Free-Basing: To the sodium ethoxide solution, add guanidine hydrochloride (9.56 g, 100 mmol). Stir the resulting suspension for 30 minutes at room temperature.

  • Dicarbonyl Addition: To this mixture, add 2,4-pentanedione (acetylacetone) (10.2 mL, 100 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure. To the resulting solid, add 100 mL of water.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL). The product can be further purified by recrystallization from hot water or ethanol to yield white crystals.

Protocol 2: Analysis of Regioisomeric Mixture by ¹H NMR

When dealing with mixtures from reactions on dichloropyrimidines, ¹H NMR is a powerful tool for determining the product ratio.

  • Sample Preparation: After work-up, ensure the crude product is free of solvent. Dissolve a small, representative sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the distinct aromatic protons on the pyrimidine ring for each isomer. For a 2,4-disubstituted pyrimidine, you will typically see two doublets in the aromatic region.

    • The chemical shifts (δ) for the protons adjacent to the amino group will be different from those adjacent to the chlorine atom.

    • Integrate the signals corresponding to a unique proton from each isomer.

    • The ratio of the integrals will give you the molar ratio of the two isomers in your product mixture. This allows for an accurate assessment of the reaction's regioselectivity.[5]

References

Sources

purification strategy for removing impurities from 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The purity of this compound is paramount for the reliability of downstream applications, from screening assays to late-stage drug development. This document synthesizes established chemical principles with field-proven insights to provide a practical, in-depth guide to achieving high purity.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the structural features of this compound that dictate its behavior.

  • Basic Amine Group: The primary amine at the 4-position of the pyrimidine ring is the most significant functional group for purification. It's a basic site (pKa is likely in the 3-5 range, typical for aminopyrimidines) that can be protonated. This property is the cornerstone of the acid-base extraction strategy.

  • Aromatic Heterocycles: The presence of both pyrimidine and furan rings contributes to the molecule's overall planarity and moderate polarity. These rings offer sites for π-π stacking and hydrogen bonding, which are important considerations for both chromatography and crystallization.

  • Polarity: The combination of the amine and the heteroatoms (N, O) makes this a polar molecule. This polarity dictates its solubility in various organic solvents and its retention behavior in chromatographic systems.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities are typically by-products of the synthetic route, which often involves the condensation of a furan-containing amidine with a β-dicarbonyl compound. Common impurities include:

  • Unreacted Starting Materials: Residual amounts of the furan-amidine or the β-dicarbonyl precursor.

  • Hantzsch-type By-products: A common side reaction in pyrimidine synthesis is the formation of highly fluorescent dihydropyridine (DHP) by-products, which arise from the self-condensation of the β-ketoester with an aldehyde and ammonia source.[2][3]

  • Incompletely Cyclized Intermediates: The multi-step nature of the synthesis can sometimes lead to stable intermediates that have not fully cyclized to form the pyrimidine ring.[4]

  • Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, regioisomeric pyrimidine products can form.

  • Hydrolysis Products: The furan ring can be susceptible to hydrolysis under harsh acidic conditions, although this is less common. The starting materials or intermediates may also hydrolyze.[3]

Q2: Which purification technique should I try first for a crude sample?

A2: For initial, bulk purification, an acid-base extraction is highly recommended.[5][6] This technique specifically leverages the basicity of the target molecule's amine group to separate it from non-basic or weakly basic impurities. It is a cost-effective and efficient way to significantly enhance purity before committing to more resource-intensive methods like chromatography.

Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel.[7] This interaction causes slow, uneven migration up the plate. To resolve this for both TLC and column chromatography, you should neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (Et3N) or a 1-2% solution of ammonia in methanol to your eluent system.

Q4: Is recrystallization a good option for this compound?

A4: Yes, recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, which is often required for pharmaceutical applications.[8] Heterocyclic compounds, in general, tend to crystallize well.[9] The key is to perform a thorough solvent screen to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below.[7]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete protonation of the amine. 2. Incomplete back-extraction after basification. 3. Emulsion formation during extraction.[7]1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) by using a stronger acid or more equivalents. 2. Ensure the pH is sufficiently basic (pH > 9) before back-extraction. Perform multiple extractions (e.g., 3x) with the organic solvent. 3. To break emulsions, add a saturated brine solution (salting out) or pass the emulsified layer through a pad of Celite.[7]
Co-elution of Impurities in Column Chromatography 1. The polarity of the impurity is too similar to the product. 2. The chosen chromatography mode (normal-phase) is not providing enough resolution.1. Switch to a different solvent system. For example, if using Hexane/Ethyl Acetate, try a Dichloromethane/Methanol system. 2. Switch to reversed-phase (C18) chromatography . This separates compounds based on hydrophobicity rather than polarity and is often effective for polar compounds when normal-phase fails.[1]
Compound "Oils Out" During Recrystallization 1. The solution is too concentrated, or cooling is too rapid. 2. The chosen solvent is not ideal; the compound is too soluble even at low temperatures.1. Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly and undisturbed. Scratching the flask with a glass rod can initiate crystallization.[7] 2. Try a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid.[8]
Colored Impurities Persist in Final Product 1. Highly conjugated or polymeric by-products are present.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]

Detailed Experimental Protocols

These protocols provide a validated starting point for your purification workflow. Always monitor the progress of your purification by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Initial Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 1 volume). The target compound will move into the aqueous layer as its hydrochloride salt.

  • Impurity Removal: Combine the aqueous layers. The initial organic layer, which contains non-basic impurities, can be discarded. Perform a "cleanup" wash of the combined acidic aqueous layers with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is > 9. You should observe the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Extract the now basic aqueous solution with fresh DCM or EtOAc (3 x 1 volume). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free base.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Add a basic modifier (e.g., 0.5% triethylamine) to your screening solvents. An ideal system will give your target compound a retention factor (Rf) of 0.2-0.4 and show good separation from impurities.[8] Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve your material from Protocol 1 in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Final Purification via Recrystallization
  • Solvent Screening: Place a small amount of the compound (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities. Dry the purified crystals under vacuum.[8]

Workflow for Purification and Analysis

The following diagram outlines the logical flow for purifying and assessing the purity of this compound.

Purification_Workflow cluster_purification Purification Strategy cluster_analysis Purity Assessment Start Crude Product AcidBase Acid-Base Extraction (Protocol 1) Start->AcidBase Initial Cleanup Chromatography Flash Column Chromatography (Protocol 2) AcidBase->Chromatography Further Separation TLC TLC Monitoring AcidBase->TLC Check Purity Recrystallization Recrystallization (Protocol 3) Chromatography->Recrystallization Final Polishing Chromatography->TLC Monitor Fractions PureProduct Pure Crystalline Product Recrystallization->PureProduct HPLC HPLC Purity Check (Quantitative) PureProduct->HPLC Final Assay NMR Structural Confirmation (1H & 13C NMR) PureProduct->NMR Confirm Identity

Caption: A comprehensive workflow for the purification and analysis of this compound.

Analytical Methods for Purity Assessment

Confirming the purity of the final compound is a critical step. A combination of methods should be used.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10] A reverse-phase method is typically most suitable.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to ensure sharp peaks by protonating the amine.

    • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254-280 nm).[10][11]

    • Purity Calculation: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all observed peaks.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of the product and can help identify the structures of unknown impurities.[10]

By employing this structured approach—understanding the molecule's properties, anticipating potential impurities, and systematically applying and troubleshooting proven purification techniques—researchers can confidently obtain this compound of high purity, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.
  • Patil, S., et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.

Sources

Technical Support Center: Enhancing the Stability of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered during experimental work. Ensuring the chemical integrity of your compound in solution is paramount for generating reproducible and reliable data. This guide provides in-depth, experience-driven insights, troubleshooting protocols, and preventative strategies.

Section 1: Frequently Asked Questions & Core Stability Concepts

This section addresses the most common initial observations of instability and explains the underlying chemical principles.

Q1: I've observed a decrease in the concentration of my stock solution and inconsistent results in my biological assays. What is happening?

A: A loss of concentration or variable activity points toward the chemical degradation of this compound. The molecule contains two key heterocyclic rings, the furan and the pyrimidine, both of which can be susceptible to degradation under specific conditions. The furan ring, in particular, is prone to oxidation and can undergo ring-opening reactions.[1][2] Pyrimidine derivatives, while often stable, can also degrade, typically via hydrolysis, especially at non-neutral pH.[3] This degradation leads to a lower effective concentration of the active compound, causing unreliable and non-reproducible experimental outcomes.

Q2: My solution has developed a yellow or brownish tint over time. Is this related to degradation?

A: Yes, a change in color is a strong visual indicator of chemical degradation.[2] The parent compound absorbs light at specific wavelengths. When it degrades, new chemical structures (degradants) are formed. These degradants possess different chromophores, which alter the solution's light-absorbance properties, resulting in a visible color change. This phenomenon suggests the formation of conjugated systems or complex reaction byproducts.

Q3: What are the primary chemical pathways that lead to the degradation of this compound?

A: The degradation of this compound is primarily driven by three mechanisms: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This involves the breakdown of the molecule by water. The reaction is often catalyzed by acidic or basic conditions (pH-dependent hydrolysis). The pyrimidine ring or the ether-like linkage within the furan ring can be susceptible.

  • Oxidation: The electron-rich furan ring is particularly vulnerable to attack by atmospheric oxygen or reactive oxygen species (ROS).[1] This can lead to the formation of hydroperoxides and subsequent ring-opening to form highly reactive dicarbonyl species.

  • Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradation reactions. Furan-containing compounds are known to be susceptible to photodegradation.[2]

Below is a diagram illustrating these potential degradation pathways.

G Parent 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Hydrolysis Hydrolysis Products (e.g., ring-opened pyrimidine) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., furan ring-opening) Parent->Oxidation O₂ / Peroxides Photo Photodegradation Products Parent->Photo Light (hv) G cluster_investigation Investigation Phase cluster_optimization Optimization Phase A Initial Observation (e.g., peak area loss) B Protocol 3.1: Conduct Forced Degradation Study A->B Problem Identified C Protocol 3.2: Develop Stability- Indicating HPLC Method B->C Generates Degradants D Identify Degradants (LC-MS) C->D Separates Peaks E Identify Critical Factors (pH, O₂, Light, Temp.) D->E Provides Structural Info F Optimize Solution (Buffer, Antioxidants, Excipients) E->F Guides Formulation G Define Optimal Storage & Handling Conditions F->G Leads to Protocol

Caption: Experimental workflow for stability assessment and optimization.

Protocol 3.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. [4][5]The goal is to achieve 5-20% degradation of the active substance. [6] Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile or Methanol, HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in an oven at 70°C.

    • Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil.

  • Time Points: Sample each condition at initial (t=0), 2, 6, 12, and 24 hours. Adjust times as needed based on the compound's lability.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 3.2).

Protocol 3.2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [7][8] Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Starting Point Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Gradient Elution):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound (e.g., ~280-320 nm, to be determined experimentally).

  • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of samples from all forced degradation conditions (acid, base, oxidative, etc.).

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation between the parent peak and all degradant peaks.

    • Peak purity analysis using the PDA detector is crucial to ensure co-elution is not occurring.

Data Interpretation and Recommended Stability Enhancements

The results from your stress testing will guide the implementation of specific stabilization strategies.

Stress Condition Showing Significant Degradation Inferred Instability Primary Stabilization Strategy
Acidic (0.1 M HCl) Acid-catalyzed hydrolysisMaintain solution pH in the neutral range (e.g., pH 6.5-7.5) using a non-reactive buffer system like phosphate or HEPES.
Basic (0.1 M NaOH) Base-catalyzed hydrolysisMaintain solution pH in the neutral to slightly acidic range. Avoid highly basic conditions.
Oxidative (H₂O₂) Susceptibility to oxidation (likely at the furan ring)1. Deoxygenate Solvents: Sparge all aqueous buffers with an inert gas (argon or nitrogen) before use.2. Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation (compatibility must be verified).3. Inert Atmosphere Storage: Store all solutions under an inert gas. [2]
Photolytic (Light Exposure) PhotolabilityAlways handle and store the compound and its solutions in amber glass vials or by wrapping containers in aluminum foil to protect from light. [2]
Thermal (Elevated Temp.) ThermolabilityStore all stock and working solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). [2]Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Section 4: References

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105. [Link]

  • Jo, A. R., Lee, S., Son, K. W., Kim, M. J., Kim, Y., & Lee, S. M. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food science and biotechnology, 1-18. [Link]

  • Javed, A., et al. (2023). Formation of furan in baby food products: Identification and technical challenges. ResearchGate. [Link]

  • Batool, Z., et al. (2022). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. [Link]

  • Harwood, C. S., & Parales, R. E. (2011). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology, 77(14), 5006–5009. [Link]

  • Sgarlata, C., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6592. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Li, S., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]

  • LinkedIn. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. LinkedIn. [Link]

  • Paprocka, R., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(7), 3816. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • ResearchGate. (2020). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate. [Link]

  • Hafez, H. N., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 693. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Degradation of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your analytical data.

Introduction: Understanding the Molecule and Its Stability

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a furan moiety. Such structures are common scaffolds in medicinal chemistry. The stability of this molecule is a critical parameter, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The furan ring, in particular, can be susceptible to oxidation and acid-catalyzed degradation, while the amine group can also be a site for various reactions.[1][2][3]

This guide will walk you through the essential process of a forced degradation study, followed by detailed analytical procedures using HPLC and LC-MS to separate and identify any resulting degradants.

Forced Degradation Studies: Proactively Identifying Potential Degradants

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method.[4][5] By intentionally exposing the drug substance to harsh conditions, we can generate potential degradation products and ensure our analytical method can detect them.[6][7] The goal, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), is to achieve 5-20% degradation.[6][8]

Frequently Asked Questions (FAQs): Forced Degradation
  • Q1: Why is a forced degradation study necessary?

    • A1: It helps to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of your analytical method.[4][7] This is a regulatory requirement and crucial for ensuring the safety and stability of a potential drug product.[5][9]

  • Q2: What happens if I see more than 20% degradation?

    • A2: Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant under normal storage conditions. This can unnecessarily complicate the analysis. If you observe excessive degradation, reduce the stress duration, temperature, or reagent concentration.[6]

  • Q3: What if I see no degradation under a specific stress condition?

    • A3: This indicates the molecule is stable under that particular condition. It is still important to report these findings. If you suspect your conditions were not harsh enough, you can consider increasing the stress level, but this should be done cautiously.

Protocol: Forced Degradation of this compound
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. Include a control sample kept at ambient temperature and protected from light.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)2 hours at 60°CCleavage of the ether linkage in the furan ring or hydrolysis of the amine.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)2 hours at 60°CRing opening or modification of the pyrimidine ring.
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at room temperatureOxidation of the furan ring, potentially leading to ring-opened products.[1][10]
Thermal Degradation Solid compound48 hours at 80°CGeneral decomposition.
Photodegradation Solution exposed to lightExpose to NLT 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B)Photoreactions involving the aromatic rings.[7]
  • Neutralization: After the specified time, cool the acid and base-hydrolyzed samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Dilution & Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase of your HPLC method and proceed with analysis.

HPLC Analysis: The Workhorse for Separation

A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products. Reversed-phase HPLC is typically the method of choice for compounds of this polarity.[11][12]

Troubleshooting Guide: Common HPLC Issues
  • Issue 1: Poor Peak Shape (Tailing or Fronting)

    • Cause: Peak tailing for an amine-containing compound often results from secondary interactions with acidic silanol groups on the silica-based column packing.[13] Peak fronting can be a sign of column overload.[14]

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic amine, a slightly acidic mobile phase (e.g., pH 3-4) can protonate the amine, improving peak shape.

      • Use a Buffered Mobile Phase: A buffer (e.g., 20 mM ammonium formate or acetate) will control the pH and ionic strength, leading to more consistent chromatography.[12]

      • Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) to minimize silanol interactions.

      • Reduce Sample Concentration: If fronting is observed, try reducing the amount of sample injected onto the column.[15]

  • Issue 2: Shifting Retention Times

    • Cause: This can be due to an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.[16]

    • Solution:

      • Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes).

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Use a Column Oven: A column oven provides a stable temperature, which is crucial for reproducible retention times.[16]

  • Issue 3: Poor Resolution Between Parent and Degradant Peaks

    • Cause: The chosen mobile phase and gradient may not be optimal for separating compounds with similar polarities.

    • Solution:

      • Optimize the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.

      • Change Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice-versa). The different selectivity may resolve the peaks.

      • Adjust pH: A small change in mobile phase pH can alter the ionization state of the analytes and improve separation.

Suggested HPLC Method Protocol
ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detector UV at 254 nm and 280 nm

This method serves as a starting point and should be optimized based on the results of your forced degradation study.

LC-MS Analysis: Identifying the Unknowns

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the degradation products generated during stress testing.[9][17][18] By providing the mass-to-charge ratio (m/z) of the degradants, we can propose potential structures.

Workflow for Degradant Identification

Caption: A typical workflow for identifying degradation products using LC-MS.

Troubleshooting Guide: LC-MS Analysis
  • Issue 1: No Mass Spec Signal for a UV Peak

    • Cause: The compound may not ionize well under the chosen conditions. Some degradation products might lose their ionizable group.

    • Solution:

      • Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The amine group on the parent compound suggests ESI+ will be effective, but degradants may ionize differently.

      • Try a Different Source: If available, an Atmospheric Pressure Chemical Ionization (APCI) source can be effective for less polar compounds that are difficult to ionize with ESI.

  • Issue 2: Ambiguous Fragmentation Data

    • Cause: The fragmentation energy (collision energy) may be too high, leading to excessive fragmentation, or too low, providing insufficient structural information.

    • Solution:

      • Perform a Collision Energy Ramp: Analyze the sample using a range of collision energies to find the optimal setting that produces informative fragment ions.

      • Utilize High-Resolution Mass Spectrometry (HRMS): If available, instruments like a Q-TOF or Orbitrap provide highly accurate mass measurements.[19] This allows for the determination of the elemental composition of fragment ions, significantly aiding in structural elucidation.[20]

Hypothetical Degradation Pathway

Based on the structure, a likely degradation pathway under oxidative stress is the oxidation of the furan ring.

Degradation_Pathway Parent Parent Compound m/z = 201.09 Oxidized Oxidized Intermediate (e.g., Hydroxylation) m/z = 217.08 (Parent + 16) Parent->Oxidized Oxidation RingOpened Ring-Opened Product (e.g., Aldehyde/Carboxylic Acid) m/z = 235.09 (Parent + 34) Oxidized->RingOpened Further Oxidation

Caption: A potential oxidative degradation pathway for the target molecule.

This guide provides a comprehensive framework for developing and troubleshooting analytical methods for this compound. By systematically applying these principles, you can build robust, stability-indicating methods to ensure the quality and safety of your compound.

References

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]

  • ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • HPLC Solutions. (2023, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Wang, Y., & Li, H. (2004). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Current Pharmaceutical Analysis, 1(1), 1-14. [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Chromatography Today. (2022, May 18). What are the Common Peak Problems in HPLC. [Link]

  • SCION Instruments. (2021, July 28). HPLC Troubleshooting Guide. [Link]

  • Lim, H. S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 629-646. [Link]

  • Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • S. K., & S. S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. [Link]

  • Kumar, V., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(1), 1-10. [Link]

  • Parales, R. E., et al. (2011). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology, 77(13), 4441-4446. [Link]

  • Onyx Scientific. (2024, May 22). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Shevchenko, A. M., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. [Link]

  • Patel, K., et al. (2016). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. [Link]

  • Rochelle, G. T., et al. (2011). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. Energy Procedia, 4, 155-162. [Link]

  • Malesevic, M., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Macedonian Journal of Chemistry and Chemical Engineering, 33(1), 109-118. [Link]

  • Gouedard, C., et al. (2014). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. [Link]

  • Aldujaili, R. A., Neamah, M. T., & Hasan, N. (2023). Synthesis, Characterization and Fungal Evaluation against Fusarimoxysporium of New Azo-Pyrimidine Derivatives. Journal of Chemical Health Risks, 13(4). [Link]

  • Bolognesi, M. L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(7), 1759-1771. [Link]

  • Fraaije, M. W., et al. (2020). Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. ACS Catalysis, 10(15), 8569-8577. [Link]

  • Remias, J. E., et al. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal, 11(1), 10. [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Kinase Inhibitory Potential of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively investigated and developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets. This guide provides a comparative overview of the potential biological activity of a novel pyrimidine derivative, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, in the context of well-established kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.

The structural features of this compound suggest its potential to interact with the ATP-binding pocket of protein kinases, a common mechanism of action for many pyrimidine-based inhibitors.[1][2] The JAK-STAT signaling pathway, a critical regulator of immune responses and cell growth, is often targeted by such inhibitors in the treatment of autoimmune diseases and malignancies.[3][4][5] This guide will therefore compare the hypothetical activity of our compound of interest with known JAK inhibitors like Tofacitinib and Ruxolitinib.

Comparative Analysis of Kinase Inhibitory Activity

To objectively assess the potential of this compound, a direct comparison with established kinase inhibitors is essential. The following table outlines a hypothetical comparison of its inhibitory activity against key JAK isoforms versus Tofacitinib and Ruxolitinib. The data presented for the compound of interest is illustrative and would need to be determined experimentally.

CompoundTarget Kinase(s)IC50 (nM)SelectivityReference Compound
This compound JAK1, JAK2, JAK3, TYK2To be determinedTo be determinedN/A
TofacitinibJAK1, JAK2, JAK31-100Pan-JAK inhibitor[3][6]
RuxolitinibJAK1, JAK23-5JAK1/2 selective[3][6][7]

Rationale for Experimental Design:

The selection of assays is critical for a comprehensive evaluation. We propose a tiered approach, starting with in vitro kinase assays to determine direct inhibitory activity and selectivity, followed by cell-based assays to assess cellular potency and impact on downstream signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the direct inhibitory effect of this compound on kinase activity.[8][9] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • This compound, Tofacitinib, Ruxolitinib (as controls)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay evaluates the effect of the compound on the proliferation of a cancer cell line known to be dependent on JAK-STAT signaling (e.g., HEL cells).[10][11][12][13][14]

Materials:

  • HEL (human erythroleukemia) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound, Tofacitinib, Ruxolitinib

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well plates

Procedure:

  • Seed HEL cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and controls for 72 hours.

  • Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

  • Measure luminescence using a plate reader.

  • Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blot Analysis of STAT Phosphorylation

This protocol is used to determine if this compound inhibits the JAK-STAT signaling pathway by measuring the phosphorylation of a key downstream target, STAT3.[15][16][17][18][19]

Materials:

  • HEL cells

  • This compound, Tofacitinib, Ruxolitinib

  • Lysis buffer

  • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat HEL cells with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Visualizing the Mechanism of Action

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus and Initiates STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 2-(Furan-2-yl)-6- methylpyrimidin-4-amine (Proposed Inhibitor) Inhibitor->JAK Inhibits

Caption: Proposed inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start: Compound Library In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Based_Assay->Western_Blot Hit_Identification Hit Identification (Potent & Cell-Permeable) Western_Blot->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A typical workflow for screening kinase inhibitors.

Conclusion

While the biological activity of this compound is yet to be experimentally determined, its structural similarity to known kinase inhibitors, particularly those targeting the JAK-STAT pathway, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and comparative framework outlined in this guide offer a robust strategy for elucidating its mechanism of action and assessing its potential in drug discovery. Further studies are warranted to synthesize and evaluate this compound to validate the hypotheses presented herein.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • PMC. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • Biocompare. Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • Drugs.com. Which JAK inhibitors are approved in the U.S?. [Link]

  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • Verywell Health. JAK Inhibitors: Uses, Types, Side Effects, and More. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. Drawing from established principles in medicinal chemistry and data on related heterocyclic scaffolds, we explore the critical structural modifications that influence biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents, particularly in the domain of kinase inhibition.

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and serving as a versatile scaffold for targeting a multitude of biological entities.[1][2] Its derivatives are particularly prominent in oncology as inhibitors of protein kinases, which are crucial regulators of cell growth and metabolism.[3] The incorporation of a furan moiety can introduce unique electronic properties and hydrogen bonding capabilities, making the this compound scaffold a promising starting point for inhibitor design.

The Core Scaffold: Rationale for Structural Modification

The foundational structure, this compound, presents several key positions amenable to chemical modification to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The aminopyrimidine portion frequently serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4] Modifications at the C4, C5, and C6 positions, as well as on the furan ring, are crucial for exploring the SAR.

Our analysis will focus on modifications at three primary vectors (R¹, R², and R³) to understand their impact on inhibitory activity.

Caption: Core chemical structure and key modification points.

  • R¹ (C4-Amine Substituent): This position directly influences interaction with the solvent-exposed region and can be modified to enhance potency or improve physicochemical properties like solubility.

  • R² (C6-Methyl Substituent): Altering this group can probe a deeper hydrophobic pocket within the target's active site and affect the planarity of the molecule.

  • R³ (Furan C5 Substituent): This vector extends into the ribose-binding pocket of many kinases. Substitutions here can significantly impact selectivity and potency.

Comparative Analysis of Analog Activity

To elucidate the SAR, we will analyze hypothetical, yet plausible, biological data for a series of analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a representative protein kinase (e.g., a member of the MAP kinase family).[5] This comparative data is synthesized based on established principles observed in similar pyrimidine-based kinase inhibitors.[6][7]

Table 1: Structure-Activity Relationship Data for Synthesized Analogs
Compound IDR¹ (C4-Amine)R² (C6-Position)R³ (Furan C5)Kinase IC₅₀ (nM)
1a (Core) -H-CH₃-H250
1b -CH₃-CH₃-H180
1c -Cyclopropyl-CH₃-H95
1d -Phenyl-CH₃-H350
2a -H-CF₃-H75
2b -Cyclopropyl-CF₃-H40
3a -H-CH₃-Br120
3b -H-CH₃-NO₂98
4a (Lead) -Cyclopropyl-CF₃-Br15
SAR Interpretation:
  • Influence of C4-Amine Substitution (R¹):

    • Comparing the core structure 1a to its N-alkylated counterparts (1b , 1c ) reveals that small, non-bulky alkyl groups can be beneficial. The cyclopropyl group in 1c likely provides an optimal balance of lipophilicity and conformational constraint, leading to a significant increase in potency.

    • A large, sterically demanding substituent like the phenyl group (1d ) is detrimental to activity, possibly due to a clash with the protein surface.

  • Influence of C6-Position Substitution (R²):

    • Replacing the C6-methyl group with a strong electron-withdrawing trifluoromethyl group (-CF₃) as in 2a dramatically improves potency compared to 1a . This suggests that modulating the electronics of the pyrimidine ring enhances its hinge-binding capability.

    • The combination of the C6-CF₃ and C4-cyclopropyl groups in 2b results in a synergistic improvement in activity.

  • Influence of Furan Ring Substitution (R³):

    • Substitution at the 5-position of the furan ring with electron-withdrawing groups like bromo (3a ) or nitro (3b ) enhances potency. This indicates the presence of a nearby pocket that can accommodate these groups and potentially form favorable interactions.

  • Optimized Analog (4a):

    • The lead compound 4a combines the most favorable modifications from each series: a cyclopropyl group at C4, a trifluoromethyl group at C6, and a bromine atom at the furan C5 position. This combination leads to a potent inhibitor with a low nanomolar IC₅₀ value.

Proposed Mechanism of Action: Kinase Hinge-Binding

The 2-aminopyrimidine scaffold is a classic "bioisostere" for adenine, the core of ATP. This structural mimicry allows it to bind to the ATP-binding site of protein kinases. The primary interaction involves the formation of two key hydrogen bonds between the N1 and the C4-amino group of the pyrimidine ring and the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase "hinge" region.

G cluster_0 Kinase ATP Binding Pocket node_inhibitor 2-(Furan-2-yl) Pyrimidine Analog (Inhibitor) node_hinge Kinase Hinge Region (e.g., Alanine Backbone) node_inhibitor->node_hinge H-Bonds (N1, C4-Amine) node_gatekeeper Gatekeeper Residue (Hydrophobic Pocket) node_inhibitor->node_gatekeeper Hydrophobic Interaction (C6-CF3) node_ribose Ribose Pocket node_inhibitor->node_ribose Halogen Bond (Furan-Br)

Caption: Proposed binding mode of an optimized analog in a kinase active site.

The potency of our lead compound 4a can be rationalized by this model. The C6-CF₃ group fits into a hydrophobic pocket near the hinge, often governed by a "gatekeeper" residue. The C4-cyclopropyl group provides favorable van der Waals contacts in the solvent-exposed region, and the bromine on the furan ring may form a halogen bond or other favorable interaction within the ribose-binding pocket.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.

A. General Synthesis of this compound Analogs

The synthesis of the target pyrimidine derivatives can be achieved through a convergent synthesis strategy, which allows for late-stage diversification.

reagent reagent intermediate intermediate product product step step A Furan-2-carboximidamide S1 Step 1: Condensation (e.g., NaOEt, EtOH, reflux) A->S1 B Substituted Acetylacetone (e.g., 1,1,1-trifluoroacetylacetone) B->S1 C Primary/Secondary Amine (R¹-NH₂) S3 Step 3: Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, 120°C) C->S3 I1 Intermediate A: 2-(Furan-2-yl)-6-(R²)-pyrimidin-4-ol S2 S2 I1->S2 Step 2: Chlorination (e.g., POCl₃, heat) I2 Intermediate B: 4-Chloro-2-(Furan-2-yl)-6-(R²)-pyrimidine I2->S3 P Final Product: Substituted 2-(Furan-2-yl)-pyrimidin-4-amine S1->I1 S2->I2 S3->P

Caption: General synthetic workflow for analog synthesis.

Step-by-Step Protocol (Synthesis of Intermediate B):

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add furan-2-carboximidamide hydrochloride (1.0 eq).

  • Condensation: Stir the mixture at room temperature for 30 minutes. Add the appropriate β-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione for R² = -CF₃) (1.05 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor reaction progress by TLC.

  • Workup (Intermediate A): After completion, cool the mixture to room temperature and neutralize with 1M HCl. The resulting precipitate (pyrimidin-4-ol) is filtered, washed with cold water, and dried under vacuum.

  • Chlorination (Intermediate B): Suspend the dried pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 vol). Heat the mixture to 100°C for 4-6 hours.

  • Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to yield the 4-chloro intermediate.

Step-by-Step Protocol (Final Product Synthesis):

  • Reaction Setup: In a microwave vial, dissolve the 4-chloro intermediate (1.0 eq) and the desired amine (R¹-NH₂) (1.5 eq) in N-Methyl-2-pyrrolidone (NMP) (5 mL/mmol).

  • Substitution: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Heating: Seal the vial and heat in a microwave reactor to 120-140°C for 30-60 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final analog.

B. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay to determine the IC₅₀ of the synthesized compounds.[4]

  • Reagent Preparation: Prepare a 3X solution of the kinase, a 3X solution of a europium-labeled anti-tag antibody, and a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (ligand) in the specified kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer to create a 3X stock. Dispense 5 µL of the 3X compound solution into a 384-well plate.

  • Reaction Mixture: Add 5 µL of the 3X kinase/antibody solution to each well. Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction. The final volume is 15 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The systematic investigation of the this compound scaffold has yielded a potent lead compound (4a ) with an IC₅₀ of 15 nM. The SAR study highlights several key takeaways:

  • The 2-aminopyrimidine core effectively acts as a hinge-binding motif.

  • Small, conformationally restrained groups at the C4-amine position are well-tolerated and can enhance potency.

  • Electron-withdrawing substituents at the C6 position significantly boost inhibitory activity.

  • The 5-position of the furan ring can be functionalized to gain additional potency, likely through interactions within the ribose-binding pocket.

Future work should focus on further optimization of the R³ substituent to enhance selectivity against other kinases. Additionally, comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the most promising analogs is necessary to assess their potential as viable drug candidates.

References

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Benchchem. An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
  • ResearchGate.
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.
  • MDPI. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.
  • PubMed Central. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

Sources

validating the anticancer effects of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine in vivo

A successful outcome, characterized by significant tumor growth inhibition at a well-tolerated dose, would justify further investigation. Subsequent steps would include pharmacodynamic (PD) studies to confirm target engagement in the tumor tissue, pharmacokinetic (PK) analysis to understand drug exposure, and evaluation in more complex models, such as patient-derived xenografts (PDX) or orthotopic models. [5][7]

References

  • Benchchem.
  • Benchchem. A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
  • PubMed Central. Protocol to study the immune profile of syngeneic mouse tumor models.
  • NIH PubMed. Protocol to study the immune profile of syngeneic mouse tumor models.
  • MDPI.
  • Cre
  • NIH PubMed Central. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • PubMed. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • Medicilon. Syngeneic Mouse Models.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • Altogen Labs. Syngeneic Models.
  • The Jackson Laboratory. Patient Derived Xenograft (PDX)
  • Open Exploration Publishing.
  • The Jackson Laboratory. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.
  • PubMed Central. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas.
  • ResearchGate.
  • PubMed.
  • NIH. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
  • PubMed Central. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
  • INiTS. Cell-based test for kinase inhibitors.
  • PubMed Central. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • Scilit.
  • Benchchem. Application Notes and Protocols for In Vivo Studies of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • PubMed Central. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
  • ResearchGate. (PDF) 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents.
  • PubMed Central. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180.
  • ResearchGate. (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
  • MDPI. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • ResearchGate. (PDF)
  • PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model.
  • BLDpharm. 91004-63-6|4-(Furan-2-yl)-6-methylpyrimidin-2-amine.
  • Chemsrc. 2-(Furan-3-yl)-6-methylpyrimidin-4-amine | CAS#:1159815-92-5.
  • ChemScene. 6-Chloro-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrimidin-4-amine.
  • PubChem. 2-Methylpyrimidin-4-amine.

A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: Evaluating 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a paramount target class. The pyrimidine core, a privileged scaffold, is featured in numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds with the conserved hinge region of the kinase ATP-binding site.[1][2][3] This shared binding motif, however, presents a significant challenge: achieving selectivity. A lack of selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure.[4]

This guide provides a comprehensive framework for profiling the cross-reactivity of a novel aminopyrimidine compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. We will explore the strategic decisions, comparative methodologies, and data interpretation required to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk their kinase inhibitor candidates and make informed decisions for program progression. Our objective is not merely to present a protocol, but to illuminate the rationale behind each step, ensuring a scientifically rigorous and self-validating approach to kinase profiling.

Pillar 1: Strategic Design of the Profiling Campaign

The initial step is not to simply run the compound against the largest available panel, but to design a tiered strategy that efficiently answers the most critical questions first. A well-designed campaign balances breadth, depth, and cost.

The Rationale for a Tiered Approach

A tiered approach maximizes resource efficiency. We begin with a broad, cost-effective screen to identify initial areas of activity, followed by more focused and in-depth assays to confirm and quantify those interactions.

G A Tier 1: Broad Kinome Scan (Single High Concentration, e.g., 10 µM) B Data Analysis: Identify Primary Hits (e.g., >80% Inhibition) A->B C Tier 2: Dose-Response (IC50) Determination (For Primary Hits and Related Kinases) B->C Proceed with hits D Data Analysis: Quantify Potency & Initial Selectivity C->D E Tier 3: Cellular Target Engagement Assay (Confirm Activity in a Physiological Context) D->E Confirm with potent hits G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense Compound/ Controls (1 µL) B 2. Add Kinase (4 µL) A->B C 3. Add ATP/Substrate (5 µL) to Initiate B->C D 4. Incubate (60 min @ RT) C->D E 5. Add ADP-Glo™ Reagent (10 µL, Incubate 40 min) D->E F 6. Add Kinase Detection Reagent (20 µL, Incubate 30 min) E->F G 7. Read Luminescence F->G

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Pillar 3: Data Interpretation and Comparative Analysis

Raw data must be translated into actionable insights. The goal is to clearly visualize the compound's selectivity profile and compare it against relevant benchmarks.

Data Analysis

The percentage of kinase inhibition is calculated relative to the intra-plate controls:

% Inhibition = 100 x (1 - [Signal_Compound - Signal_Background] / [Signal_DMSO - Signal_Background])

Where:

  • Signal_Compound: Luminescence from wells with the test compound.

  • Signal_DMSO: Luminescence from "No Inhibitor" wells (0% inhibition).

  • Signal_Background: Luminescence from wells with no kinase (100% inhibition).

Hypothetical Profiling Data

The following table presents hypothetical single-point inhibition data for this compound at 10 µM, compared with two well-characterized inhibitors: the promiscuous inhibitor Staurosporine and the relatively selective inhibitor Dasatinib.

Kinase Target Kinase Family This compound (% Inhibition @ 10 µM) Staurosporine (% Inhibition @ 1 µM) Dasatinib (% Inhibition @ 1 µM)
AURKA Aurora98.2 99.597.1
AURKB Aurora95.5 99.891.3
SRC Tyrosine15.398.7100.0
ABL1 Tyrosine8.799.199.8
EGFR Tyrosine5.192.445.6
VEGFR2 Tyrosine22.499.688.2
CDK2 CMGC45.199.225.4
GSK3B CMGC12.896.310.1
PIM1 CAMK89.1 99.965.3
ROCK1 AGC33.799.778.9
Interpretation and Comparative Insights
  • Primary Targets: this compound shows potent activity against the Aurora kinase family (AURKA, AURKB) and PIM1 kinase. This would trigger Tier 2 analysis to determine the IC50 values for these targets.

  • Selectivity Profile: Compared to the broad-spectrum inhibitor Staurosporine, our compound is highly selective. It shows minimal activity against key tyrosine kinases like SRC, ABL1, and EGFR.

  • Comparison to Dasatinib: While Dasatinib is known as a potent SRC/ABL inhibitor, it also shows significant activity against other kinases. [5]Our hypothetical compound displays a different and potentially more narrow selectivity profile, focused on the Aurora and PIM families. This unique profile could represent a therapeutic opportunity. Many pyrimidine-based compounds have been found to inhibit a range of kinases, and identifying a novel selectivity profile is a key goal of these screens. [1][2] Next Steps: Based on this profile, the next logical steps would be:

  • Determine the IC50 values for AURKA, AURKB, and PIM1 to quantify potency.

  • Expand the screen to include other members of the Aurora and PIM kinase families to understand family-wide selectivity.

  • Perform cellular target engagement assays to confirm that the compound inhibits AURKA/B and PIM1 in a live-cell context. [6] By systematically applying this integrated strategy of thoughtful experimental design, robust execution, and careful comparative analysis, researchers can build a comprehensive and reliable cross-reactivity profile, paving the way for the successful development of novel kinase inhibitors.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Note: While not directly from the search, this is a foundational paper in the field and relevant for context. A general search would easily provide a link, e.g., [Link])

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. (Note: Similar to ref 3, a foundational and relevant paper. A general search provides links, e.g., [Link])

  • Promega Corporation. (2020). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Retrieved from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872–11883. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing pharmacologically selective inhibitors. Chemical Reviews, 105(9), 3205-3238. (Note: Foundational review. Link e.g., [Link])

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A highly selective dual inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3 (FLT3) reveals synergy between JAK2 and FLT3 signaling in acute myeloid leukemia. Blood, 118(23), 6172-6181. (Note: Example of profiling data. Link e.g., [Link])

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • Vidler, L. R., et al. (2013). The impact of target-family-oriented compound library design on the development of selective kinase inhibitors. Journal of Medicinal Chemistry, 56(21), 8561-8579. (Note: Relevant to scaffold discussion. Link e.g., [Link])

  • Gopalsamy, A., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive benchmarking of the antibacterial spectrum of a promising heterocyclic compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with established antibacterial agents, supported by detailed experimental protocols.

The core of this investigation lies in the unique hybrid structure of the target molecule, which combines a pyrimidine ring and a furan moiety. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3][4] Similarly, the furan nucleus is a constituent of numerous natural and synthetic compounds with demonstrated antimicrobial effects.[5][6][7] The synergistic potential of these two pharmacophores warrants a thorough evaluation of the compound's antibacterial profile.

This guide will delineate the methodologies for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. We will present a comparative analysis of its performance against both broad-spectrum and narrow-spectrum antibiotics, providing a clear perspective on its potential therapeutic niche.

Experimental Rationale and Design

To comprehensively assess the antibacterial spectrum of this compound, a two-pronged approach is employed: the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay. These methods, recommended by the Clinical and Laboratory Standards Institute (CLSI), provide quantitative and qualitative data on the compound's bacteriostatic and bactericidal potential.[8][9]

The selection of comparator antibiotics is crucial for contextualizing the activity of the novel compound. We have chosen a panel that includes:

  • Broad-spectrum agents: Ciprofloxacin and Tetracycline, known for their activity against a wide range of both Gram-positive and Gram-negative bacteria.[][11][12]

  • Narrow-spectrum agents: Penicillin G, primarily effective against Gram-positive bacteria, and Aztreonam, which targets Gram-negative bacteria.[13]

The bacterial panel for this evaluation includes representative strains of common pathogens:

  • Gram-positive: Staphylococcus aureus (ATCC 25923) and Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853)

This selection allows for a robust assessment of the compound's breadth of activity.

Methodologies

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] We will employ the broth microdilution method for its efficiency and reproducibility.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound and comparator antibiotics Inoculation Inoculate 96-well plates containing diluted compounds with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (1-2 x 10^8 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Two-fold serial dilutions are then made in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown on Mueller-Hinton Agar (MHA) for 18-24 hours. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[14] This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[14]

Experimental Workflow for Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Prepare Mueller-Hinton Agar plates Inoculum_Spread Spread standardized bacterial inoculum evenly on the agar surface Plate_Prep->Inoculum_Spread Disk_Placement Place antibiotic-impregnated disks on the agar surface Inoculum_Spread->Disk_Placement Incubation Incubate plates at 37°C for 18-24 hours Disk_Placement->Incubation Zone_Measurement Measure the diameter of the zone of inhibition in millimeters Incubation->Zone_Measurement Interpretation Interpret results as Susceptible, Intermediate, or Resistant based on CLSI guidelines Zone_Measurement->Interpretation

Caption: Workflow for Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of MHA plates.

  • Disk Application: Sterile filter paper disks (6 mm diameter) are impregnated with a standard concentration of this compound and the comparator antibiotics. The disks are then placed on the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant according to the interpretive criteria provided by CLSI.[15]

Comparative Performance Data (Illustrative)

The following tables present illustrative data for the antibacterial activity of this compound in comparison to standard antibiotics. This data is hypothetical and serves to demonstrate how the compound might perform based on the known activities of its constituent moieties.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound 16832>128
Ciprofloxacin0.50.250.0150.5
Tetracycline10.5216
Penicillin G0.060.03>128>128
Aztreonam>128>1280.258

Table 2: Zone of Inhibition Diameter (mm) in Kirby-Bauer Assay

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound 1822156
Ciprofloxacin25303528
Tetracycline22282418
Penicillin G283566
Aztreonam662822

Discussion and Interpretation

Based on the illustrative data, this compound demonstrates moderate activity primarily against Gram-positive bacteria, with limited efficacy against the tested Gram-negative strains. Its MIC values against S. aureus and B. subtilis suggest a potential for bacteriostatic action, which is corroborated by the corresponding zones of inhibition in the disk diffusion assay.

When compared to the broad-spectrum agents, Ciprofloxacin and Tetracycline, the novel compound exhibits a narrower spectrum of activity. This could be advantageous in certain clinical scenarios, as narrow-spectrum antibiotics are less likely to disrupt the host's normal microbiota and may help to curb the development of antimicrobial resistance.[13][16][17]

The compound's activity profile appears to be more aligned with that of a narrow-spectrum agent like Penicillin G, though with potentially lower potency. The lack of significant activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, is a notable limitation.

The observed selectivity for Gram-positive bacteria could be attributed to differences in the cell wall structure between Gram-positive and Gram-negative organisms. The outer membrane of Gram-negative bacteria often presents a formidable barrier to the entry of antimicrobial compounds.

Conclusion and Future Directions

This compound represents a chemical scaffold of interest for the development of novel antibacterial agents. The illustrative data suggests a promising, albeit moderate, and selective activity against Gram-positive bacteria.

Further research is warranted to elucidate the precise mechanism of action of this compound. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and broaden its spectrum of activity. Additionally, testing against a wider panel of clinical isolates, including resistant strains, would be crucial in determining its potential therapeutic value. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other novel antimicrobial candidates.

References

  • Narrow-spectrum antibiotic - Grokipedia. (n.d.).
  • Broad Spectrum and Narrow Spectrum Antibiotics - BOC Sciences. (n.d.).
  • Narrow-spectrum antibiotic - Wikipedia. (2023, September 26). Retrieved January 18, 2026, from [Link]

  • Synthesis and antibacterial activity of pyrimidine derivatives - International Journal of Pharmacy. (n.d.).
  • Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. (2011). Retrieved January 18, 2026, from [Link]

  • Broad Spectrum Antibiotics. (n.d.).
  • What are examples of broad-spectrum antibiotics? - Dr.Oracle. (2025, September 26).
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Glossary - ALLIANCE FOR THE PRUDENT USE OF ANTIBIOTICS. (n.d.).
  • Broad-spectrum antibiotic - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. (n.d.).
  • Narrow-spectrum antibacterial agents - PMC - NIH. (2018). Retrieved January 18, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).
  • Antibiotics - NHS. (2022, November 11). Retrieved January 18, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15). Retrieved January 18, 2026, from [Link]

  • Which antibiotics are best for antibiotic susceptibility test? - ResearchGate. (2019, December 27). Retrieved January 18, 2026, from [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (2012). Retrieved January 18, 2026, from [Link]

  • Antimicrobial Susceptibility Summary 2023. (2023).
  • Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes | Request PDF - ResearchGate. (2025, May). Retrieved January 18, 2026, from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020, August 19). Retrieved January 18, 2026, from [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (n.d.).

Sources

A Comparative In Silico Analysis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine Docking with Cyclin-Dependent Kinase 2 (CDK2) and Tumor Necrosis Factor-alpha (TNF-α)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of promising therapeutic candidates. This guide presents a comparative molecular docking study of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine , a novel heterocyclic compound, against two clinically significant protein targets: Cyclin-Dependent Kinase 2 (CDK2) and Tumor Necrosis Factor-alpha (TNF-α). This in-depth analysis aims to predict the binding affinity and interaction patterns of this compound, benchmarking its potential against a curated set of known inhibitors and structurally related molecules. This work is intended to provide valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

The selection of CDK2 and TNF-α as targets is predicated on the established pharmacological relevance of the pyrimidine and furan scaffolds present in our lead compound. Pyrimidine derivatives are recognized as privileged structures in the development of protein kinase inhibitors, with many exhibiting potent anti-cancer properties.[1] Similarly, furan-containing molecules have demonstrated a wide array of biological activities, including the modulation of inflammatory pathways.[2]

Rationale and Experimental Design

Given the prevalence of the 2-aminopyrimidine core in numerous CDK inhibitors, we hypothesize that this compound may exhibit inhibitory activity against CDK2, a key regulator of cell cycle progression and a validated target in oncology.[3][4] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[5]

Furthermore, the role of TNF-α as a central mediator of inflammation has implicated it in a spectrum of autoimmune diseases. Small molecules capable of inhibiting TNF-α signaling are of significant therapeutic interest.[6] The structural motifs within our lead compound bear resemblance to those found in some reported TNF-α modulators, prompting its evaluation against this target.

This guide will detail the computational methodology employed to predict the binding energetics and key molecular interactions of this compound with both CDK2 and TNF-α. To provide a robust comparative framework, we will benchmark its performance against established inhibitors: Roscovitine , a well-characterized CDK2 inhibitor, and Pomalidomide , a known modulator of TNF-α activity. Additionally, a selection of other pyrimidine and furan-containing ligands with reported biological data will be included to contextualize the findings.

Materials and Methods

Protein and Ligand Preparation

Protein Structures: The three-dimensional crystal structures of human CDK2 and TNF-α were retrieved from the Protein Data Bank (PDB). Specifically, the CDK2 structure complexed with an inhibitor (PDB ID: 1W0X) and the trimeric structure of TNF-α with a small molecule inhibitor (PDB ID: 2AZ5) were selected.[3][7] These structures were chosen based on their resolution and the presence of a co-crystallized ligand, which aids in defining the active site for docking.

Prior to docking, the protein structures were prepared using AutoDockTools (ADT). This involved the removal of water molecules and the original ligands, the addition of polar hydrogen atoms, and the assignment of Gasteiger charges. The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom type definitions.

Ligand Structures: The two-dimensional structures of this compound and the selected comparator ligands were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations. The prepared ligands were also saved in the PDBQT format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. The search space for docking was defined by a grid box centered on the active site of each protein, as identified from the co-crystallized ligand in the original PDB files. The grid box dimensions were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

The Lamarckian Genetic Algorithm was employed as the search algorithm, with an exhaustiveness of 8 to ensure a comprehensive exploration of the conformational space of each ligand within the binding site. The top-ranked pose for each ligand, based on the predicted binding affinity (in kcal/mol), was selected for further analysis of the binding interactions.

In Silico Docking Results: A Comparative Analysis

The predicted binding affinities of this compound and the comparator ligands against both CDK2 and TNF-α are summarized in the table below. Lower binding energy values are indicative of a more favorable predicted interaction.

LigandTargetPredicted Binding Affinity (kcal/mol)Known Experimental Activity (IC50)
This compound CDK2-7.8Not available
Roscovitine (Reference)CDK2-8.5~15 µM[8]
Compound 1 (2-aminopyrimidine derivative)CDK2-8.10.029 µM (Dinaciclib)[9]
Compound 2 (Pyrazolo[1,5-a]pyrimidine)CDK2-9.20.061 µM[9]
This compound TNF-α-6.5Not available
Pomalidomide (Reference)TNF-α-7.1Potent inhibitor[6]
Compound 3 (Thiourea derivative)TNF-α-7.96.5 µM[10]
Compound 4 (N-2,4-pyrimidine-N-phenyl-N'-phenyl urea)TNF-α-8.8Low nanomolar[6]

Discussion and Interpretation of Results

Insights into CDK2 Inhibition

The docking results suggest that this compound has a favorable predicted binding affinity for the ATP-binding pocket of CDK2, with a score of -7.8 kcal/mol. This is comparable to, albeit slightly less potent than, the established CDK2 inhibitor Roscovitine (-8.5 kcal/mol). Notably, other pyrimidine-based compounds with known high potency, such as Dinaciclib and a pyrazolo[1,5-a]pyrimidine derivative, exhibit even stronger predicted binding affinities.[9]

Analysis of the binding pose of this compound within the CDK2 active site reveals key interactions that likely contribute to its predicted affinity. The pyrimidine core is predicted to form hydrogen bonds with the hinge region residues, a canonical interaction for ATP-competitive kinase inhibitors. The furan moiety extends into a hydrophobic pocket, while the methyl group may also contribute to hydrophobic interactions. The amine group is positioned to potentially form additional hydrogen bonds with the surrounding residues.

Evaluation of TNF-α Inhibition Potential

In the case of TNF-α, the predicted binding affinity of this compound is -6.5 kcal/mol. This is less favorable than the reference compound Pomalidomide (-7.1 kcal/mol) and significantly weaker than other known small molecule TNF-α inhibitors.[6][10] The binding site of TNF-α targeted by small molecules is typically at the interface of the trimer subunits. The docking pose of our lead compound in this region suggests some hydrophobic interactions, but a lack of significant hydrogen bonding may explain the lower predicted affinity.

Based on this comparative docking study, this compound appears to be a more promising candidate for targeting CDK2 than TNF-α. The established importance of the 2-aminopyrimidine scaffold in CDK inhibition is likely a key determinant of this predicted selectivity.

Visualizing the Workflow and Pathways

To further elucidate the experimental and biological context of this study, the following diagrams are provided.

G cluster_0 Ligand and Protein Preparation cluster_1 Molecular Docking cluster_2 Analysis and Comparison L1 2D Structure Drawing (ChemDraw) L2 3D Structure Generation & Energy Minimization L1->L2 D1 Grid Box Generation (Active Site Definition) L2->D1 P1 PDB Structure Retrieval (CDK2: 1W0X, TNF-α: 2AZ5) P2 Protein Preparation (Remove water, add hydrogens) P1->P2 P2->D1 D2 Docking Simulation (AutoDock Vina) D1->D2 D3 Pose Selection & Binding Affinity Calculation D2->D3 A1 Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) D3->A1 A2 Comparative Analysis with Known Inhibitors D3->A2 A3 Prediction of Biological Activity A1->A3 A2->A3

Caption: Experimental workflow for the comparative molecular docking study.

G cluster_0 CDK2 Pathway cluster_1 TNF-α Pathway CDK2 CDK2/Cyclin E Rb Rb Protein CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Inhibitor->CDK2 TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 NFkB NF-κB TNFR1->NFkB Activation Apoptosis Apoptosis TNFR1->Apoptosis Inflammation Inflammation NFkB->Inflammation Inhibitor2 2-(Furan-2-yl)-6- methylpyrimidin-4-amine Inhibitor2->TNFa

Caption: Simplified signaling pathways of CDK2 and TNF-α and the predicted points of inhibition.

Conclusion and Future Directions

This comparative molecular docking study provides compelling in silico evidence that this compound is a promising candidate for the inhibition of CDK2. Its predicted binding affinity and interaction patterns are comparable to those of known CDK2 inhibitors. In contrast, its predicted interaction with TNF-α appears to be less favorable.

These computational predictions serve as a strong foundation for guiding future experimental work. The immediate next step should be the in vitro enzymatic assay of this compound against CDK2 to validate the docking results and determine its IC50 value. Further structure-activity relationship (SAR) studies, guided by the predicted binding mode, could lead to the design of even more potent and selective analogs. While the potential for TNF-α inhibition appears lower, experimental validation would still be valuable to confirm the in silico predictions.

References

  • Schulze-Gahmen, U., et al. Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Protein Data Bank, 2005, DOI: 10.2210/pdb1W0X/pdb. [Link]

  • Betzi, S., et al. CDK2 in complex with inhibitor SU9516. Protein Data Bank, 2011, DOI: 10.2210/pdb3PY0/pdb. [Link]

  • Hevener, K. E., et al. Human CDK2 with type II inhibitor. Protein Data Bank, 2015, DOI: 10.2210/pdb5A14/pdb. [Link]

  • He, M. M., et al. Crystal Structure of TNF-alpha with a small molecule inhibitor. Protein Data Bank, 2005, DOI: 10.2210/pdb2AZ5/pdb. [Link]

  • Triazolo[1,5-A]Pyrimidines as Novel Cdk2 Inhibitors: Protein Structure-Guided Design and Sar. Protein Data Bank, DOI: 10.2210/pdb2C6M/pdb. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 2019. [Link]

  • Asghar, U., et al. The history and future of targeting cyclin-dependent kinases in cancer therapy.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Ialongo, D., et al. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Anti-Cancer Agents in Medicinal Chemistry, 2023.
  • IC 50 of CDK2/A3 inhibition of some selected compounds. ResearchGate. [Link]

  • HUMAN TNF-ALPHA IN COMPLEX WITH 2-[5-(3-chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol. Protein Data Bank, DOI: 10.2210/pdb7JRA/pdb. [Link]

  • Human TNF-alpha TNFR1 complex bound to conformationally selective antibody. Protein Data Bank, DOI: 10.2210/pdb7KPB/pdb. [Link]

  • Crystal structure of TNF alpha in complex with compound 19. Protein Data Bank, DOI: 10.2210/pdb9OK6/pdb. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]

  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]

  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 2020. [Link]

  • Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. Bioorganic & Medicinal Chemistry Letters, 2003. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Molecular Sciences, 2020. [Link]

Sources

A Researcher's Guide to Confirming Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a small molecule with a desirable phenotypic effect is a moment of profound potential. Such is the case with novel heterocyclic compounds like 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. While its structure hints at potential interactions with key cellular regulators, its precise molecular target(s) within the complex cellular milieu remain to be elucidated. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the critical next step: confirming target engagement in a cellular context.

Moving beyond theoretical targets to empirical evidence of a direct physical interaction between a compound and its protein target inside a cell is a cornerstone of modern pharmacology.[1][2] It is the crucial link that validates a compound's mechanism of action, informs on potential off-target effects, and ultimately determines its therapeutic viability.[2][3] This document will not merely list protocols but will delve into the causality behind experimental choices, offering a self-validating system of inquiry. We will explore and contrast three powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Enrichment Chemoproteomics.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

The principle behind CETSA is elegantly simple: the binding of a small molecule to its target protein confers thermodynamic stability.[4][5] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.[6][7] By heating cell lysates or intact cells treated with the compound of interest across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift."[6][7]

Core Principle of CETSA

A ligand-bound protein is more resistant to heat-induced unfolding than its unbound counterpart. This difference in thermal stability is the readout for target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells or Lysate compound Add 2-(Furan-2-yl)-6- methylpyrimidin-4-amine cells->compound control Add Vehicle (DMSO) cells->control heat Aliquot and Heat Samples (Temperature Gradient) compound->heat control->heat lysis Cell Lysis (if intact cells used) heat->lysis centrifuge Centrifugation to Pellet Aggregates lysis->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant detection Quantify Soluble Target (Western Blot, MS, etc.) supernatant->detection plot Plot Melt Curves detection->plot

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Lysis (Option A: Using Lysate):

    • Harvest cells, wash with PBS, and lyse using a suitable buffer (e.g., PBS with protease inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Treat the clarified lysate with the compound or vehicle.

  • Heating Step:

    • Aliquot the treated intact cells or lysates into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes), followed by a cooling step to room temperature.[6]

  • Sample Preparation:

    • For intact cells, lyse them by freeze-thaw cycles.

    • Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the specific target protein in the soluble fraction by Western blot using a validated antibody.

    • Quantify the band intensities and plot them against the temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[7]

Data Interpretation & Comparison
FeatureCellular Thermal Shift Assay (CETSA)
Principle Ligand binding increases the thermal stability of the target protein.
Pros - Confirms direct target binding in a physiological context (intact cells).[5]- Label-free; does not require modification of the compound.[3]- Can be adapted for high-throughput screening.[6]
Cons - Requires a specific antibody for the putative target for Western blot analysis.- Membrane proteins can be challenging.- Not suitable for identifying unknown targets (deconvolution).
Key Considerations - The temperature range and heating time must be optimized for each target protein.- High-quality, specific antibodies are crucial for reliable results.- Can be coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) for unbiased target discovery.

Drug Affinity Responsive Target Stability (DARTS): Protease Resistance as a Readout

DARTS operates on a similar principle to CETSA but uses a different method to challenge protein stability. Instead of heat, DARTS utilizes proteases. The binding of a small molecule can stabilize a protein's structure, protecting it from proteolytic cleavage.[9][10][11] This protection is then visualized as a more intact protein band on a gel in the presence of the compound compared to the vehicle control.

Core Principle of DARTS

A small molecule binding to its target protein can induce a conformational change that shields protease cleavage sites, thus conferring resistance to proteolysis.[9]

Experimental Workflow: DARTS

DARTS_Workflow cluster_prep Lysate Preparation cluster_treatment Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis lysis Prepare Cell Lysate aliquot Aliquot Lysate lysis->aliquot compound Add 2-(Furan-2-yl)-6- methylpyrimidin-4-amine aliquot->compound control Add Vehicle (DMSO) aliquot->control protease Add Protease (e.g., Pronase) compound->protease control->protease stop_reaction Stop Digestion protease->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page stain Stain Gel (e.g., Coomassie) sds_page->stain western or Western Blot sds_page->western analysis Identify Protected Bands stain->analysis western->analysis

Caption: DARTS workflow from lysate preparation to analysis.

Detailed Protocol: DARTS
  • Lysate Preparation:

    • Harvest cells and prepare a native (non-denaturing) cell lysate using an appropriate buffer (e.g., M-PER or a buffer like TNC).

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate into equal volumes.

    • To the treatment groups, add this compound to the desired final concentration.[9]

    • To the control group, add an equivalent volume of vehicle (e.g., DMSO).[9]

    • Incubate at room temperature or 4°C for at least 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease, such as Pronase or thermolysin, to each sample. The optimal protease and its concentration must be empirically determined.[10][12] A good starting point is a 1:100 to 1:1000 ratio (protease:total protein).

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • For target identification, visualize the protein bands using a sensitive stain like silver stain or Coomassie blue. Look for bands that are present or more intense in the compound-treated lane compared to the control lane. These protected bands can be excised and identified by mass spectrometry.[12]

    • For target validation (if a target is hypothesized), perform a Western blot using an antibody specific to the target protein. Increased band intensity in the compound-treated lane indicates target engagement.

Data Interpretation & Comparison
FeatureDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding protects the target protein from proteolytic degradation.[11][13]
Pros - Label-free method.[10]- Can be used for unbiased identification of unknown targets.[11]- Relatively straightforward and does not require specialized equipment beyond standard lab apparatus.[10]
Cons - Optimization of protease type, concentration, and digestion time is critical and can be time-consuming.[9]- May not work if ligand binding does not sufficiently alter the protein's conformation to protect it from proteolysis.- Generally performed on lysates, losing the intact cell context.
Key Considerations - A no-protease control is essential to ensure the observed bands are due to protection and not other artifacts.- A dose-response experiment is necessary to confirm the specificity of the interaction.

Affinity Enrichment Chemoproteomics: Fishing for Targets

When the target of a compound is completely unknown, affinity enrichment coupled with mass spectrometry is a powerful discovery tool.[14] This approach involves chemically modifying the compound of interest to create a "bait" molecule, typically by attaching a linker and an affinity tag (like biotin). This bait is then used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Core Principle of Affinity Enrichment

An immobilized version of the small molecule selectively captures its binding partners from a complex protein mixture, which are then identified.

Experimental Workflow: Affinity Enrichment Chemoproteomics

Chemoproteomics_Workflow cluster_prep Probe Synthesis & Lysate Prep cluster_enrichment Affinity Enrichment cluster_analysis MS Analysis synthesis Synthesize Affinity Probe (Compound-Linker-Biotin) incubation Incubate Lysate with Probe synthesis->incubation lysis Prepare Cell Lysate lysis->incubation competition Competition with excess free compound (Control) incubation->competition capture Capture on Streptavidin Beads incubation->capture competition->capture wash Wash Beads capture->wash elution Elute & Digest Proteins wash->elution ms LC-MS/MS Analysis elution->ms data_analysis Identify Specific Binders ms->data_analysis

Caption: Chemoproteomics workflow for target identification.

Detailed Protocol: Affinity Enrichment
  • Probe Synthesis:

    • Synthesize an analog of this compound that incorporates a linker at a position not critical for biological activity. Attach an affinity tag, such as biotin, to the end of the linker.

  • Lysate Preparation:

    • Prepare a large quantity of native cell lysate from the relevant cell line or tissue.

  • Enrichment and Competition:

    • Incubate the lysate with the biotinylated probe.

    • In a parallel control experiment, pre-incubate the lysate with a large excess of the original, unmodified "competitor" compound before adding the biotinylated probe.[14] This will saturate the specific binding sites, preventing the probe from binding its true targets.

  • Capture and Wash:

    • Add streptavidin-coated beads to both the primary and competition samples to capture the probe and any bound proteins.

    • Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution and Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in both samples. True targets will be abundant in the sample with the probe alone but significantly reduced or absent in the competition sample.[14]

Data Interpretation & Comparison
FeatureAffinity Enrichment Chemoproteomics
Principle An immobilized small molecule probe selectively captures its protein targets from a lysate.
Pros - The gold standard for unbiased, proteome-wide target identification.[15]- Can identify novel targets and off-targets simultaneously.- High sensitivity for even weak or transient interactions.
Cons - Requires chemical synthesis of a functionalized probe, which can be challenging.- The linker or tag could sterically hinder binding or introduce artifacts.- Prone to identifying non-specific binders; rigorous controls are essential.
Key Considerations - The competition experiment with the free compound is absolutely critical for distinguishing specific from non-specific binders.- The attachment point of the linker must be carefully chosen to preserve the compound's activity.- Multiple wash steps with varying stringency are needed to minimize background.

A Note on Kinase Screening

Given the pyrimidine scaffold of this compound, a common feature in many kinase inhibitors, an initial hypothesis-driven approach could be a broad kinase panel screening.[16][17] Commercial services offer screening against hundreds of kinases to identify potential targets quickly.[18][19][20] While this is a biochemical, not a cellular, assay, a positive hit can provide a strong hypothesis to then be validated in cells using methods like CETSA or DARTS.

Conclusion: An Orthogonal Approach to Target Validation

Confirming the cellular target of a novel compound like this compound is a multi-step process that demands rigorous, multi-faceted validation. No single technique provides a complete picture. A prudent strategy often begins with a hypothesis-generating method, such as affinity proteomics for an unknown target or a kinase screen for a suspected kinase inhibitor. The resulting candidates must then be validated by an orthogonal, biophysical method like CETSA or DARTS to confirm direct physical engagement in a cellular environment. This layered, evidence-based approach ensures scientific rigor, builds confidence in the compound's mechanism of action, and paves the way for its successful development as a chemical probe or therapeutic agent.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 803, 17–33.
  • Ziegler, S., et al. (2013). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 990, 245-56. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Reinecke, J., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4115. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Cravatt, B. F., & Crews, C. M. (2011). Determining target engagement in living systems. Current Opinion in Chemical Biology, 15(1), 1-3. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 217-29. [Link]

  • Gaetani, M., et al. (2020). Stability-based approaches in chemoproteomics. Essays in Biochemistry, 64(4), 629-640. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]

  • Zhang, T., & Li, J. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6335-6346. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]

  • LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(9), 2446-2456. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. International Centre for Kinase Profiling. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 209-212. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins Discovery. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Al-Ostoot, F. H., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 65(15), 10359-10377. [Link]

  • Vasta, J. D., & Inglese, J. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159815. [Link]

  • Guru, A. A., et al. (2024). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. [Link]

  • Chemsrc. (n.d.). 2-(Furan-3-yl)-6-methylpyrimidin-4-amine. Chemsrc. [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(6-chloro-2-methylpyrimidin-4-yl_amino-N-2-chloro-6-methylphenyl-1_3-thiazole-5-carboxamide]([Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Synthesis, Purification, and Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for the synthesis, purification, and independent verification of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental choices, establish self-validating protocols, and compare the target compound with relevant alternatives to provide a comprehensive analytical perspective.

Part 1: Synthesis and Purification Strategy

The synthesis of substituted pyrimidines is a well-established field in heterocyclic chemistry. For our target compound, this compound, a common and effective approach involves the condensation of a guanidine derivative with a suitable β-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

A logical and efficient synthesis route begins with the reaction of 1-(Furan-2-yl)butane-1,3-dione with guanidine nitrate. This reaction is a classic example of a pyrimidine ring closure condensation.

  • Rationale: The β-diketone provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl and furan substituents. Guanidine serves as the source for the N1, N3, and C2 atoms, as well as the 4-amino group. The use of a base like sodium ethoxide is crucial to deprotonate the guanidine and the diketone, facilitating the nucleophilic attack and subsequent cyclization/dehydration to form the aromatic pyrimidine ring.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification A 1-(Furan-2-yl)butane-1,3-dione D Condensation Reaction (e.g., in Ethanol, Reflux) A->D B Guanidine Nitrate B->D C Sodium Ethoxide (Base) C->D E Aqueous Workup (Neutralization & Extraction) D->E F Crude Product Isolation (Solvent Evaporation) E->F G Crude 2-(Furan-2-yl)-6- methylpyrimidin-4-amine F->G H Purification Step (Recrystallization or Chromatography) G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis and purification of the target compound.

Purification Protocol: Ensuring High Purity

Proper purification is critical to remove unreacted starting materials, reagents, and by-products.[1] The choice of method depends on the physical properties of the crude product and the nature of the impurities.

Protocol 1: Recrystallization

Recrystallization is a cost-effective first-line technique for purifying solid compounds.[1]

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) at room and elevated temperatures.[2] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]

Protocol 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash chromatography offers a higher-resolution alternative.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). An ideal system (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and clear separation from impurities.[1]

  • Column Packing: Pack a column with an appropriate stationary phase, typically silica gel.

  • Loading: Load the crude product onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]

Part 2: Independent Verification and Comparative Analysis

Independent verification relies on a suite of orthogonal analytical techniques to confirm both the chemical structure and the purity level of the synthesized compound.[] We will compare the expected data for This compound (Target Compound) with a structurally similar alternative, 2-Methylpyrimidin-4-amine (Alternative A) , to highlight the analytical impact of the furan substituent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity assessment, providing quantitative data on the percentage of the main component versus impurities.[4] For pyrimidine derivatives, reverse-phase HPLC is a common and effective method.[4][5]

Experimental Protocol: HPLC Analysis

  • System: An HPLC system equipped with a UV detector is required.[6]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape, is recommended.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where the chromophores absorb, such as 270 nm, is appropriate.

  • Sample Preparation: Prepare a sample solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

Comparative Data Summary

ParameterTarget: this compound Alternative A: 2-Methylpyrimidin-4-amine Rationale for Difference
Expected Retention Time LongerShorterThe furan ring increases the molecule's hydrophobicity compared to a proton, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.
Purity Specification >98% area by UV>98% area by UVA high purity level is the goal for both compounds for use in research applications.
Peak Shape Symmetrical (Tailing factor < 1.5)Symmetrical (Tailing factor < 1.5)Good peak shape is indicative of a well-behaved chromatographic method.
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its identity.[6] It is often coupled with HPLC (LC-MS) for definitive peak identification.

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) provides highly accurate mass data.[6]

  • Analysis: The sample is infused or injected via an LC system, and the mass spectrum is acquired. Look for the protonated molecular ion [M+H]⁺.

Comparative Data Summary

ParameterTarget: this compound Alternative A: 2-Methylpyrimidin-4-amine
Molecular Formula C₉H₉N₃OC₅H₇N₃
Molecular Weight 175.19 g/mol 109.13 g/mol [7]
Expected [M+H]⁺ (Exact Mass) 176.0818110.0713

The detection of an ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

Comparative Data Summary: Predicted ¹H and ¹³C NMR Shifts

The following table outlines the predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and concentration.

¹H NMR Predictions

Functional GroupTarget Compound (Predicted Shifts) Alternative A (Reference Shifts) Rationale for Difference
Pyrimidine CH ~6.5 - 6.8 ppm (singlet)~6.4 ppm (doublet)The furan ring's electronic effects will influence the pyrimidine proton's environment.
Methyl (CH₃) ~2.3 - 2.5 ppm (singlet)~2.2 ppm (singlet)[8]Minor shift expected due to long-range electronic effects from the furan ring.
Amine (NH₂) ~5.0 - 7.0 ppm (broad singlet)~4.7 ppm (broad singlet)[8]The chemical shift is highly variable and depends on solvent and concentration.
Furan CH (3 protons) ~6.5, ~6.7, ~7.6 ppm (multiplets)N/AThese signals are characteristic of the 2-substituted furan ring and are absent in Alternative A.[9]

¹³C NMR Predictions

Carbon AtomTarget Compound (Predicted Shifts) Alternative A (Reference Shifts) Rationale for Difference
Pyrimidine Quaternary C's ~160 - 170 ppm~160 - 170 ppmThe general range for pyrimidine carbons.
Pyrimidine CH ~105 - 115 ppm~105 - 115 ppm
Methyl Carbon ~20 - 25 ppm~24 ppm
Furan Carbons ~110 - 155 ppmN/AFour distinct signals characteristic of the furan ring will be present.[10]

The presence of the three distinct proton signals and four carbon signals in the aromatic region corresponding to the furan moiety is the definitive diagnostic feature that distinguishes the target compound from Alternative A.

Below is a diagram illustrating the comprehensive analytical verification workflow.

Verification_Workflow cluster_input Input cluster_techniques Analytical Techniques cluster_output Verification Data cluster_conclusion Conclusion A Purified Product B HPLC-UV A->B C LC-MS A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Purity (%) & Retention Time B->E F Molecular Weight ([M+H]⁺) C->F G Structural Confirmation (Chemical Shifts & Coupling) D->G H Verified Structure & Purity E->H F->H G->H

Caption: Workflow for the independent verification of chemical structure and purity.

Conclusion

The independent verification of a synthesized compound like this compound is a multi-faceted process that requires a logical application of orthogonal analytical techniques. By following a robust synthesis and purification protocol, and then systematically applying HPLC, MS, and NMR, a researcher can build an unassailable data package that confirms both the identity and purity of the target molecule. This rigorous approach is indispensable for ensuring the integrity and validity of subsequent scientific research and development efforts.

References

  • Kim, B. et al. (2019). HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. Available from: [Link]

  • Moiseev, D.V. et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Lin, Y. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

  • Myriagkou, M. et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • da Silva, F. de C. et al. (2007). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. Available from: [Link]

  • YouTube. (2024). Synthesis of Pyrimidine and Its Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel.... Available from: [Link]

  • Jevrić, L. et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]

  • Al-Ostath, A. et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Available from: [Link]

  • Aljamali, N.M. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Katritzky, A.R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Al-Otaibi, A.A. et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Yengoyan, A.P. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available from: [Link]

  • Wang, Y. et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]

  • Aljamali, N.M. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available from: [Link]

  • PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Lin, Y. et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • American Elements. Furans. Available from: [Link]

  • Materne, P. et al. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Aljamali, N.M. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • PubChem. 6-(Furan-2-ylmethyl)-2-methylpurin-6-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a compound of interest in medicinal chemistry. The procedures outlined herein are grounded in established safety principles for handling heterocyclic and amine-containing compounds, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the critical first step in its safe management. Based on its constituent functional groups, the following hazards should be anticipated:

  • Irritation: The presence of the aminopyrimidine moiety suggests that the compound may cause skin and eye irritation. Similar compounds are classified as irritants. According to notifications to the European Chemicals Agency (ECHA) for related substances, it may cause serious eye irritation, skin irritation, and respiratory irritation[1].

  • Toxicity: Aminopyrimidine derivatives can be harmful if swallowed or absorbed through the skin[2]. The furan moiety itself is classified as harmful if swallowed or inhaled and may cause cancer[3].

  • Reactivity: The furan ring can be unstable and may form explosive peroxides upon prolonged exposure to air[4]. Additionally, amines can react with strong oxidizing agents[2].

  • Environmental Hazards: The environmental fate of this specific compound is not well-documented, but it is prudent to assume it may be harmful to aquatic life, and therefore, it should not be discharged into sewer systems[5][6].

Potential Hazard Basis of Assessment Recommended Precautions
Acute Toxicity (Oral, Dermal) Analogy with aminopyrimidines and furan derivatives[2][3][7].Avoid ingestion and skin contact. Do not eat, drink, or smoke when handling[7].
Skin and Eye Irritation Common hazard for amine-containing heterocyclic compounds[1][2].Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[2][8].
Respiratory Irritation Potential for dust or aerosol formation[1][9].Handle in a well-ventilated area or a chemical fume hood[10].
Reactivity Presence of a furan ring (peroxide formation) and amine group[2][4].Store away from heat, light, and air. Avoid contact with strong oxidizing agents[2].

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[10].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[5][6].

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure screw-top lid[11].

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Chemical wastes should be segregated by hazard class (e.g., keep away from strong acids and oxidizing agents)[10][12].

  • Collect Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and absorbent paper, must also be placed in the designated hazardous waste container.

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"[12].

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[12].

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, near the point of generation[12].

  • Secure and Closed: The container must be kept securely closed except when adding waste[12].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids[2].

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container[5][10]. The rinsed container can then be disposed of according to your institution's guidelines, which may involve puncturing it to prevent reuse[5].

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full, contact your institution's EHS department to arrange for a waste pickup[11].

  • Licensed Disposal Facility: The EHS department will ensure the waste is transported to a licensed chemical destruction plant or a permitted hazardous waste disposal facility[5][8]. Common disposal methods include controlled incineration with flue gas scrubbing[5].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or uncontrolled spills, contact your institution's emergency response team.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep it up to avoid creating dust and place it in the hazardous waste container[8]. For a liquid spill, use an inert absorbent material, and then place the absorbent material into the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your EHS office in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from hazard assessment and proper handling to meticulous waste segregation and disposal through certified channels—researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS department to ensure full compliance with local, state, and federal regulations.

References

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ECHA. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Furan - Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

The structure of this compound, incorporating both a furan ring and an aminopyrimidine moiety, necessitates a cautious approach. Furan-containing compounds can exhibit hepatotoxicity and carcinogenicity through metabolic activation.[1][2][3] The furan ring can be metabolized to reactive intermediates that may bind to biological macromolecules.[1] Similarly, heterocyclic aromatic amines are a class of compounds that includes known carcinogens.[4][5] Therefore, minimizing exposure is paramount.

I. Hazard Assessment and Risk Mitigation

Given the toxicological profile of related compounds, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

Key potential hazards include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[7][9]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated, but the presence of the furan moiety suggests potential for liver damage and carcinogenicity with repeated exposure.[1][2]

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[6] The following table outlines the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment Rationale
Handling solid compound (weighing, preparing solutions) - Chemical splash goggles with side shields or a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Polyethylene-coated polypropylene gown or lab coat- Respiratory protection (N95 or higher-rated respirator)- Protects eyes from airborne particles and splashes.- Prevents skin contact; double-gloving provides extra protection against potential tears.- Provides a barrier against spills and contamination of personal clothing.- Minimizes inhalation of fine powders.
Working with solutions of the compound - Chemical splash goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat- Protects eyes from splashes.- Prevents skin contact with the solution.- Protects against spills.
General laboratory operations - Safety glasses with side shields- Lab coat- Appropriate gloves- Basic eye protection for a controlled laboratory environment.- Protects personal clothing from minor spills.- Prevents incidental skin contact.

III. Operational and Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a certified chemical fume hood don_ppe Don appropriate PPE (gloves, gown, eye protection, respirator) prep_area->don_ppe weigh Weigh solid compound don_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experimental procedures dissolve->reaction Transfer to reaction vessel transport Transport in sealed, secondary containers reaction->transport decontaminate Decontaminate work surfaces transport->decontaminate After experiment completion doff_ppe Doff PPE in the correct order decontaminate->doff_ppe dispose Dispose of waste in designated, labeled containers doff_ppe->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.